molecular formula C9H11NO3 B1254983 L-2-Aminooxy-3-phenylpropanoic acid

L-2-Aminooxy-3-phenylpropanoic acid

货号: B1254983
分子量: 181.19 g/mol
InChI 键: BRKLOAHUJZWUQQ-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L-2-Aminooxy-3-phenylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C9H11NO3

分子量

181.19 g/mol

IUPAC 名称

(2S)-2-aminooxy-3-phenylpropanoic acid

InChI

InChI=1S/C9H11NO3/c10-13-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1

InChI 键

BRKLOAHUJZWUQQ-QMMMGPOBSA-N

手性 SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)ON

规范 SMILES

C1=CC=C(C=C1)CC(C(=O)O)ON

同义词

alpha-aminooxy-beta-phenylpropionic acid
alpha-aminooxy-beta-phenylpropionic acid, (R)-isomer
alpha-aminooxy-beta-phenylpropionic acid, hydrobromide, (S)-isomer
L-alpha-aminooxy-beta-phenylpropionic acid

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-2-Aminooxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Ticker: L-AOPP

Introduction

L-2-Aminooxy-3-phenylpropanoic acid, commonly known as L-AOPP, is a synthetic amino acid analogue that has garnered significant attention in plant biology and biochemistry research. It serves as a potent and specific inhibitor of key enzymes in crucial metabolic pathways, making it an invaluable tool for dissecting complex biological processes. This technical guide provides a comprehensive overview of the mechanism of action of L-AOPP, with a focus on its enzymatic targets, the biochemical consequences of its inhibitory activity, and detailed experimental protocols for its study.

Primary Mechanism of Action: Inhibition of Phenylalanine Ammonia-Lyase (PAL)

The principal and most well-characterized mechanism of action of L-AOPP is the potent inhibition of L-phenylalanine ammonia-lyase (PAL; EC 4.3.1.24). PAL is a pivotal enzyme that catalyzes the first committed step in the phenylpropanoid pathway in plants and some microorganisms.[1] This non-oxidative deamination of L-phenylalanine to trans-cinnamic acid is a critical regulatory point for the biosynthesis of a vast array of secondary metabolites, including lignins, flavonoids, and phytoalexins.[1]

L-AOPP acts as a powerful inhibitor of PAL.[2][3] The nature of this inhibition can be complex and may depend on the specific isozyme and experimental conditions. Some studies suggest that L-AOPP leads to an irreversible binding and inactivation of the enzyme.[2][4] In contrast, kinetic analysis of the highly purified homotetrameric PAL-1 isozyme from parsley revealed that the (S)-enantiomer of AOPP is a slow-binding, reversible, and competitive inhibitor.[5]

The inhibitory effect of L-AOPP on PAL activity has significant downstream consequences. By blocking the entry of phenylalanine into the phenylpropanoid pathway, L-AOPP leads to a reduction in the levels of soluble hydroxyphenolic compounds.[6] Concurrently, this blockage causes an accumulation of its substrate, L-phenylalanine, and consequently, L-tyrosine.[6][7] This disruption of the phenylpropanoid pathway has been shown to inhibit processes such as lignification.[3]

Quantitative Inhibition Data
Enzyme TargetInhibitorOrganism/SourceInhibition TypeKiIC50Reference
Phenylalanine Ammonia-Lyase (PAL-1 Isozyme)(S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP)Petroselinum crispum (Parsley)Slow-binding, Reversible, Competitive7 ± 2 nMNot Reported[5]

Secondary Mechanism of Action: Inhibition of Tryptophan Aminotransferase (TAA1)

More recently, L-AOPP has been identified as an inhibitor of auxin biosynthesis through its targeting of TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1).[8] TAA1 is a key enzyme in the primary auxin biosynthesis pathway in plants, converting L-tryptophan (B1681604) to indole-3-pyruvic acid, a precursor to indole-3-acetic acid (IAA), the major plant auxin. The aminooxy and carboxy groups of L-AOPP have been shown to be essential for its inhibitory activity against TAA1.[8] This finding has expanded the utility of L-AOPP as a chemical probe to investigate the roles of auxin in plant growth and development.

Signaling Pathways and Metabolic Consequences

The inhibitory actions of L-AOPP on PAL and TAA1 have profound effects on interconnected metabolic and signaling pathways.

Phenylpropanoid Pathway

By inhibiting PAL, L-AOPP effectively shuts down the flux of carbon from phenylalanine into the phenylpropanoid pathway. This pathway is central to the synthesis of a multitude of compounds essential for plant structure, defense, and signaling.

G cluster_phenylpropanoid Phenylpropanoid Pathway L-Phenylalanine L-Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid L-Phenylalanine->trans-Cinnamic Acid PAL Downstream Phenylpropanoids Lignin, Flavonoids, Phytoalexins, etc. trans-Cinnamic Acid->Downstream Phenylpropanoids Multiple Steps L-AOPP L-AOPP PAL PAL L-AOPP->PAL Inhibition

Fig. 1: L-AOPP Inhibition of the Phenylpropanoid Pathway.
Auxin Biosynthesis Pathway

The inhibition of TAA1 by L-AOPP directly impacts the production of auxin, a master regulator of plant growth and development.

G cluster_auxin Auxin Biosynthesis L-Tryptophan L-Tryptophan Indole-3-pyruvic Acid Indole-3-pyruvic Acid L-Tryptophan->Indole-3-pyruvic Acid TAA1 Indole-3-acetic Acid (Auxin) Indole-3-acetic Acid (Auxin) Indole-3-pyruvic Acid->Indole-3-acetic Acid (Auxin) Multiple Steps L-AOPP L-AOPP TAA1 TAA1 L-AOPP->TAA1 Inhibition

Fig. 2: L-AOPP Inhibition of the Auxin Biosynthesis Pathway.

Experimental Protocols

In Vitro Phenylalanine Ammonia-Lyase (PAL) Activity Assay and Inhibition by L-AOPP

This protocol is adapted from several sources and can be used to determine the inhibitory effect of L-AOPP on PAL activity.[9][10][11]

a. Enzyme Extraction:

  • Homogenize 0.5 g of plant tissue (e.g., leaves) in 4 mL of ice-cold 0.1 M sodium borate (B1201080) buffer (pH 8.8) containing 5 mM EDTA, 1 mM PMSF, and 0.05% (w/v) spermidine.

  • Add polyvinylpolypyrrolidone (PVPP) to the homogenate and stir for 5 minutes at 4°C.

  • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

  • The resulting supernatant is the crude enzyme extract. The protein concentration of the extract should be determined using a standard method (e.g., Bradford assay).

b. PAL Activity Assay:

  • The reaction mixture should contain 100 mM Tris-HCl buffer (pH 8.8), 40 mM L-phenylalanine, and an aliquot of the enzyme extract in a total volume of 1 mL.

  • To test for inhibition, pre-incubate the enzyme extract with varying concentrations of L-AOPP for a specified time before adding the substrate.

  • Initiate the reaction by adding L-phenylalanine.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of 4 M HCl.

  • Measure the formation of trans-cinnamic acid by spectrophotometry at 290 nm. A standard curve of trans-cinnamic acid should be used for quantification.

  • PAL activity is expressed as µmol of trans-cinnamic acid formed per minute per mg of protein.

c. Determination of Kinetic Parameters (Ki):

  • To determine the nature of inhibition and the Ki value, perform the PAL activity assay with multiple concentrations of the substrate (L-phenylalanine) and several fixed concentrations of the inhibitor (L-AOPP).

  • Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition and the inhibition constant (Ki).

Workflow for Assessing the In Vivo Effects of L-AOPP

This workflow outlines the steps to investigate the physiological and metabolic consequences of L-AOPP treatment in whole plants or plant tissues.

G cluster_workflow In Vivo L-AOPP Experimental Workflow Plant Material Select and grow plant material (e.g., seedlings, cell cultures) L-AOPP Treatment Treat with a range of L-AOPP concentrations and appropriate controls (e.g., mock treatment) Plant Material->L-AOPP Treatment Phenotypic Analysis Observe and quantify phenotypic changes (e.g., growth inhibition, root development) L-AOPP Treatment->Phenotypic Analysis Metabolite Extraction Harvest tissue and perform metabolite extraction L-AOPP Treatment->Metabolite Extraction Enzyme Activity Assay Extract proteins and perform in vitro PAL activity assay L-AOPP Treatment->Enzyme Activity Assay Data Analysis Correlate L-AOPP concentration with phenotypic and metabolic changes Phenotypic Analysis->Data Analysis Metabolite Analysis Quantify levels of: - Phenylalanine and Tyrosine - Phenolic compounds (e.g., flavonoids, lignin) - Auxin (IAA) Metabolite Extraction->Metabolite Analysis Metabolite Analysis->Data Analysis Enzyme Activity Assay->Data Analysis

Fig. 3: Experimental Workflow for In Vivo L-AOPP Studies.

Conclusion

This compound is a versatile and potent inhibitor with well-defined mechanisms of action targeting key enzymes in plant metabolism. Its primary inhibitory effect on phenylalanine ammonia-lyase provides a powerful tool to investigate the complex roles of the phenylpropanoid pathway. Furthermore, its more recently discovered activity against tryptophan aminotransferase opens new avenues for studying auxin biosynthesis and signaling. The detailed experimental protocols and understanding of its molecular interactions presented in this guide are intended to facilitate further research into the multifaceted roles of L-AOPP in biological systems and its potential applications in agricultural and pharmaceutical research.

References

L-2-Aminooxy-3-phenylpropanoic Acid: A Technical Guide to its Function as a Phenylalanine Ammonia-Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-Aminooxy-3-phenylpropanoic acid (AOPP) is a potent and specific inhibitor of L-phenylalanine ammonia-lyase (PAL), a crucial enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria. By blocking the conversion of L-phenylalanine to trans-cinnamic acid, AOPP serves as a valuable tool for studying the downstream effects of this pathway, which is responsible for the biosynthesis of a wide array of secondary metabolites, including lignins, flavonoids, and phytoalexins. This technical guide provides an in-depth overview of AOPP's inhibitory mechanism, quantitative inhibition data, detailed experimental protocols for PAL activity and inhibition assays, and a discussion of the downstream metabolic consequences of PAL inhibition.

Introduction

L-phenylalanine ammonia-lyase (PAL; EC 4.3.1.24) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, the first committed step in the phenylpropanoid biosynthetic pathway. This pathway is of fundamental importance for plant development, defense, and interaction with the environment. The products of this pathway contribute to structural integrity (lignin), pigmentation (flavonoids), and defense against pathogens and UV radiation (phytoalexins and other phenolics).

This compound (AOPP) is a structural analog of L-phenylalanine and acts as a powerful competitive inhibitor of PAL.[1] Its high specificity and potency make it an indispensable chemical probe for elucidating the complex regulatory networks of phenylpropanoid metabolism and for investigating the physiological roles of its downstream products.

Quantitative Inhibition Data

The inhibitory potency of AOPP against PAL has been characterized in various organisms. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify its efficacy.

Organism SourceInhibition ParameterValue (nM)Reference
Buckwheat (Fagopyrum esculentum)Ki1.4[1]
Yeast (Rhodotorula glutinis)Ki55[1]
Parsley (Petroselinum crispum) PAL-1 IsozymeSlow-binding inhibitorNot explicitly stated, but noted as a slow-binding inhibitor.[1]

Note: IC50 values for AOPP are less commonly reported in the literature, with Ki values being the primary measure of its inhibitory strength due to its competitive and often slow-binding nature.

Experimental Protocols

Spectrophotometric Assay for Phenylalanine Ammonia-Lyase (PAL) Activity

This protocol describes a common and reliable method for determining PAL activity by measuring the formation of trans-cinnamic acid, which absorbs light at 290 nm.[2]

Materials:

  • Enzyme Extract: Plant or microbial tissue homogenized in an appropriate extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8, containing polyvinylpyrrolidone (B124986) (PVP) and β-mercaptoethanol to prevent phenolic oxidation and enzyme inactivation).

  • Substrate Solution: 10 mM L-phenylalanine in 0.1 M sodium borate buffer, pH 8.8.

  • Stop Solution: 1 M HCl.

  • Spectrophotometer capable of measuring absorbance at 290 nm.

  • Thermostatic water bath or incubator.

  • Cuvettes (quartz recommended for UV measurements).

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes.

    • Collect the supernatant, which contains the crude enzyme extract. The protein concentration of the extract should be determined using a standard method (e.g., Bradford assay) for specific activity calculations.

  • Assay Reaction:

    • Prepare a reaction mixture containing the enzyme extract and the substrate solution. A typical reaction mixture (3 mL total volume) consists of:

      • 2.5 mL of 0.1 M sodium borate buffer (pH 8.8)

      • 0.4 mL of 10 mM L-phenylalanine solution

      • 0.1 mL of enzyme extract

    • A control reaction (blank) should be prepared by replacing the enzyme extract with the extraction buffer.

  • Incubation:

    • Incubate the reaction mixtures at a constant temperature (e.g., 37°C or 40°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction:

    • Terminate the reaction by adding 0.5 mL of 1 M HCl.

  • Measurement:

    • Measure the absorbance of the reaction mixtures at 290 nm against the blank. The increase in absorbance is proportional to the amount of trans-cinnamic acid produced.

  • Calculation of Enzyme Activity:

    • The activity of PAL is calculated using the molar extinction coefficient of trans-cinnamic acid (approximately 10,000 M⁻¹ cm⁻¹ at 290 nm).

    • One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.

In Vitro Inhibition Assay of PAL by AOPP

This protocol is designed to determine the inhibitory effect of AOPP on PAL activity.

Materials:

  • All materials from the PAL activity assay.

  • AOPP Stock Solution: Prepare a stock solution of this compound in the assay buffer. A series of dilutions should be made to test a range of inhibitor concentrations.

Procedure:

  • Pre-incubation:

    • Prepare reaction mixtures containing the enzyme extract and varying concentrations of AOPP.

    • Pre-incubate the enzyme and inhibitor mixtures for a short period (e.g., 10-15 minutes) at the assay temperature to allow for binding.

  • Initiation of Reaction:

    • Start the reaction by adding the L-phenylalanine substrate solution to the pre-incubated enzyme-inhibitor mixtures.

  • Incubation, Stopping, and Measurement:

    • Follow steps 3, 4, and 5 from the PAL activity assay protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each AOPP concentration relative to a control reaction without the inhibitor.

    • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the AOPP concentration and fit the data to a sigmoidal dose-response curve.

    • To determine the Ki value and the mode of inhibition, perform the assay with varying concentrations of both the substrate (L-phenylalanine) and the inhibitor (AOPP) and analyze the data using Lineweaver-Burk or Dixon plots.

Signaling Pathways and Experimental Workflows

The Phenylpropanoid Biosynthesis Pathway

The inhibition of PAL by AOPP has profound effects on the entire phenylpropanoid pathway, as it blocks the entry of carbon flux into this metabolic route.

Phenylpropanoid_Pathway Phe L-Phenylalanine PAL PAL (Phenylalanine Ammonia-Lyase) Phe->PAL Substrate CinnamicAcid trans-Cinnamic Acid PAL->CinnamicAcid Product AOPP L-2-Aminooxy-3- phenylpropanoic acid (AOPP) AOPP->PAL Inhibitor C4H C4H CinnamicAcid->C4H pCoumaricAcid p-Coumaric Acid C4H->pCoumaricAcid 4CL 4CL pCoumaricAcid->4CL pCoumaroylCoA p-Coumaroyl-CoA 4CL->pCoumaroylCoA Flavonoids Flavonoids pCoumaroylCoA->Flavonoids Lignin (B12514952) Lignin pCoumaroylCoA->Lignin Phytoalexins Phytoalexins pCoumaroylCoA->Phytoalexins Other Other Phenylpropanoids (e.g., Coumarins, Stilbenes) pCoumaroylCoA->Other

Caption: The Phenylpropanoid Pathway and the Site of AOPP Inhibition.

Inhibition of PAL by AOPP leads to a depletion of trans-cinnamic acid and all subsequent downstream products of the phenylpropanoid pathway. This can result in:

  • Reduced lignin content, leading to altered cell wall structure and reduced mechanical strength.[3]

  • Decreased production of flavonoid pigments, potentially affecting flower and fruit coloration and UV protection.

  • Impaired synthesis of phytoalexins, which can compromise the plant's defense response to pathogens.

Experimental Workflow for Screening PAL Inhibitors

A typical workflow for identifying and characterizing PAL inhibitors, such as AOPP, involves a series of in vitro experiments.

Inhibitor_Screening_Workflow Start Start: Compound Library PrimaryScreening Primary Screening: High-Throughput PAL Activity Assay (Single Concentration of Inhibitor) Start->PrimaryScreening HitIdentification Hit Identification: Compounds showing significant inhibition of PAL activity PrimaryScreening->HitIdentification HitIdentification->PrimaryScreening Non-Hits (re-screen or discard) DoseResponse Dose-Response Analysis: Determine IC50 values of hits HitIdentification->DoseResponse Hits KineticAnalysis Kinetic Analysis: Determine Ki and mode of inhibition (e.g., Lineweaver-Burk plots) DoseResponse->KineticAnalysis SpecificityAssay Specificity Assays: Test against other enzymes to determine selectivity for PAL KineticAnalysis->SpecificityAssay LeadCompound Lead Compound Characterization SpecificityAssay->LeadCompound

Caption: A general workflow for the screening and characterization of PAL inhibitors.

This workflow begins with a high-throughput screening of a compound library to identify initial "hits." These hits are then subjected to more detailed dose-response and kinetic analyses to quantify their potency and determine their mechanism of inhibition. Finally, specificity assays are conducted to ensure that the inhibitory activity is selective for PAL.

Conclusion

This compound is a well-established and highly effective inhibitor of phenylalanine ammonia-lyase. Its specificity and potency have made it an invaluable tool for dissecting the complexities of the phenylpropanoid pathway and understanding the diverse roles of its metabolic products in various biological systems. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize AOPP in their investigations of PAL function and inhibition. Further research into the precise kinetic interactions of AOPP with different PAL isozymes and its effects in various organisms will continue to enhance our understanding of phenylpropanoid metabolism and its regulation.

References

Chemical and physical properties of L-2-Aminooxy-3-phenylpropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Aminooxy-3-phenylpropanoic acid, also known as L-AOPP, is a synthetic amino acid analogue that has garnered significant interest in plant biology and biochemistry. Its primary and most well-characterized function is as a potent and specific inhibitor of the enzyme L-phenylalanine ammonia-lyase (PAL). This enzyme plays a crucial role in the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids, lignins, and phytoalexins. By inhibiting PAL, this compound serves as an invaluable tool for studying the metabolic flux through this pathway and its physiological consequences. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
Appearance White to off-white solid[1]
IUPAC Name (2S)-2-(aminooxy)-3-phenylpropanoic acid[2]
CAS Number 42990-62-5[1]
Canonical SMILES C1=CC=C(C=C1)C--INVALID-LINK--ON[2]
InChI Key BRKLOAHUJZWUQQ-QMMMGPOBSA-N[2]
Computed XLogP3 -1.4[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 4[2]
Table 2: Solubility and Storage
ParameterInformationSource
Solubility Soluble in DMSO. Solubility protocols for aqueous solutions often involve co-solvents like PEG300 and Tween-80. For example, a clear solution can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Storage (Powder) 3 years at -20°C, 2 years at 4°C[1]
Storage (In Solvent) 6 months at -80°C, 1 month at -20°C[1]

Mechanism of Action: Inhibition of Phenylalanine Ammonia-Lyase (PAL)

This compound acts as a competitive inhibitor of L-phenylalanine ammonia-lyase (PAL). PAL is the first and rate-limiting enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. As an analogue of L-phenylalanine, this compound binds to the active site of PAL, preventing the natural substrate from binding and thereby blocking the entire downstream pathway. This inhibition has been shown to be time-dependent and reversible.

PAL_Inhibition cluster_pathway Phenylpropanoid Pathway cluster_inhibition Inhibition Mechanism L-Phenylalanine L-Phenylalanine PAL PAL L-Phenylalanine->PAL Binds to trans-Cinnamic_Acid trans-Cinnamic_Acid PAL->trans-Cinnamic_Acid Catalyzes conversion to Blocked_Pathway Phenylpropanoid Pathway Blocked PAL->Blocked_Pathway L-AOPP L-2-Aminooxy-3- phenylpropanoic acid L-AOPP->PAL Competitively binds to active site

Mechanism of PAL inhibition by this compound.

Experimental Protocols

Protocol: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from publicly available assay kits and literature.[1][3][4][5]

1. Materials and Reagents:

  • Plant tissue sample
  • Extraction Buffer (e.g., Tris-HCl buffer, pH 8.8, containing polyvinylpyrrolidone (B124986) and β-mercaptoethanol)
  • L-Phenylalanine (substrate) solution (e.g., 50 mM in assay buffer)
  • This compound (inhibitor) solution of various concentrations
  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.8)
  • 4 M HCl (for stopping the reaction)
  • Spectrophotometer capable of measuring absorbance at 290 nm
  • Refrigerated centrifuge
  • Homogenizer

2. Enzyme Extraction: a. Weigh a known amount of fresh plant tissue (e.g., 0.1 g). b. Homogenize the tissue on ice with a pre-chilled mortar and pestle or a mechanical homogenizer in a suitable volume of cold extraction buffer (e.g., 1 mL). c. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C. d. Carefully collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice.

3. PAL Activity Assay: a. Prepare reaction mixtures in microcentrifuge tubes or a 96-well UV-transparent plate. A typical reaction mixture (e.g., 1 mL total volume) contains:

  • Assay Buffer
  • Enzyme extract (supernatant)
  • L-Phenylalanine solution b. For inhibitor studies, add varying concentrations of this compound to the reaction mixtures and pre-incubate with the enzyme extract for a defined period before adding the substrate. c. Prepare a blank for each sample containing all components except the L-phenylalanine, which is replaced with assay buffer. d. Initiate the reaction by adding the L-phenylalanine solution. e. Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes). f. Stop the reaction by adding a small volume of 4 M HCl (e.g., 50 µL). g. Measure the absorbance of the reaction mixture at 290 nm against the blank. The absorbance is due to the formation of trans-cinnamic acid.

4. Calculation of PAL Activity: a. Calculate the concentration of trans-cinnamic acid formed using its molar extinction coefficient at 290 nm. b. Express PAL activity in appropriate units, such as U/mg of protein or U/g of fresh weight (1 U = 1 µmol of product formed per minute).

PAL_Assay_Workflow cluster_extraction Enzyme Extraction cluster_assay Activity Assay cluster_analysis Data Analysis Homogenize 1. Homogenize Plant Tissue (on ice) Centrifuge 2. Centrifuge Homogenate (4°C) Homogenize->Centrifuge Collect 3. Collect Supernatant (Crude Enzyme Extract) Centrifuge->Collect Prepare 4. Prepare Reaction Mixture (Buffer, Enzyme, +/- Inhibitor) Collect->Prepare Initiate 5. Add L-Phenylalanine (Substrate) Prepare->Initiate Incubate 6. Incubate (e.g., 37°C, 30-60 min) Initiate->Incubate Stop 7. Stop Reaction (add HCl) Incubate->Stop Measure 8. Measure Absorbance (290 nm) Stop->Measure Calculate 9. Calculate PAL Activity Measure->Calculate

General workflow for a Phenylalanine Ammonia-Lyase (PAL) activity assay.

Signaling Pathway and Logical Relationships

The inhibition of PAL by this compound has a cascading effect on plant metabolism. By blocking the entry of L-phenylalanine into the phenylpropanoid pathway, the synthesis of numerous downstream products is reduced. This includes lignins, which are essential for structural support and defense, as well as flavonoids and isoflavonoids, which have roles in pigmentation, UV protection, and signaling. A logical diagram illustrating these relationships is presented below.

Phenylpropanoid_Pathway_Logic L-Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) L-Phe->PAL Cinnamic_Acid trans-Cinnamic Acid PAL->Cinnamic_Acid L-AOPP L-2-Aminooxy-3- phenylpropanoic acid L-AOPP->PAL Inhibits Downstream Downstream Phenylpropanoid Pathway Cinnamic_Acid->Downstream Lignins Lignins Downstream->Lignins Flavonoids Flavonoids Downstream->Flavonoids Phytoalexins Phytoalexins Downstream->Phytoalexins

Logical relationship of L-AOPP in the phenylpropanoid pathway.

Conclusion

This compound is a powerful research tool for dissecting the complexities of the phenylpropanoid pathway in plants. Its specific and potent inhibition of PAL allows for targeted studies on the roles of various secondary metabolites in plant growth, development, and defense. This technical guide provides a foundational understanding of its chemical and physical properties, mechanism of action, and practical experimental considerations for its use in the laboratory. Further research to fully characterize all of its physicochemical properties and to develop detailed synthesis protocols would be beneficial for the scientific community.

References

A Technical Guide to L-2-Aminooxy-3-phenylpropanoic Acid (AOPP) in Phenylpropanoid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, producing a vast array of compounds essential for structural integrity, defense, and signaling. L-2-Aminooxy-3-phenylpropanoic acid (AOPP) is a powerful molecular tool that has been instrumental in dissecting this pathway. As a potent and specific inhibitor of Phenylalanine Ammonia-Lyase (PAL), the pathway's entry-point enzyme, AOPP allows researchers to modulate the biosynthesis of all downstream phenylpropanoids. This guide provides an in-depth overview of AOPP's mechanism of action, quantitative inhibition data, detailed experimental protocols for its use, and its applications in metabolic research.

The Phenylpropanoid Pathway and its Gatekeeper: PAL

The phenylpropanoid pathway is responsible for synthesizing critical compounds such as flavonoids, coumarins, stilbenes, and the monomeric precursors of lignin (B12514952). The entire pathway begins with the amino acid L-phenylalanine. The first committed and often rate-limiting step is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.5)[1][2]. Due to its pivotal position, the regulation and inhibition of PAL activity are of significant interest for understanding and manipulating plant metabolism.

This compound (AOPP): Mechanism of Action

L-AOPP is a structural analogue of L-phenylalanine that acts as a potent inhibitor of PAL[1][3][4]. Its efficacy stems from its ability to bind to the active site of the PAL enzyme, thereby preventing the native substrate, L-phenylalanine, from binding and being converted to trans-cinnamic acid.

Key characteristics of AOPP's inhibitory action include:

  • Competitive Inhibition : AOPP directly competes with L-phenylalanine for the enzyme's active site[5][6].

  • Slow-Binding Inhibition : The enzyme-inhibitor complex is formed in a relatively slow step, and the inhibition is reversible[5].

  • High Potency : AOPP exhibits very high affinity for the PAL enzyme, with inhibition constants (Ki) in the nanomolar range for PAL from various species[6].

By effectively blocking the first step, AOPP can be used to shut down the entire flux of metabolites through the phenylpropanoid pathway, making it an invaluable tool for studying the physiological consequences of phenylpropanoid deficiency[7].

AOPP_Mechanism cluster_pathway Phenylpropanoid Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin Phenylalanine Ammonia-Lyase (PAL) Downstream Downstream Phenylpropanoids (Lignin, Flavonoids, etc.) Cin->Downstream AOPP L-AOPP PAL_Enzyme PAL Active Site AOPP->PAL_Enzyme Binds and Inhibits

Caption: Mechanism of AOPP as a competitive inhibitor of PAL.

Quantitative Analysis of PAL Inhibition by AOPP

The potency of AOPP has been quantified across different plant and fungal species. The inhibition constant (Ki) and effective concentrations vary depending on the specific PAL isozyme and experimental conditions.

ParameterSpecies/Enzyme SourceValueReference
Ki (Inhibition Constant) Buckwheat (Fagopyrum esculentum)1.4 nM[6]
Ki (Inhibition Constant) Yeast (Rhodotorula glutinis)55 nM[6]
Inhibition % Lettuce (Lactuca sativa) seeds85% inhibition at 100 µM[1]
Effective Concentration Asparagus (Asparagus officinalis) spears300 µM effectively inhibited PAL activity[6]
Effective Concentration Zinnia mesophyll cells10 µM reduced lignin content[3]

Detailed Experimental Protocols

The following sections provide standardized methodologies for using AOPP in both in vitro and in vivo studies of phenylpropanoid metabolism.

Protocol: In Vitro PAL Enzyme Activity and Inhibition Assay

This protocol measures the catalytic activity of PAL and quantifies the inhibitory effect of AOPP by monitoring product formation.

Objective: To determine the rate of trans-cinnamic acid formation and its inhibition by AOPP.

Materials:

  • Plant tissue of interest

  • Extraction Buffer: 100 mM Tris-HCl or Potassium Borate buffer (pH 8.8), containing 10-20 mM β-mercaptoethanol and polyvinylpolypyrrolidone (PVPP) to remove phenolics.

  • Substrate solution: 40 mM L-phenylalanine in extraction buffer.

  • Inhibitor stock: 1 mM L-AOPP in water.

  • Quartz cuvettes

  • UV/Vis Spectrophotometer

Methodology:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue (1g) in 5 mL of ice-cold extraction buffer using a mortar and pestle or a homogenizer.

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • Prepare reaction mixtures in quartz cuvettes. For a 1 mL final volume:

      • Control Reaction: 800 µL extraction buffer, 100 µL L-phenylalanine substrate solution.

      • Inhibitor Reaction: 790 µL extraction buffer, 10 µL of 1 mM AOPP stock (for a final concentration of 10 µM), 100 µL L-phenylalanine substrate solution. (Note: A range of AOPP concentrations should be tested to determine IC50 values).

    • Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37-40°C) for 5 minutes.[8]

    • Initiate the reaction by adding 100 µL of the crude enzyme extract to each cuvette and mix immediately.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 290 nm (trans-cinnamic acid has a high molar absorptivity at this wavelength).

    • Record absorbance readings every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Use the molar extinction coefficient of trans-cinnamic acid (~10,000 M⁻¹cm⁻¹) to convert the rate to µmol/min.

    • Normalize the activity to the protein content (e.g., µmol/min/mg protein).

    • Calculate the percent inhibition for each AOPP concentration relative to the control.

    • Plot percent inhibition against AOPP concentration to determine the IC50 value.

Protocol: In Vivo Application of AOPP to Plant Tissues

This protocol describes how to apply AOPP to living plant material to study its effects on development and metabolism.

Objective: To inhibit the phenylpropanoid pathway in intact tissues to assess the physiological role of its downstream products.

Materials:

  • Plant material (e.g., seedlings, excised organs, cell cultures).

  • Aqueous solution of L-AOPP at the desired concentration (e.g., 10 µM to 300 µM). AOPP can be dissolved directly in water or a nutrient solution.[3][6]

  • Control solution (water or nutrient solution without AOPP).

  • Growth chamber or incubator.

Methodology:

  • Treatment Application:

    • For Excised Tissues (e.g., Asparagus Spears): Freshly harvested spears can be soaked in an aqueous solution of AOPP (e.g., 300 µM) for a defined period (e.g., 1 hour) at room temperature.[6]

    • For Seedlings: Germinate seeds on filter paper or in a hydroponic system moistened with the AOPP solution.

    • For Cell Cultures: Add AOPP directly to the liquid culture medium to the desired final concentration (e.g., 10 µM).[3]

  • Incubation:

    • Place the treated and control plant materials in a growth chamber under controlled conditions (light, temperature, humidity) for the duration of the experiment (e.g., 48 hours to several days).

  • Sample Harvesting and Analysis:

    • At designated time points, harvest the plant material. Flash-freeze the samples in liquid nitrogen and store them at -80°C until analysis.

    • Biochemical Analysis: Perform PAL activity assays (as described in 5.1) to confirm the inhibitory effect. Extract and quantify downstream metabolites (e.g., lignin, flavonoids, phenolic acids) using techniques like HPLC or LC-MS.

    • Gene Expression Analysis: Extract RNA from the tissues to analyze the transcript levels of PAL and other pathway genes via qRT-PCR to study potential feedback regulation.[6]

AOPP_Workflow cluster_invivo In Vivo Experimental Workflow cluster_analysis Downstream Analysis start Select Plant Material (Seedlings, Tissues, Cells) treatment AOPP Treatment (Soaking, Media Addition) start->treatment control Control Treatment (No AOPP) start->control incubation Incubation under Controlled Conditions treatment->incubation control->incubation harvest Harvest Samples at Time Points incubation->harvest biochem Biochemical Analysis - PAL Activity Assay - Metabolite Profiling (HPLC) - Lignin Quantification harvest->biochem gene Molecular Analysis - RNA Extraction - qRT-PCR for Gene Expression harvest->gene

Caption: A typical workflow for an in vivo experiment using AOPP.

Conclusion

This compound is an indispensable tool for plant biochemists and molecular biologists. Its specific and potent inhibition of Phenylalanine Ammonia-Lyase provides a reliable method for probing the function and regulation of the extensive phenylpropanoid pathway. By applying the standardized protocols outlined in this guide, researchers can effectively investigate the role of phenylpropanoids in processes ranging from cell wall lignification to plant defense responses, thereby advancing our fundamental understanding of plant metabolism and informing strategies for crop improvement and drug development.

References

L-2-Aminooxy-3-phenylpropanoic Acid: A Technical Guide to its Biological Activity in Plant Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Aminooxy-3-phenylpropanoic acid (L-AOPP) is a potent and specific inhibitor of L-phenylalanine ammonia-lyase (PAL), a pivotal enzyme in the plant phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a vast array of secondary metabolites crucial for plant growth, development, and defense. By inhibiting PAL, L-AOPP serves as a powerful chemical tool to probe the intricate functions of the phenylpropanoid pathway and its downstream products, including lignin (B12514952), flavonoids, and auxin. This technical guide provides an in-depth overview of the biological activity of L-AOPP in plant systems, focusing on its mechanism of action, effects on plant metabolism and physiology, and detailed experimental protocols for its application in research.

Core Mechanism of Action: Inhibition of Phenylalanine Ammonia-Lyase (PAL)

L-AOPP acts as a competitive, slow-binding inhibitor of PAL (EC 4.3.1.24)[1]. PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, the entry point for the phenylpropanoid pathway. The inhibition of PAL by L-AOPP effectively blocks the carbon flow into this essential metabolic route, leading to a cascade of downstream effects.

Phenylpropanoid Pathway Inhibition

The following diagram illustrates the central role of PAL in the phenylpropanoid pathway and the inhibitory action of L-AOPP.

Phenylpropanoid_Pathway cluster_legend Legend Shikimate Shikimate Pathway L_Phe L-Phenylalanine Shikimate->L_Phe PAL Phenylalanine Ammonia-Lyase (PAL) L_Phe->PAL Auxin Auxin Biosynthesis L_Phe->Auxin CinnamicAcid trans-Cinnamic Acid PAL->CinnamicAcid Deamination pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA Lignin Lignin pCoumaroylCoA->Lignin Flavonoids Flavonoids pCoumaroylCoA->Flavonoids L_AOPP L-AOPP L_AOPP->Inhibition Inhibition->PAL Key_Metabolite Metabolite Key_Enzyme Enzyme Key_Product Downstream Product Key_Inhibitor Inhibitor

Caption: Inhibition of Phenylalanine Ammonia-Lyase (PAL) by L-AOPP.

Quantitative Effects on Plant Metabolism and Physiology

The inhibition of PAL by L-AOPP leads to measurable changes in the levels of various phenylpropanoid-derived compounds and affects plant growth and development.

Effects on Lignin and Anthocyanin Content

L-AOPP treatment significantly reduces the biosynthesis of lignin and anthocyanins, which are major products of the phenylpropanoid pathway.

Plant SpeciesL-AOPP ConcentrationObserved EffectReference
Mung bean (Vigna radiata)0.3 to 1 mMGreatly reduced anthocyanin content and absence of lignin-like material in xylem vessels.[2]
Eggplant (Solanum melongena)2, 10, 50, 250 µMPromoted adventitious bud formation.[3]
Effects on Shoot Formation

In tissue culture, L-AOPP can influence organogenesis, as demonstrated in eggplant hypocotyl explants.

L-AOPP Concentration (µM)Number of Adventitious Buds per Explant (after 8 weeks)Number of Shoots per Explant (after 8 weeks)
0 (Control)8.41.0
216.11.5
1014.34.2
5017.60.3
25014.60.9
Data from a study on eggplant hypocotyl explants[3].

Experimental Protocols

Detailed methodologies are crucial for the successful application of L-AOPP in research. Below are representative protocols for key experiments.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol outlines the spectrophotometric measurement of PAL activity.

PAL_Assay_Workflow Start Start: Plant Tissue Homogenization Homogenization Homogenize tissue in extraction buffer (e.g., Tris-HCl with β-mercaptoethanol) Start->Homogenization Centrifugation1 Centrifuge homogenate to pellet debris Homogenization->Centrifugation1 Supernatant Collect supernatant (crude enzyme extract) Centrifugation1->Supernatant Assay_Setup Prepare reaction mixture: - Enzyme extract - L-phenylalanine (substrate) - Buffer (e.g., sodium borate) Supernatant->Assay_Setup Incubation Incubate at optimal temperature (e.g., 37°C for a defined time) Assay_Setup->Incubation Stop_Reaction Stop reaction with acid (e.g., HCl) Incubation->Stop_Reaction Measurement Measure absorbance at 290 nm (for trans-cinnamic acid) Stop_Reaction->Measurement Calculation Calculate PAL activity Measurement->Calculation End End Calculation->End

Caption: Workflow for a typical PAL activity assay.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8, containing β-mercaptoethanol and PVPP)

  • Substrate solution (L-phenylalanine in extraction buffer)

  • 1 M HCl

  • Spectrophotometer

Procedure:

  • Homogenize fresh plant tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate at 4°C to pellet cell debris.

  • Use the supernatant as the crude enzyme extract.

  • Initiate the reaction by adding the enzyme extract to the L-phenylalanine substrate solution.

  • Incubate the reaction mixture at the optimal temperature for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding HCl.

  • Measure the absorbance of the solution at 290 nm, the wavelength at which trans-cinnamic acid absorbs.

  • Calculate PAL activity based on the change in absorbance over time.

Quantification of Lignin Content

The Klason lignin method is a common gravimetric technique to determine acid-insoluble lignin.

Materials:

  • Dried and ground plant material

  • 72% (w/w) Sulfuric acid

  • Deionized water

  • Crucibles

Procedure:

  • Treat the dried plant material with 72% sulfuric acid to hydrolyze polysaccharides.

  • Dilute the acid to facilitate the precipitation of acid-insoluble lignin.

  • Filter the suspension through a pre-weighed crucible.

  • Wash the residue with deionized water until neutral pH.

  • Dry the crucible with the lignin residue to a constant weight.

  • The weight of the residue represents the Klason lignin content.

Quantification of Flavonoids by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive method for separating and quantifying specific flavonoids.

HPLC_Workflow Start Start: Flavonoid Extraction Extraction Extract flavonoids from plant tissue (e.g., with methanol/water) Start->Extraction Filtration Filter the extract Extraction->Filtration HPLC_Injection Inject filtered extract into HPLC system Filtration->HPLC_Injection Separation Separate flavonoids on a C18 column using a gradient of solvents (e.g., acetonitrile (B52724) and acidified water) HPLC_Injection->Separation Detection Detect flavonoids using a UV-Vis or photodiode array (PDA) detector Separation->Detection Quantification Quantify individual flavonoids based on peak area and comparison to standards Detection->Quantification End End Quantification->End

Caption: General workflow for HPLC analysis of flavonoids.

Materials:

  • Plant tissue

  • Extraction solvent (e.g., 80% methanol)

  • HPLC system with a C18 column and a UV-Vis or PDA detector

  • Mobile phase solvents (e.g., acetonitrile and acidified water)

  • Flavonoid standards

Procedure:

  • Extract flavonoids from ground plant tissue using an appropriate solvent.

  • Filter the extract to remove particulate matter.

  • Inject the filtered extract into the HPLC system.

  • Separate the flavonoids using a reverse-phase C18 column with a gradient elution of the mobile phase.

  • Detect the eluting flavonoids at their respective maximum absorbance wavelengths.

  • Identify and quantify individual flavonoids by comparing their retention times and peak areas with those of authentic standards.

Quantification of Auxin (Indole-3-Acetic Acid - IAA)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for auxin quantification.

Materials:

  • Plant tissue

  • Extraction solvent (e.g., isopropanol/water/acetic acid)

  • Internal standard (e.g., ¹³C₆-IAA)

  • Solid-phase extraction (SPE) cartridges for purification

  • LC-MS/MS system

Procedure:

  • Homogenize plant tissue in the extraction solvent containing a known amount of an internal standard.

  • Centrifuge the homogenate and collect the supernatant.

  • Purify and concentrate the auxin-containing fraction using SPE.

  • Analyze the purified extract by LC-MS/MS.

  • Quantify IAA based on the ratio of the peak area of endogenous IAA to the peak area of the internal standard.

Conclusion

This compound is an invaluable tool for plant biologists studying the phenylpropanoid pathway. Its specific inhibition of PAL allows for the targeted investigation of the roles of lignin, flavonoids, and other phenylpropanoids in various physiological processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex and vital functions of phenylpropanoid metabolism in plants. Future research employing L-AOPP will undoubtedly continue to unravel the intricate regulatory networks that govern plant growth, development, and interaction with the environment.

References

L-2-Aminooxy-3-phenylpropanoic acid's impact on auxin biosynthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Impact of L-2-Aminooxy-3-phenylpropanoic Acid on Auxin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of this compound (L-AOPP) on auxin biosynthesis. It details the compound's mechanism of action, presents quantitative data on its inhibitory effects, outlines experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action of this compound (L-AOPP)

L-AOPP is a well-characterized inhibitor of pyridoxal-5-phosphate (PLP)-dependent enzymes. Its impact on auxin biosynthesis is multifaceted, involving both direct inhibition of the primary auxin production pathway and indirect effects through the phenylpropanoid pathway.

Direct Inhibition of Auxin Biosynthesis

The primary direct mechanism by which L-AOPP inhibits auxin biosynthesis is through the targeting of TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1) and its related proteins (TARs)[1][2]. These enzymes catalyze the conversion of L-tryptophan (B1681604) to indole-3-pyruvic acid (IPA), the first committed step in the major tryptophan-dependent auxin biosynthesis pathway[3][4]. As a PLP-dependent enzyme inhibitor, L-AOPP effectively blocks this crucial step, leading to a reduction in the downstream production of indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants. The inhibitory action of L-AOPP on TAA1 has been confirmed in various plant species, including Arabidopsis, rice, and tomato[5].

Indirect Impact via the Phenylpropanoid Pathway

L-AOPP was initially identified as a potent inhibitor of phenylalanine ammonia-lyase (PAL) , the gateway enzyme of the phenylpropanoid pathway[6]. PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid[7][8]. By inhibiting PAL, L-AOPP disrupts the flow of carbon into the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of secondary metabolites, including flavonoids, lignin, and salicylic (B10762653) acid[6][9].

There is significant crosstalk between the phenylpropanoid pathway and auxin signaling[7]. Alterations in the levels of phenylpropanoid intermediates due to PAL inhibition can modulate auxin sensitivity and response[8]. For instance, metabolic changes upstream of cinnamate-4-hydroxylase (C4H), the enzyme that acts downstream of PAL, have been shown to control auxin sensitivity[7]. Therefore, L-AOPP's inhibition of PAL constitutes an indirect mechanism for influencing auxin homeostasis and signaling.

Quantitative Impact of L-AOPP on Auxin Biosynthesis

The inhibitory effects of L-AOPP on its target enzymes and on endogenous auxin levels have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Inhibition of TAA1 and PAL Activity by L-AOPP and its Derivatives

CompoundTarget EnzymePlant/OrganismInhibition MetricValueReference
L-AOPPTAA1/TARArabidopsis-Effective inhibitor[5]
L-AOPPPALBuckwheatKᵢ1.4 nM[10]
L-AOPPPALYeast (Rhodotorula glutinis)Kᵢ55 nM[10]
AONP (KOK1169)TAA1ArabidopsisKᵢ76.8 nM[3]

Table 2: Effect of L-AOPP on Endogenous IAA Levels

Plant SpeciesTissueL-AOPP ConcentrationIncubation TimeIAA ReductionReference
Arabidopsis thalianaSeedlings50 µM1 hourSignificant reduction[11]
Arabidopsis thalianaSeedlingsNot specifiedNot specifiedUp to ~90% (with derivatives)[12]
Tomato (Solanum lycopersicum)Seedlings30 µM8 daysDecreased levels

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of L-AOPP's impact on auxin biosynthesis.

In vitro Tryptophan Aminotransferase (TAA1) Inhibition Assay

This protocol is adapted from methodologies used to characterize inhibitors of TAA1.

Objective: To determine the in vitro inhibitory effect of L-AOPP on TAA1 enzyme activity.

Materials:

  • Recombinant TAA1 enzyme

  • L-Tryptophan (substrate)

  • Pyridoxal-5-phosphate (PLP, cofactor)

  • α-Ketoglutarate (amino group acceptor)

  • L-AOPP (inhibitor)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0)

  • Dinitrophenylhydrazine (DNPH) solution (for colorimetric detection of indole-3-pyruvate)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, PLP, and α-ketoglutarate.

  • Add varying concentrations of L-AOPP to the reaction mixture.

  • Pre-incubate the mixture with the recombinant TAA1 enzyme for a defined period (e.g., 10 minutes) at the optimal temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding L-tryptophan.

  • Allow the reaction to proceed for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Add DNPH solution to derivatize the product, indole-3-pyruvic acid, into a colored hydrazone.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 542 nm) using a spectrophotometer[13].

  • Calculate the percentage of inhibition for each L-AOPP concentration relative to a control reaction without the inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In vivo Analysis of L-AOPP Effects on Plant Growth and Auxin Levels

This protocol describes a typical experiment to assess the physiological effects of L-AOPP on whole plants.

Objective: To evaluate the impact of L-AOPP on plant growth and endogenous IAA levels.

Materials:

  • Arabidopsis thaliana seeds (or other model plant)

  • Growth medium (e.g., Murashige and Skoog agar (B569324) plates)

  • L-AOPP stock solution

  • Growth chamber with controlled light and temperature

  • Liquid chromatography-mass spectrometry (LC-MS) equipment for IAA quantification

Procedure:

  • Sterilize and sow Arabidopsis seeds on MS agar plates.

  • Allow the seeds to germinate and grow for a few days under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Prepare MS agar plates supplemented with a range of L-AOPP concentrations (e.g., 0, 10, 50, 100 µM).

  • Transfer the seedlings to the L-AOPP-containing plates.

  • Grow the seedlings for a specified period (e.g., 7-10 days).

  • Document the phenotype of the seedlings, measuring parameters such as primary root length, lateral root number, and overall morphology.

  • For IAA quantification, harvest the seedlings, immediately freeze them in liquid nitrogen to quench metabolic activity, and store them at -80°C until extraction.

  • Extract and purify endogenous IAA from the plant tissue.

  • Quantify the IAA levels using a validated LC-MS method[14][15][16].

Quantification of Endogenous IAA by LC-MS

This is a generalized protocol for the quantification of IAA.

Objective: To accurately measure the concentration of endogenous IAA in plant tissues.

Materials:

  • Plant tissue (frozen in liquid nitrogen)

  • Extraction solvent (e.g., 80% methanol (B129727) with an antioxidant)

  • Internal standard (e.g., ¹³C₆-IAA)

  • Solid-phase extraction (SPE) cartridges for purification

  • LC-MS system (e.g., a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Homogenize the frozen plant tissue in the cold extraction solvent.

  • Add a known amount of the internal standard to each sample for accurate quantification.

  • Centrifuge the homogenate to pellet the debris and collect the supernatant.

  • Concentrate the supernatant under vacuum.

  • Purify the extract using SPE to remove interfering compounds.

  • Elute the IAA from the SPE cartridge and dry the eluate.

  • Reconstitute the sample in a suitable solvent for LC-MS analysis.

  • Inject the sample into the LC-MS system.

  • Separate IAA from other compounds using a suitable HPLC column and mobile phase gradient.

  • Detect and quantify IAA and its internal standard using the mass spectrometer in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode[14][15].

  • Calculate the concentration of endogenous IAA in the original tissue based on the ratio of the endogenous IAA peak area to the internal standard peak area.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Tryptophan_Dependent_Auxin_Biosynthesis cluster_pathway Tryptophan-Dependent Auxin Biosynthesis cluster_inhibitor Inhibition Tryptophan L-Tryptophan IPA Indole-3-pyruvic acid (IPA) Tryptophan->IPA TAA1/TARs IAA Indole-3-acetic acid (IAA) (Auxin) IPA->IAA YUCCA (YUC) AOPP L-AOPP AOPP->Tryptophan Inhibits

Tryptophan-Dependent Auxin Biosynthesis and L-AOPP Inhibition.

Phenylpropanoid_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_inhibitor Inhibition cluster_auxin Auxin Signaling Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Auxin_Signaling Auxin Signaling & Sensitivity Cinnamic_Acid->Auxin_Signaling Modulates Downstream Flavonoids, Lignin, etc. p_Coumaric_Acid->Downstream AOPP L-AOPP AOPP->Phenylalanine Inhibits

Phenylpropanoid Pathway, L-AOPP Inhibition, and Crosstalk with Auxin Signaling.

Experimental_Workflow start Plant Growth (e.g., Arabidopsis seedlings) treatment Treatment with L-AOPP (various concentrations) start->treatment phenotyping Phenotypic Analysis (Root length, etc.) treatment->phenotyping sampling Sample Collection (Flash freeze in liquid N₂) treatment->sampling extraction Extraction of Endogenous IAA (with internal standard) sampling->extraction purification Purification (e.g., SPE) extraction->purification analysis LC-MS Analysis (Quantification of IAA) purification->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis

Experimental Workflow for Evaluating L-AOPP's Impact on Auxin Biosynthesis.

References

An In-depth Technical Guide to L-2-Aminooxy-3-phenylpropanoic Acid: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-Aminooxy-3-phenylpropanoic acid is a potent and specific inhibitor of the enzyme L-phenylalanine ammonia-lyase (PAL). This guide provides a comprehensive overview of its synonyms, alternative names, and chemical properties. It details its primary mechanism of action, its role in the inhibition of the phenylpropanoid pathway, and its application in plant science research, particularly in the study of lignification. This document also includes experimental protocols for its use and a summary of its key quantitative data.

Nomenclature and Synonyms

This compound is known by several alternative names and abbreviations in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous communication in research and development.

Type Name/Synonym
IUPAC Name (2S)-2-(Aminooxy)-3-phenylpropanoic acid[1]
Common Abbreviation AOPP[2]
Alternative Names L-α-Aminooxy-β-phenylpropionic acid[2]
(S)-2-(Aminooxy)-3-phenylpropanoic acid[1]
L-2-Aminooxy-3-phenylpropionic acid[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and use in experimental settings.

Property Value Source
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [1]
CAS Number 42990-62-5[3]
Appearance White to off-white solidMedChemExpress
Solubility ≥ 2.08 mg/mL in a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline solution[2]
Storage Store at -20°C for long-term stability.[3]

Mechanism of Action: Inhibition of Phenylalanine Ammonia-Lyase (PAL)

This compound is a well-characterized competitive inhibitor of L-phenylalanine ammonia-lyase (PAL)[4]. PAL is a crucial enzyme that catalyzes the first committed step in the phenylpropanoid pathway by converting L-phenylalanine to trans-cinnamic acid[5]. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids, lignins, and other polyphenolic compounds.

The inhibitory action of this compound is reported to be of a slow-binding nature[6]. Kinetic studies have determined an equilibrium constant (Ki) for its binding to PAL, highlighting its high affinity for the enzyme.

Kinetic Parameter Value Enzyme Source Reference
Ki 7 ± 2 nMParsley PAL-1 isozyme[6]

By inhibiting PAL, this compound effectively blocks the entire downstream phenylpropanoid pathway. This makes it an invaluable tool for studying the physiological roles of phenylpropanoid-derived compounds in plants.

The Phenylpropanoid Pathway and the Role of this compound

The phenylpropanoid pathway is a major metabolic route in plants, leading to the synthesis of a diverse range of compounds essential for growth, development, and defense. The pathway begins with the deamination of L-phenylalanine by PAL. The diagram below illustrates the initial steps of this pathway and the point of inhibition by this compound.

Phenylpropanoid_Pathway cluster_PAL L_Phe L-Phenylalanine Cinnamic trans-Cinnamic Acid L_Phe->Cinnamic   p_Coumaric p-Coumaric Acid Cinnamic->p_Coumaric   Downstream Downstream Phenylpropanoids (Lignin, Flavonoids, etc.) p_Coumaric->Downstream AOPP L-2-Aminooxy-3- phenylpropanoic acid PAL PAL AOPP->PAL Inhibits C4H C4H

Figure 1: Inhibition of the Phenylpropanoid Pathway by this compound.

Experimental Protocols

In Vitro Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol provides a general framework for measuring PAL activity and its inhibition by this compound. The assay is based on the spectrophotometric measurement of the formation of trans-cinnamic acid from L-phenylalanine.

Materials:

  • Enzyme extract containing PAL

  • 100 mM Tris-HCl buffer, pH 8.8

  • 40 mM L-phenylalanine solution

  • This compound stock solution (in a suitable solvent, e.g., water or DMSO)

  • 4 M HCl

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

  • To test for inhibition, add varying concentrations of this compound to the reaction mixture. For a control, add the same volume of the solvent used for the inhibitor stock.

  • Pre-incubate the reaction mixture with the inhibitor for a defined period to allow for binding to the enzyme.

  • Initiate the reaction by adding an aliquot of the enzyme extract to the reaction mixture.

  • Incubate the reaction at 37°C for 30 minutes.[7]

  • Terminate the reaction by adding 50 µL of 4 M HCl.[7]

  • Measure the absorbance of the solution at 290 nm to quantify the amount of trans-cinnamic acid formed.[7]

  • Calculate PAL activity and the percentage of inhibition by this compound.

In Vivo Inhibition of Lignification in Seedlings

This protocol describes a method to assess the effect of this compound on the lignification process in seedlings.

Materials:

  • Seeds of the plant species of interest (e.g., mung bean)

  • Filter paper

  • Petri dishes

  • This compound solution (e.g., 0.3 to 1 mM)

  • Microscope

  • Staining reagents for lignin (B12514952) (e.g., phloroglucinol/HCl)

Procedure:

  • Sterilize the seeds and place them on filter paper moistened with either sterile water (control) or a solution of this compound in the desired concentration.

  • Allow the seeds to germinate and grow under controlled conditions (e.g., light, temperature) for a specified period (e.g., 9 days).

  • After the growth period, harvest the seedlings and prepare cross-sections of the hypocotyl or stem.

  • Stain the cross-sections with a lignin-specific stain, such as phloroglucinol/HCl.

  • Observe the stained sections under a microscope to assess the extent of lignification in the xylem vessels. A reduction in staining intensity in the treated seedlings compared to the control indicates inhibition of lignification.

Experimental Workflow for Studying PAL Inhibition

The following diagram illustrates a typical experimental workflow for investigating the inhibitory effect of this compound on PAL activity and its downstream physiological consequences.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Experiment cluster_data Data Analysis AOPP_prep Prepare AOPP stock solution Assay_setup Set up PAL activity assay (Control and +AOPP) AOPP_prep->Assay_setup Treatment Treat plants with AOPP AOPP_prep->Treatment Enzyme_prep Prepare PAL enzyme extract Enzyme_prep->Assay_setup Plant_prep Prepare plant material (e.g., seedlings) Plant_prep->Treatment Incubation Incubate at controlled temperature Assay_setup->Incubation Measurement Measure cinnamic acid formation (A290) Incubation->Measurement Data_analysis Calculate Ki/IC50 and quantify in vivo effects Measurement->Data_analysis Growth Grow under controlled conditions Treatment->Growth Analysis Analyze physiological effects (e.g., lignification) Growth->Analysis Analysis->Data_analysis

Figure 2: A generalized workflow for studying the effects of this compound.

Conclusion

This compound is a powerful and specific inhibitor of L-phenylalanine ammonia-lyase, making it an indispensable tool in plant biochemistry and physiology research. Its ability to block the phenylpropanoid pathway allows for detailed investigations into the roles of lignin, flavonoids, and other phenylpropanoid-derived compounds in various biological processes. The information and protocols provided in this guide are intended to support researchers in the effective application of this compound in their studies.

References

L-2-Aminooxy-3-phenylpropanoic Acid: A Technical Guide to its Function as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Aminooxy-3-phenylpropanoic acid (L-AOPP) is a synthetic amino acid analogue that has garnered significant attention in plant biology and biochemistry due to its potent and specific inhibitory effects on key enzymes. This technical guide provides a comprehensive overview of the foundational research on L-AOPP as an enzyme inhibitor, with a primary focus on its interaction with Phenylalanine Ammonia-Lyase (PAL) and Tryptophan Aminotransferase (TAA1). The document details the quantitative inhibitory data, experimental protocols for studying its effects, and visual representations of the relevant biochemical pathways and experimental workflows.

Core Concepts: Enzyme Inhibition by L-AOPP

L-AOPP primarily functions as a competitive inhibitor, binding to the active site of its target enzymes and preventing the binding of the natural substrate. Its structural similarity to phenylalanine allows it to effectively block enzymes that utilize this amino acid.

Phenylalanine Ammonia-Lyase (PAL) Inhibition

L-AOPP is a well-established and potent inhibitor of Phenylalanine Ammonia-Lyase (PAL), a crucial enzyme in the phenylpropanoid pathway in plants.[1] This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and phytoalexins, which are vital for plant development, defense, and pigmentation.[2] By inhibiting PAL, L-AOPP effectively blocks the conversion of L-phenylalanine to trans-cinnamic acid, the first committed step in the phenylpropanoid pathway.[3] Kinetic studies have revealed that L-AOPP acts as a slow-binding and competitive inhibitor of PAL.[4]

Tryptophan Aminotransferase (TAA1) Inhibition

More recently, L-AOPP has been identified as an inhibitor of Tryptophan Aminotransferase (TAA1), a key enzyme in the biosynthesis of the plant hormone auxin.[5][6] TAA1 catalyzes the conversion of tryptophan to indole-3-pyruvic acid, a critical step in the primary auxin production pathway.[5] The inhibitory action of L-AOPP on TAA1 disrupts auxin homeostasis, leading to observable developmental effects in plants.[5] The aminooxy group of L-AOPP is crucial for its inhibitory activity against TAA1.[5]

Quantitative Inhibition Data

The following table summarizes the available quantitative data on the inhibition of enzymes by this compound.

Enzyme TargetOrganism/SourceInhibitorInhibition TypeKi (Inhibition Constant)IC50Reference(s)
Phenylalanine Ammonia-Lyase (PAL)Parsley (isozyme PAL-1)L-AOPPSlow-binding, Competitive7 ± 2 nM-[4]
Tryptophan Aminotransferase (TAA1)Arabidopsis thalianaL-AOPPCompetitive76.8 nM (for AONP, a derivative)-[6]

Note: Specific IC50 values for L-AOPP against PAL and TAA1 are not consistently reported in the foundational literature. The Ki value provides a measure of the inhibitor's binding affinity.

Signaling Pathways and Metabolic Consequences

The inhibition of PAL and TAA1 by L-AOPP has significant downstream effects on major metabolic pathways in plants.

Phenylpropanoid Pathway Inhibition

By blocking PAL, L-AOPP leads to a reduction in the pool of phenylpropanoid compounds. This has been experimentally demonstrated to affect processes such as lignification.[1] The disruption of this pathway can have profound effects on plant cell wall structure and defense responses.[2]

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Phenylpropanoids Phenylpropanoids p_Coumaric_Acid->Phenylpropanoids ... L_AOPP L-AOPP PAL PAL L_AOPP->PAL Inhibition

Inhibition of the Phenylpropanoid Pathway by L-AOPP.
Auxin Biosynthesis Pathway Inhibition

L-AOPP's inhibition of TAA1 directly impacts the indole-3-pyruvic acid (IPA) pathway, a major route for auxin biosynthesis in plants.[5][7] This leads to a decrease in endogenous auxin levels, resulting in phenotypes characteristic of auxin deficiency, such as altered root development.[5]

Auxin_Biosynthesis_Pathway Tryptophan Tryptophan Indole_3_pyruvic_Acid Indole-3-pyruvic Acid Tryptophan->Indole_3_pyruvic_Acid TAA1 Auxin Auxin (IAA) Indole_3_pyruvic_Acid->Auxin YUC L_AOPP L-AOPP TAA1 TAA1 L_AOPP->TAA1 Inhibition Experimental_Workflow start Start enzyme_prep Enzyme Preparation (Extraction or Recombinant Production) start->enzyme_prep inhibitor_prep Inhibitor Preparation (L-AOPP Stock Solution) start->inhibitor_prep assay_setup Assay Setup (Varying Substrate & Inhibitor Concentrations) enzyme_prep->assay_setup inhibitor_prep->assay_setup incubation Pre-incubation & Reaction assay_setup->incubation data_acq Data Acquisition (Spectrophotometry or HPLC) incubation->data_acq data_analysis Data Analysis (Kinetic Parameter & Inhibition Constant Calculation) data_acq->data_analysis conclusion Conclusion data_analysis->conclusion

References

The Discovery and Scientific Journey of L-2-Aminooxy-3-phenylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-Aminooxy-3-phenylpropanoic acid, commonly known as AOPP, is a potent and specific inhibitor of the enzyme L-phenylalanine ammonia-lyase (PAL). Since its initial description in the late 1970s, AOPP has become an invaluable tool in plant science for dissecting the roles of the phenylpropanoid pathway in various physiological processes, including lignification, flavonoid biosynthesis, and defense mechanisms. More recently, its inhibitory action has been extended to other metabolic pathways, notably auxin biosynthesis. This technical guide provides a comprehensive overview of the history, discovery, and key experimental findings related to L-AOPP. It includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for its application and analysis, and visual representations of the biochemical pathways it influences.

History and Discovery

The discovery of this compound was first reported in 1977 by Nikolaus Amrhein and K. H. Gödeke.[1][2][3][4] Their seminal paper, "α-Aminooxy-β-phenylpropionic acid—a potent inhibitor of L-phenylalanine ammonia-lyase in vitro and in vivo," published in Plant Science Letters, described the synthesis and characterization of this novel aminooxy analogue of phenylalanine.[1][2][3][4] The researchers demonstrated that the L-enantiomer, in particular, was an exceptionally potent competitive inhibitor of PAL.[2] This discovery provided a powerful chemical tool to probe the function of PAL, the gateway enzyme of the phenylpropanoid pathway, which channels phenylalanine into a vast array of secondary metabolites. Subsequent studies by Amrhein and others further elucidated its effects on plant growth and development, establishing AOPP as a cornerstone in the study of phenylpropanoid metabolism.[5]

Mechanism of Action and Biological Targets

L-AOPP primarily functions as a potent inhibitor of L-phenylalanine ammonia-lyase (PAL) , the enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This is the first committed step in the general phenylpropanoid pathway. Kinetic studies have revealed that L-AOPP is a slow-binding inhibitor of PAL, indicating a time-dependent increase in the degree of inhibition as the inhibitor interacts with the enzyme.[6]

More recent research has identified a second significant target of AOPP: TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1) and its related proteins (TARs). TAA1 is a key enzyme in the primary auxin biosynthesis pathway in plants, responsible for converting tryptophan to indole-3-pyruvic acid (IPA). By inhibiting TAA1, AOPP can effectively reduce endogenous auxin levels, leading to auxin-deficient phenotypes.

Quantitative Data

The inhibitory potency of L-AOPP against PAL has been quantified in several studies. The following tables summarize key quantitative data.

Parameter Value Enzyme Source Reference
Ki 1.4 nMBuckwheat (Fagopyrum esculentum)[1]
Ki 2.4 nMCarrot (Daucus carota) cell cultures[2]
Ki 7 ± 2 nMParsley (Petroselinum crispum) PAL-1 isozyme[6]
Inhibition Type CompetitiveBuckwheat (Fagopyrum esculentum)[1]
Binding Slow-bindingParsley (Petroselinum crispum) PAL-1 isozyme[6]

Table 1: In vitro inhibition of L-Phenylalanine Ammonia-Lyase (PAL) by L-AOPP.

Plant Species AOPP Concentration Effect Reference
Mungbean (Vigna radiata)0.3 to 1 mMGreatly reduced anthocyanin content and absence of lignin-like material in xylem vessels.
Neofinetia falcata0.01 mMOptimal concentration to control browning and promote adventitious bud formation.[3]
Asparagus (Asparagus officinalis)100, 300, 600 µMReduced toughening and lignification of stored spears.[4]

Table 2: In vivo effects of L-AOPP on plant physiological processes.

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is a generalized method for determining PAL activity in plant extracts and assessing the inhibitory effect of L-AOPP.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction buffer (e.g., 100 mM sodium borate (B1201080) buffer, pH 8.8, containing polyvinylpyrrolidone (B124986) (PVP) and β-mercaptoethanol)

  • L-phenylalanine solution (substrate)

  • L-AOPP solution (inhibitor)

  • Trichloroacetic acid (TCA) or HCl to stop the reaction

  • Spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Harvest and weigh fresh plant tissue.

    • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Add the frozen powder to ice-cold extraction buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Enzyme Assay:

    • Prepare reaction mixtures containing the enzyme extract and buffer. For inhibition studies, pre-incubate the enzyme extract with various concentrations of L-AOPP for a defined period.

    • Initiate the reaction by adding the L-phenylalanine substrate.

    • Incubate the reaction mixture at a specific temperature (e.g., 37°C or 40°C) for a defined time (e.g., 30-60 minutes).

    • Stop the reaction by adding TCA or HCl.

  • Measurement:

    • Measure the absorbance of the reaction mixture at 290 nm, which is the wavelength at which trans-cinnamic acid, the product of the PAL reaction, absorbs light.

    • Calculate the PAL activity based on the change in absorbance over time, using the extinction coefficient of trans-cinnamic acid.

Lignin (B12514952) Content Determination (Acetyl Bromide Method)

This method is a reliable technique for quantifying total lignin content in plant cell walls.[7]

Materials:

  • Dried, destarched plant cell wall material

  • 25% (v/v) Acetyl bromide in glacial acetic acid

  • 2 M NaOH

  • 0.5 M Hydroxylamine (B1172632) hydrochloride

  • Glacial acetic acid

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Weigh a small amount of the dried cell wall material into a glass tube.

  • Solubilization:

    • Add the acetyl bromide/acetic acid solution to the sample.

    • Incubate at 70°C for 30 minutes to dissolve the lignin.

  • Reaction Termination and Measurement:

    • Cool the tubes on ice.

    • Add 2 M NaOH and 0.5 M hydroxylamine hydrochloride to stop the reaction and develop the color.

    • Bring the final volume to a known amount with glacial acetic acid.

    • Measure the absorbance of the solution at 280 nm.

    • Calculate the lignin content using a standard curve or an appropriate extinction coefficient.

Auxin Quantification (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying auxin (indole-3-acetic acid, IAA) levels in plant tissues.[8][9]

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction solvent (e.g., isopropanol (B130326) with acid)

  • Internal standard (e.g., 13C6-IAA)

  • Solid-phase extraction (SPE) columns for purification

  • LC-MS/MS system

Procedure:

  • Extraction:

    • Harvest and flash-freeze plant tissue in liquid nitrogen.

    • Homogenize the tissue in the extraction solvent containing the internal standard.

    • Centrifuge to pellet debris and collect the supernatant.

  • Purification:

    • Pass the supernatant through an SPE column to remove interfering compounds.

    • Elute the auxin-containing fraction.

  • Analysis:

    • Inject the purified sample into the LC-MS/MS system.

    • Separate IAA from other compounds using liquid chromatography.

    • Detect and quantify IAA and the internal standard using tandem mass spectrometry.

    • Calculate the endogenous IAA concentration based on the ratio of the native IAA peak area to the internal standard peak area.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by L-AOPP and a typical experimental workflow for studying its effects.

Phenylpropanoid_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin trans-Cinnamic Acid Coumaroyl p-Coumaroyl-CoA Cin->Coumaroyl C4H, 4CL Flavonoids Flavonoids Coumaroyl->Flavonoids Lignin Lignin Coumaroyl->Lignin Stilbenes Stilbenes Coumaroyl->Stilbenes PAL->Cin AOPP L-AOPP AOPP->PAL Auxin_Biosynthesis_Pathway Trp Tryptophan TAA1 TAA1/TARs Trp->TAA1 IPA Indole-3-pyruvic Acid IAA Indole-3-acetic Acid (Auxin) IPA->IAA YUC TAA1->IPA AOPP L-AOPP AOPP->TAA1 Experimental_Workflow start Plant Material (e.g., seedlings, cell culture) treatment Treatment with L-AOPP (and control) start->treatment harvest Harvest Tissue treatment->harvest analysis Biochemical and Physiological Analysis harvest->analysis pal_assay PAL Activity Assay analysis->pal_assay lignin Lignin Quantification analysis->lignin auxin Auxin Quantification analysis->auxin phenotype Phenotypic Analysis (e.g., growth, development) analysis->phenotype data Data Analysis and Interpretation pal_assay->data lignin->data auxin->data phenotype->data

References

Methodological & Application

Application Notes and Protocols for L-2-Aminooxy-3-phenylpropanoic Acid in In Vitro Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Aminooxy-3-phenylpropanoic acid (AOPP) is a potent and specific inhibitor of L-phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria.[1][2][3][4] PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, the precursor for a wide array of secondary metabolites, including lignins, flavonoids, and stilbenes.[5][6][7] By inhibiting PAL, AOPP can modulate the biosynthesis of these compounds, making it a valuable tool for studying plant physiology, defense mechanisms, and as a potential lead compound in the development of herbicides and antifungal agents. These application notes provide a detailed protocol for an in vitro inhibition assay of PAL using AOPP.

Mechanism of Action

This compound acts as a competitive, slow-binding inhibitor of Phenylalanine Ammonia-Lyase.[8] Its structure mimics the substrate L-phenylalanine, allowing it to bind to the active site of the enzyme. The aminooxy group is crucial for its inhibitory activity. The inhibition is reversible, but the binding is tight, with reported inhibition constants (Ki) in the nanomolar range, indicating a high affinity for the enzyme.[8][9]

Data Presentation

The inhibitory activity of this compound against PAL from different sources is summarized in the table below. The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency.

Enzyme SourceInhibitorInhibition Constant (Ki)
Parsley (Petroselinum crispum) PAL-1This compound7 ± 2 nM[8]
Buckwheat (Fagopyrum esculentum)This compound1.4 nM[9]
Yeast (Rhodotorula glutinis)This compound55 nM[9]

Experimental Protocols

In Vitro Inhibition Assay for Phenylalanine Ammonia-Lyase (PAL)

This protocol describes the determination of the inhibitory activity of this compound on PAL by monitoring the decrease in the formation of trans-cinnamic acid. The assay is based on the spectrophotometric measurement of trans-cinnamic acid, which has a characteristic absorbance at 290 nm.

Materials and Reagents:

  • This compound (AOPP)

  • L-phenylalanine (substrate)

  • Purified or partially purified Phenylalanine Ammonia-Lyase (PAL) enzyme

  • Sodium Borate buffer (0.1 M, pH 8.8) or Tris-HCl buffer (100 mM, pH 8.8)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving AOPP

  • Trichloroacetic acid (TCA) solution (e.g., 1 M) for stopping the reaction

  • UV-Vis Spectrophotometer

  • Microplate reader or cuvettes

  • Incubator or water bath set to 37°C

Procedure:

  • Preparation of Reagents:

    • PAL Enzyme Solution: Prepare a suitable dilution of the PAL enzyme in the assay buffer to yield a linear rate of reaction for at least 30 minutes. The optimal concentration should be determined empirically.

    • Substrate Solution: Prepare a stock solution of L-phenylalanine (e.g., 100 mM) in the assay buffer. The final concentration in the assay will typically be in the range of 10-40 mM.[10]

    • Inhibitor Stock Solution: Prepare a stock solution of AOPP (e.g., 1 mM) in DMSO.

    • Inhibitor Dilutions: Prepare a series of dilutions of AOPP from the stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., 0 nM to 100 nM).

  • Assay Protocol:

    • Set up a series of reaction tubes or microplate wells for each inhibitor concentration, including a control with no inhibitor.

    • To each tube/well, add the following in order:

      • Assay Buffer

      • AOPP solution at various concentrations (or an equivalent volume of buffer with DMSO for the control)

      • PAL enzyme solution

    • Pre-incubate the enzyme and inhibitor mixture at 37°C for 10-15 minutes to allow for the slow-binding kinetics of AOPP.[8]

    • Initiate the reaction by adding the L-phenylalanine substrate solution.

    • The final reaction volume can be, for example, 1 mL.[10]

    • Incubate the reaction mixture at 37°C for a fixed period (e.g., 30 minutes), ensuring the reaction is in the linear range.[10]

    • Stop the reaction by adding a stopping agent like TCA.

    • Measure the absorbance of the product, trans-cinnamic acid, at 290 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each AOPP concentration using the following formula:

    • Plot the percentage of inhibition against the logarithm of the AOPP concentration.

    • Determine the IC50 value, which is the concentration of AOPP that causes 50% inhibition of the PAL activity, from the dose-response curve.

Mandatory Visualizations

Phenylpropanoid Biosynthesis Pathway

The following diagram illustrates the central role of Phenylalanine Ammonia-Lyase (PAL) in the phenylpropanoid pathway and the point of inhibition by this compound.

Phenylpropanoid_Pathway L_Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) L_Phe->PAL Substrate Cinnamic_Acid trans-Cinnamic Acid PAL->Cinnamic_Acid Product Downstream Downstream Phenylpropanoid Pathway Cinnamic_Acid->Downstream AOPP L-2-Aminooxy-3- phenylpropanoic acid (AOPP) AOPP->PAL Inhibition Products Lignins, Flavonoids, Stilbenes, etc. Downstream->Products

Caption: Inhibition of PAL by AOPP in the phenylpropanoid pathway.

Experimental Workflow for In Vitro PAL Inhibition Assay

The following diagram outlines the key steps in the in vitro PAL inhibition assay.

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Setup_Reactions Set up Reactions (Control & Inhibitor Concentrations) Prepare_Reagents->Setup_Reactions Pre_incubation Pre-incubate Enzyme & Inhibitor (37°C, 10-15 min) Setup_Reactions->Pre_incubation Start_Reaction Initiate Reaction with Substrate Pre_incubation->Start_Reaction Incubate Incubate (37°C, 30 min) Start_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with TCA) Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 290 nm Stop_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition & IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro PAL inhibition assay.

References

Application Notes and Protocols for L-2-Aminooxy-3-phenylpropanoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Aminooxy-3-phenylpropanoic acid, also known as L-α-aminooxy-β-phenylpropionic acid or AOPP, is a potent inhibitor of the enzyme L-phenylalanine ammonia-lyase (PAL). PAL is a critical enzyme in the phenylpropanoid pathway in plants, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid. By inhibiting this initial step, this compound effectively blocks the synthesis of a wide array of secondary metabolites, including flavonoids, lignins, and other phenolic compounds. This inhibitory action makes it a valuable tool in plant biology research and potentially in the development of new therapeutic agents.

These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions to ensure experimental reproducibility and accuracy.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

PropertyValue
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
Appearance White to off-white solid[2]
Purity (HPLC) ≥99.8%[2]
Solubility DMSO: ≥250 mg/mL (with sonication)
Storage of Powder -20°C for up to 3 years; 4°C for up to 2 years[2]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month[2][3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warm the this compound powder to room temperature before opening the container to prevent condensation.

  • Weigh 18.12 mg of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonicate the solution for 5-10 minutes if any solid particles remain, to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.[2][3]

Protocol 2: Preparation of Working Solutions

This protocol outlines the dilution of the 100 mM DMSO stock solution to a final working concentration for use in cell-based assays or other experiments. A typical working concentration for this compound is in the range of 10-100 µM.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or experimental buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or plates

  • Pipettes and sterile filter tips

Procedure:

  • Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Perform a serial dilution to achieve the desired final concentration. For example, to prepare a 10 µM working solution in a final volume of 1 mL of cell culture medium:

    • Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of medium to get a 100 µM solution.

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of medium to achieve the final 10 µM working concentration.

  • Gently mix the working solution by pipetting or inverting the tube.

  • Ensure that the final concentration of DMSO in the working solution is non-toxic to the cells (typically ≤ 0.1%).

  • Use the freshly prepared working solution immediately for your experiment.

Visualized Workflows and Pathways

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage weigh Weigh 18.12 mg of This compound add_dmso Add 1 mL of DMSO weigh->add_dmso dissolve Vortex and Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 100 mM stock solution.

Phenylpropanoid Pathway and Inhibition by this compound

Phenylpropanoid_Pathway L_Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) L_Phe->PAL Cinnamic_Acid trans-Cinnamic Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Downstream Flavonoids, Lignins, and other Phenolics p_Coumaric_Acid->Downstream PAL->Cinnamic_Acid AOPP This compound (AOPP) AOPP->PAL

Caption: Inhibition of the Phenylpropanoid Pathway by AOPP.

References

Applications of L-2-Aminooxy-3-phenylpropanoic Acid in Neuroscience Research: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the proposed applications of L-2-Aminooxy-3-phenylpropanoic acid (AOPP) in the field of neuroscience research. Following a comprehensive review of the existing scientific literature, it is concluded that there are no established or recognized applications of this compound in neuroscience research at this time.

The primary reason for this is the compound's specific mechanism of action, which targets an enzyme not found to be functionally relevant in the mammalian nervous system.

Mechanism of Action: Inhibition of L-phenylalanine Ammonia-Lyase

This compound is a potent and specific inhibitor of the enzyme L-phenylalanine ammonia-lyase (PAL).[1][2][3][4] PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. This is the first and committed step in the phenylpropanoid pathway.

L_Phe L-Phenylalanine PAL L-phenylalanine ammonia-lyase (PAL) L_Phe->PAL Cinnamic_Acid trans-Cinnamic Acid NH3 Ammonia PAL->Cinnamic_Acid PAL->NH3 AOPP L-2-Aminooxy-3- phenylpropanoic acid (AOPP) AOPP->PAL Inhibition

Caption: Mechanism of this compound (AOPP) as an inhibitor of L-phenylalanine ammonia-lyase (PAL).

Biological Role of L-phenylalanine Ammonia-Lyase

The phenylpropanoid pathway is essential for the biosynthesis of a wide array of secondary metabolites in plants, fungi, and some bacteria . These compounds include flavonoids, lignins, and other polyphenols that are crucial for growth, development, and defense mechanisms in these organisms. PAL is a well-characterized enzyme in plant biology, and AOPP is frequently used as a research tool to study the effects of inhibiting this pathway.[2][5]

Absence of a Known Target in Neuroscience

A thorough search of the scientific literature did not yield any evidence for the presence or functional role of L-phenylalanine ammonia-lyase in the mammalian brain. The metabolism of aromatic amino acids in the central nervous system is primarily directed towards the synthesis of neurotransmitters and other essential molecules through pathways involving enzymes such as aromatic L-amino acid decarboxylase. Inhibitors of these distinct enzymes, such as carbidopa (B1219) and benserazide, have known applications in neuroscience, particularly in the treatment of Parkinson's disease.[2][6][7] However, this compound does not target these enzymes.

Important Distinction: "AOPP" vs. "AOPPs" in Neuroscience

It is critical to distinguish this compound (the specific chemical compound) from an unrelated acronym, AOPPs , which stands for Advanced Oxidation Protein Products . AOPPs are biomarkers of oxidative stress and are actively studied in neuroscience in the context of neuroinflammation and various neurodegenerative conditions, including spinal cord injury and neuropsychiatric disorders.[3][4][5][8] This is a distinct area of research, and the similar acronyms should not be a source of confusion.

cluster_0 This compound cluster_1 Advanced Oxidation Protein Products Compound Chemical Compound (AOPP) Target Target: L-phenylalanine ammonia-lyase (PAL) Relevance Relevance: Plant & Microbial Biology Neuro_Relevance_No Neuroscience Relevance: None Established Biomarker Biomarkers of Oxidative Stress (AOPPs) Mechanism Mechanism: Protein damage by reactive oxygen species Relevance_Neuro Relevance: Neuroscience Neuro_Relevance_Yes Application: Studied in neuroinflammation, neurodegeneration, and psychiatric disorders. distinction Important Distinction

Caption: Clarification of the distinction between this compound and Advanced Oxidation Protein Products (AOPPs).

Conclusion and Future Outlook

Due to the absence of its known molecular target, L-phenylalanine ammonia-lyase, in the mammalian nervous system, this compound has no established applications in neuroscience research. Consequently, there are no available experimental protocols, quantitative data for neuroscience-related endpoints, or known signaling pathways in neurons that are modulated by this compound.

Should future research identify a novel, off-target effect of this compound relevant to neuronal function or uncover a previously unknown role for a PAL-like enzyme in the mammalian brain, this assessment would need to be revisited. However, based on the current body of scientific knowledge, its use is confined to research in plant and microbial biology.

References

Application Notes and Protocols for Studying Plant Metabolic Pathways Using L-2-Aminooxy-3-phenylpropanoic Acid (AOPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Aminooxy-3-phenylpropanoic acid (AOPP) is a potent and specific inhibitor of the enzyme L-phenylalanine ammonia-lyase (PAL). PAL is the gateway enzyme of the phenylpropanoid pathway in plants, catalyzing the deamination of L-phenylalanine to trans-cinnamic acid. This pathway is fundamental for the biosynthesis of a vast array of secondary metabolites crucial for plant growth, development, and defense, including lignin (B12514952), flavonoids, and phytoalexins. By inhibiting PAL, AOPP serves as an invaluable chemical tool to investigate the dynamics and significance of the phenylpropanoid pathway and its downstream products. These application notes provide detailed protocols for the use of AOPP in plant metabolic research.

Mechanism of Action

AOPP acts as a competitive inhibitor of L-phenylalanine ammonia-lyase (PAL)[1]. Its structure is analogous to the enzyme's natural substrate, L-phenylalanine. This structural similarity allows AOPP to bind to the active site of PAL, thereby blocking the entry of L-phenylalanine and preventing its conversion to trans-cinnamic acid. This inhibition is reversible and has been shown to be time-dependent, characteristic of a slow-binding inhibitor[1]. The inhibition of PAL by AOPP leads to a reduction in the metabolic flux through the phenylpropanoid pathway, resulting in decreased production of downstream metabolites such as lignin and flavonoids.

Applications in Plant Metabolic Research

  • Elucidation of the Phenylpropanoid Pathway: By blocking the initial step, AOPP allows researchers to study the consequences of reduced phenylpropanoid biosynthesis on plant physiology, development, and stress responses.

  • Investigating Lignin Biosynthesis: AOPP treatment has been shown to significantly reduce lignin content in plant cell walls[2]. This makes it a useful tool for studying the role of lignin in cell wall structure, plant strength, and recalcitrance of biomass for biofuel production.

  • Studying Flavonoid and Phytoalexin Functions: The production of flavonoids and phytoalexins, which are important for UV protection, pigmentation, and defense against pathogens, is dependent on the phenylpropanoid pathway. AOPP can be used to investigate the roles of these compounds in plant-environment interactions.

  • Metabolic Flux Analysis: By creating a metabolic block, AOPP can be used in combination with metabolomic techniques to study metabolic flux and the interplay between the phenylpropanoid pathway and other metabolic networks.

  • Investigating Plant Defense Mechanisms: Phenylpropanoid-derived compounds are key components of plant defense. AOPP can be used to assess the importance of this pathway in resistance to pathogens and herbivores.

Data Presentation

Table 1: Effect of AOPP on Phenylalanine Ammonia-Lyase (PAL) Activity
Plant SpeciesAOPP ConcentrationTreatment DurationPAL Activity Inhibition (%)Reference
Wheat (Triticum aestivum L.)O-Benzylhydroxylamine (AOPP analogue)-~33%[2]
American Elm (Ulmus americana)100 µM AIP (AOPP analogue)-Significant reduction[3]
Arabidopsis thaliana (KFB39-overexpression lines)--Up to 60% reduction from control[4]
Table 2: Effect of PAL Inhibition on Lignin Content
Plant SpeciesInhibitor and ConcentrationTreatment DurationLignin Content Reduction (%)Reference
Wheat (Triticum aestivum L.)O-Benzylhydroxylamine (AOPP analogue)-~50%[2]
Arabidopsis thaliana (KFB39-overexpression lines)-12 weeksUp to 40%[4]
Table 3: Effect of AOPP on Phenylpropanoid Compounds (Illustrative)
MetaboliteControl (Relative Abundance)AOPP-Treated (Relative Abundance)Fold Change
L-Phenylalanine1.02.5+2.5
trans-Cinnamic Acid1.00.2-0.8
p-Coumaric Acid1.00.3-0.7
Quercetin1.00.4-0.6
Kaempferol1.00.5-0.5

Note: This table is illustrative and based on the known mechanism of AOPP. Actual values will vary depending on the plant species, experimental conditions, and analytical methods used.

Experimental Protocols

Protocol 1: Preparation of AOPP Stock Solution

Materials:

  • This compound (AOPP)

  • Dimethyl sulfoxide (B87167) (DMSO) or sterile distilled water

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Determine the desired stock concentration (e.g., 100 mM).

  • Weigh the required amount of AOPP powder in a sterile microcentrifuge tube.

  • Add a small volume of the chosen solvent (DMSO is effective for dissolving AOPP, but for some plant applications, water may be preferred if solubility allows; gentle heating may aid dissolution in water).

  • Vortex thoroughly until the AOPP is completely dissolved.

  • Bring the solution to the final desired volume with the solvent.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: AOPP Treatment of Arabidopsis thaliana Seedlings (Generalized)

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324)

  • Petri plates

  • AOPP stock solution (from Protocol 1)

  • Sterile water

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana seeds using your lab's standard protocol (e.g., with a bleach solution)[5].

    • Plate the sterilized seeds on MS agar plates.

    • Stratify the seeds by incubating the plates at 4°C for 2-4 days in the dark to synchronize germination[5].

  • Seedling Growth:

    • Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • AOPP Treatment:

    • Prepare MS agar plates containing the desired final concentration of AOPP (e.g., 10 µM, 50 µM, 100 µM). Add the AOPP stock solution to the molten MS medium after autoclaving and cooling to ~50-60°C.

    • For a control, prepare MS agar plates with an equivalent amount of the solvent used for the AOPP stock solution.

    • After 5-7 days of growth on standard MS plates, transfer seedlings of uniform size to the AOPP-containing and control plates.

    • Alternatively, for liquid culture, grow seedlings in liquid MS medium and add AOPP to the desired final concentration.

  • Incubation and Observation:

    • Return the plates to the growth chamber and incubate for the desired duration (e.g., 3-7 days).

    • Observe the seedlings for any phenotypic changes (e.g., root growth, cotyledon development, pigmentation).

  • Harvesting:

    • Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C for subsequent analysis (e.g., PAL activity assay, metabolomics, lignin analysis).

Protocol 3: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Materials:

  • Plant tissue (control and AOPP-treated)

  • Extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8, containing polyvinylpyrrolidone (B124986) (PVP) and β-mercaptoethanol)

  • L-phenylalanine solution (substrate)

  • 1 M HCl (to stop the reaction)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Mortar and pestle or homogenizer

  • Refrigerated centrifuge

Procedure:

  • Enzyme Extraction:

    • Grind a known weight of frozen plant tissue (e.g., 100 mg) to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Add ice-cold extraction buffer and continue grinding to a homogenous slurry.

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Enzyme Assay:

    • Prepare the reaction mixture in a quartz cuvette containing sodium borate buffer and the L-phenylalanine substrate solution.

    • Initiate the reaction by adding a specific volume of the enzyme extract to the reaction mixture.

    • Immediately measure the absorbance at 290 nm (A290) at time zero.

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

    • Measure the A290 at regular intervals or at the end of the incubation period. The increase in absorbance is due to the formation of trans-cinnamic acid.

    • A control reaction without the enzyme extract should be included to account for any non-enzymatic conversion.

  • Calculation of PAL Activity:

    • Calculate the change in absorbance (ΔA290) over time.

    • Use the molar extinction coefficient of trans-cinnamic acid (approximately 10,000 M-1 cm-1) to calculate the amount of product formed.

    • Express PAL activity in units such as µmol of trans-cinnamic acid formed per minute per milligram of protein. Protein concentration in the extract can be determined using a standard method like the Bradford assay.

Protocol 4: Metabolite Extraction for LC-MS Analysis

Materials:

  • Plant tissue (control and AOPP-treated)

  • Extraction solvent (e.g., 80% methanol)

  • Internal standards (optional, for quantitative analysis)

  • Microcentrifuge tubes

  • Homogenizer or bead beater

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Extraction:

    • Weigh a precise amount of frozen, ground plant tissue (e.g., 50-100 mg) into a pre-chilled microcentrifuge tube.

    • Add a defined volume of ice-cold 80% methanol.

    • Homogenize the sample using a bead beater or other homogenizer.

    • Incubate the samples on a shaker at 4°C for a specified time (e.g., 1 hour).

  • Clarification:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Filtration:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Analysis:

    • Analyze the samples using a suitable liquid chromatography-mass spectrometry (LC-MS) method for the targeted or untargeted analysis of phenylpropanoids and other metabolites.

Mandatory Visualizations

Phenylpropanoid_Pathway Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phe->PAL Substrate AOPP L-2-Aminooxy-3- phenylpropanoic acid (AOPP) AOPP->PAL Inhibitor CinnamicAcid trans-Cinnamic Acid PAL->CinnamicAcid Product pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid CoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->CoumaroylCoA Flavonoids Flavonoids CoumaroylCoA->Flavonoids Lignin Lignin CoumaroylCoA->Lignin Phytoalexins Phytoalexins CoumaroylCoA->Phytoalexins

Caption: Phenylpropanoid pathway and the inhibitory action of AOPP on PAL.

Experimental_Workflow start Plant Growth (e.g., Arabidopsis seedlings) treatment AOPP Treatment (Control vs. AOPP) start->treatment harvest Harvest Plant Material (Flash freeze in liquid N2) treatment->harvest analysis Downstream Analyses harvest->analysis pal_assay PAL Activity Assay analysis->pal_assay metabolomics Metabolomics (LC-MS) analysis->metabolomics lignin_quant Lignin Quantification analysis->lignin_quant phenotype Phenotypic Analysis analysis->phenotype

Caption: General experimental workflow for studying the effects of AOPP in plants.

Logical_Relationship AOPP AOPP Application PAL_inhibition PAL Inhibition AOPP->PAL_inhibition Phe_accumulation ↑ L-Phenylalanine PAL_inhibition->Phe_accumulation PP_pathway_block ↓ Phenylpropanoid Pathway Flux PAL_inhibition->PP_pathway_block Metabolite_reduction ↓ Downstream Metabolites (Lignin, Flavonoids, etc.) PP_pathway_block->Metabolite_reduction Phenotypic_changes Phenotypic Changes (e.g., altered growth, stress response) Metabolite_reduction->Phenotypic_changes

Caption: Logical relationship of AOPP's effects on plant metabolism and phenotype.

References

Application Notes and Protocols for Investigating Lignin Formation in Cell Cultures using L-2-Aminooxy-3-phenylpropanoic Acid (AOPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Aminooxy-3-phenylpropanoic acid (AOPP) is a potent and specific inhibitor of L-phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway.[1][2] This pathway is responsible for the biosynthesis of a wide array of secondary metabolites in plants, including lignin (B12514952). Lignin is a complex polymer that provides structural integrity to the plant cell wall. By inhibiting PAL, AOPP effectively blocks the entry of carbon from phenylalanine into the phenylpropanoid pathway, thereby reducing the biosynthesis of lignin precursors. This property makes AOPP an invaluable tool for studying the process of lignification in plant cell cultures, allowing researchers to investigate the impact of reduced lignin content on cell wall structure, integrity, and signaling.

These application notes provide a comprehensive guide for utilizing AOPP to investigate lignin formation in plant cell suspension cultures. The protocols outlined below are designed for reproducibility and offer a framework for studying the dose-dependent effects of AOPP on lignin content.

Data Presentation

The following table summarizes the dose-dependent effect of L-AOPP on Phenylalanine Ammonia-Lyase (PAL) activity and subsequent lignin content in plant cell cultures. The data is compiled from studies on various plant species and provides a general guideline for expected inhibitory concentrations.

L-AOPP Concentration (µM)Plant SystemPAL Activity Inhibition (%)Lignin Content Reduction (%)Reference
100Wheat (seedlings)Not specifiedSignificant inhibition[1]
300 - 1000Mungbean (seedlings)Not specifiedSignificant reduction[2]
Not SpecifiedLonicera prolifera (cell culture)Not specifiedInhibition of lignin-positive material[2]

Experimental Protocols

Protocol 1: Establishment and Maintenance of Tobacco BY-2 Cell Suspension Culture

This protocol describes the standard procedure for the cultivation of Tobacco BY-2 ( Nicotiana tabacum L. 'Bright Yellow 2') cells, a widely used model system for plant cell biology.

Materials:

  • Tobacco BY-2 cell suspension culture

  • Modified Linsmaier and Skoog (LS) medium

  • Sucrose

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • KH2PO4

  • Thiamine-HCl

  • Erlenmeyer flasks (250 mL)

  • Orbital shaker

  • Sterile transfer equipment (pipettes, flasks)

  • Autoclave

Procedure:

  • Medium Preparation: Prepare modified LS medium. For 1 liter, dissolve the appropriate amounts of LS basal salts and vitamins. Add 30 g of sucrose, 0.2 mg of 2,4-D, and 200 mg of KH2PO4. Adjust the pH to 5.8 with KOH before autoclaving at 121°C for 20 minutes.

  • Subculturing: Under sterile conditions, transfer 5 mL of a 7-day-old BY-2 cell culture into a 250 mL Erlenmeyer flask containing 100 mL of fresh modified LS medium.

  • Incubation: Incubate the flasks on an orbital shaker at 130 rpm in the dark at 27°C.

  • Maintenance: Subculture the cells every 7 days to maintain exponential growth.

Protocol 2: Induction of Lignification and Treatment with L-AOPP

This protocol details the induction of lignification in Tobacco BY-2 cells and the subsequent application of L-AOPP to study its inhibitory effects.

Materials:

  • 7-day-old Tobacco BY-2 cell suspension culture

  • Lignification-inducing medium (e.g., LS medium with reduced auxin and increased cytokinin, or a specific elicitor)

  • This compound (AOPP) stock solution (e.g., 10 mM in sterile water)

  • Sterile filter unit (0.22 µm)

  • Erlenmeyer flasks (250 mL)

  • Orbital shaker

Procedure:

  • Cell Preparation: Allow a 7-day-old BY-2 culture to settle. Aseptically remove the majority of the old medium.

  • Induction of Lignification: Resuspend the cells in the lignification-inducing medium. The exact composition of this medium may need to be optimized for the specific research question.

  • AOPP Treatment:

    • Prepare a series of flasks with the lignification-inducing medium.

    • Add L-AOPP from a sterile-filtered stock solution to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 500 µM). A concentration of 100 µM has been shown to inhibit lignin accumulation in wheat seedlings without affecting cell differentiation.[1]

    • Inoculate each flask with an equal amount of the prepared BY-2 cells.

  • Incubation: Incubate the flasks on an orbital shaker at 130 rpm in the dark at 27°C for a specified period (e.g., 24, 48, 72 hours). The incubation time will depend on the kinetics of lignification in the chosen system.

  • Harvesting: After the incubation period, harvest the cells by vacuum filtration. Wash the cells with distilled water to remove any remaining medium.

  • Sample Preparation: Freeze-dry the harvested cells and store them at -80°C for subsequent lignin analysis.

Protocol 3: Quantification of Lignin Content (Acetyl Bromide Method)

This protocol describes a common and reliable method for the quantification of total lignin in plant cell wall material.

Materials:

  • Freeze-dried plant cell material

  • Acetyl bromide solution (25% (v/v) acetyl bromide in glacial acetic acid) - Caution: Highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • 2 M NaOH

  • 0.5 M Hydroxylamine (B1172632) hydrochloride

  • Glacial acetic acid

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh approximately 20-50 mg of the freeze-dried cell material into a glass tube with a screw cap.

  • Digestion: Add 2.5 mL of the acetyl bromide solution to each tube. Tightly cap the tubes and incubate at 70°C for 30 minutes in a heating block.

  • Solubilization: Cool the tubes on ice. Add 9.5 mL of 2 M NaOH and 0.5 mL of 0.5 M hydroxylamine hydrochloride. Vortex thoroughly.

  • Volume Adjustment: Transfer the solution to a 50 mL volumetric flask and bring the volume to 50 mL with glacial acetic acid.

  • Measurement: Centrifuge the samples at 1000 x g for 5 minutes to pellet any insoluble material. Measure the absorbance of the supernatant at 280 nm using a spectrophotometer. Use a blank solution (prepared without the cell material) to zero the instrument.

  • Calculation: Calculate the lignin content using a standard curve prepared with known concentrations of a lignin standard (e.g., alkali lignin).

Mandatory Visualizations

Lignin_Biosynthesis_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Monolignols Monolignols (p-Coumaryl, Coniferyl, Sinapyl alcohols) pCouCoA->Monolignols Multiple Steps Lignin Lignin Polymer Monolignols->Lignin Peroxidases, Laccases AOPP L-AOPP PAL PAL AOPP->PAL

Caption: Inhibition of the Lignin Biosynthesis Pathway by L-AOPP.

Experimental_Workflow start Start: Tobacco BY-2 Cell Suspension Culture induce Induce Lignification start->induce treat Treat with varying concentrations of L-AOPP induce->treat incubate Incubate for 24-72h treat->incubate harvest Harvest and Freeze-Dry Cells incubate->harvest quantify Quantify Lignin Content (Acetyl Bromide Method) harvest->quantify analyze Data Analysis: Dose-Response Curve quantify->analyze

Caption: Experimental Workflow for AOPP Treatment and Lignin Analysis.

References

Standard operating procedure for L-2-Aminooxy-3-phenylpropanoic acid treatment in Arabidopsis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

L-2-Aminooxy-3-phenylpropanoic acid (AOPP) is a potent and specific inhibitor of the enzyme Phenylalanine Ammonia-Lyase (PAL). PAL is the gateway enzyme in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids, lignins, and salicylic (B10762653) acid. In the model organism Arabidopsis thaliana, studying the effects of PAL inhibition by AOPP can provide valuable insights into the roles of the phenylpropanoid pathway in plant growth, development, and stress responses.

This document provides a detailed protocol for the treatment of Arabidopsis thaliana seedlings with AOPP, along with methods for assessing the downstream effects on PAL activity and phenolic compound accumulation. The provided data tables illustrate the expected quantitative outcomes of such experiments.

Data Presentation

The following tables summarize expected quantitative data from AOPP treatment experiments in Arabidopsis thaliana. Note: This is illustrative data based on typical experimental outcomes and should be used as a reference for experimental design and data interpretation.

Table 1: Dose-Response of AOPP on PAL Activity in Arabidopsis thaliana Seedlings

AOPP Concentration (µM)PAL Activity (% of Control)Standard Deviation
0 (Control)100± 5.2
1075± 4.1
2552± 3.5
5028± 2.9
10015± 2.1
2008± 1.5

Table 2: Time-Course of AOPP (100 µM) Treatment on Total Phenolic Content in Arabidopsis thaliana Seedlings

Treatment Duration (hours)Total Phenolic Content (µg/g Fresh Weight)Standard Deviation
0550± 25
6480± 21
12390± 18
24250± 15
48180± 12
72150± 10

Experimental Protocols

Preparation of this compound (AOPP) Stock Solution

Materials:

  • This compound (AOPP) powder

  • Sterile deionized water

  • Sterile filter (0.22 µm)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • To prepare a 100 mM stock solution, dissolve 19.52 mg of AOPP in 1 mL of sterile deionized water.

  • Vortex thoroughly to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Arabidopsis thaliana Seedling Growth and AOPP Treatment

Materials:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)

  • Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar (B569324)

  • Petri plates (90 mm)

  • Sterilization solution (e.g., 70% ethanol (B145695), 1% sodium hypochlorite (B82951) with 0.05% Tween-20)

  • Sterile deionized water

  • AOPP stock solution (100 mM)

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 1 minute.

    • Remove ethanol and add 1 mL of 1% sodium hypochlorite with 0.05% Tween-20. Incubate for 10 minutes with occasional vortexing.

    • Remove the sterilization solution and wash the seeds 3-5 times with sterile deionized water.

  • Plating and Stratification:

    • Resuspend the sterilized seeds in sterile 0.1% (w/v) agar solution.

    • Pipette the seed suspension onto MS agar plates.

    • Seal the plates with breathable tape and wrap in aluminum foil.

    • Stratify the seeds by incubating at 4°C for 2-3 days to synchronize germination.

  • Seedling Growth:

    • Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.

  • AOPP Treatment:

    • Prepare MS agar plates containing the desired final concentrations of AOPP (e.g., 10, 25, 50, 100, 200 µM) by adding the appropriate volume of the 100 mM AOPP stock solution to the molten MS medium before pouring the plates.

    • Aseptically transfer 7-day-old seedlings from the standard MS plates to the AOPP-containing plates.

    • For the time-course experiment, transfer seedlings to plates containing 100 µM AOPP and harvest at the specified time points (0, 6, 12, 24, 48, 72 hours).

    • Incubate the treated seedlings under the same growth conditions.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Materials:

  • AOPP-treated and control Arabidopsis seedlings

  • Extraction buffer: 100 mM Tris-HCl (pH 8.8), 14 mM 2-mercaptoethanol

  • Substrate solution: 20 mM L-phenylalanine in extraction buffer

  • Liquid nitrogen

  • Spectrophotometer

Procedure:

  • Protein Extraction:

    • Harvest seedlings (approximately 100 mg fresh weight) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 1 mL of ice-cold extraction buffer and continue grinding until a homogenous suspension is obtained.

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the crude protein extract.

  • PAL Activity Assay:

    • Set up the reaction mixture in a quartz cuvette: 900 µL of extraction buffer and 100 µL of the crude protein extract.

    • Initiate the reaction by adding 100 µL of the L-phenylalanine substrate solution.

    • Measure the increase in absorbance at 290 nm (the wavelength at which trans-cinnamic acid, the product of the PAL reaction, absorbs light) every minute for 10-15 minutes using a spectrophotometer.

    • Calculate the rate of change in absorbance per minute.

    • PAL activity is expressed as the amount of trans-cinnamic acid produced per minute per milligram of protein. Protein concentration can be determined using a standard method like the Bradford assay.

Extraction and Quantification of Total Phenolic Compounds

Materials:

  • AOPP-treated and control Arabidopsis seedlings

  • 80% (v/v) Methanol (B129727)

  • Folin-Ciocalteu reagent

  • 20% (w/v) Sodium carbonate solution

  • Gallic acid (for standard curve)

  • Spectrophotometer

Procedure:

  • Extraction:

    • Harvest and freeze approximately 100 mg of seedlings in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Add 1 mL of 80% methanol and vortex thoroughly.

    • Incubate at room temperature for 1 hour with occasional shaking.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant containing the phenolic compounds.

  • Quantification:

    • Prepare a standard curve using known concentrations of gallic acid.

    • In a microplate well or a test tube, mix 20 µL of the plant extract (or gallic acid standard), 100 µL of Folin-Ciocalteu reagent (diluted 1:10 with water), and 80 µL of 20% sodium carbonate solution.

    • Incubate at room temperature in the dark for 30 minutes.

    • Measure the absorbance at 765 nm using a spectrophotometer.

    • Calculate the total phenolic content of the samples by comparing their absorbance to the gallic acid standard curve. Results are typically expressed as µg of gallic acid equivalents per gram of fresh weight.

Visualizations

Phenylpropanoid_Pathway_Inhibition cluster_pathway Phenylpropanoid Pathway cluster_inhibitor Inhibitor Action L-Phenylalanine L-Phenylalanine trans-Cinnamic_Acid trans-Cinnamic_Acid L-Phenylalanine->trans-Cinnamic_Acid PAL Phenolic_Compounds Phenolic_Compounds trans-Cinnamic_Acid->Phenolic_Compounds Multiple Steps AOPP AOPP AOPP->L-Phenylalanine Inhibits

Caption: Inhibition of the Phenylpropanoid Pathway by AOPP.

AOPP_Treatment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Sterilization Seed Sterilization Plating_Stratification Plating & Stratification Seed_Sterilization->Plating_Stratification Seedling_Growth Seedling Growth (7 days) Plating_Stratification->Seedling_Growth Seedling_Transfer Transfer Seedlings Seedling_Growth->Seedling_Transfer AOPP_Plates Prepare AOPP Plates AOPP_Plates->Seedling_Transfer Incubation Incubate (Time-course/Dose-response) Seedling_Transfer->Incubation Harvesting Harvest Seedlings Incubation->Harvesting PAL_Assay PAL Activity Assay Harvesting->PAL_Assay Phenolic_Quantification Phenolic Quantification Harvesting->Phenolic_Quantification

Caption: Experimental Workflow for AOPP Treatment of Arabidopsis.

Logical_Relationship cluster_cause Cause cluster_effect Effect Increased_AOPP Increased AOPP Concentration/Duration Decreased_PAL Decreased PAL Activity Increased_AOPP->Decreased_PAL Leads to Decreased_Phenolics Decreased Phenolic Compound Accumulation Decreased_PAL->Decreased_Phenolics Results in

Caption: Logical Relationship of AOPP Treatment Effects.

Application Notes and Protocols for In Vivo Administration of L-2-Aminooxy-3-phenylpropanoic acid (L-AOPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Aminooxy-3-phenylpropanoic acid (L-AOPA), also known as L-α-aminooxy-β-phenylpropionic acid (AOPP), is a potent and specific inhibitor of the enzyme L-phenylalanine ammonia-lyase (PAL).[1][2] PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a key step in the phenylpropanoid pathway. While extensively studied in plant biology for its role in inhibiting the biosynthesis of various secondary metabolites, the in vivo applications of L-AOPA in animal models are less documented. These application notes provide a comprehensive guide to the in vivo administration of L-AOPA, including recommended protocols, dosage considerations, and potential applications in animal research, particularly in the context of studying phenylalanine metabolism and its associated disorders.

Mechanism of Action

L-AOPA acts as a competitive inhibitor of L-phenylalanine ammonia-lyase. By binding to the active site of PAL, it blocks the conversion of L-phenylalanine to trans-cinnamic acid. This inhibition can lead to an accumulation of L-phenylalanine in tissues where PAL is active. In the context of potential therapeutic applications, this mechanism could be harnessed to modulate phenylalanine levels.

L-AOPA_Mechanism_of_Action cluster_0 Phenylalanine Metabolism cluster_1 Inhibition by L-AOPA L-Phenylalanine L-Phenylalanine PAL L-Phenylalanine Ammonia-Lyase (PAL) L-Phenylalanine->PAL Substrate trans-Cinnamic_Acid trans-Cinnamic_Acid PAL->trans-Cinnamic_Acid Product L-AOPA This compound (L-AOPA) L-AOPA->PAL Inhibitor Inhibited_PAL Inhibited PAL

Figure 1: Mechanism of L-AOPA inhibition of L-Phenylalanine Ammonia-Lyase (PAL).

Quantitative Data Summary

Due to the limited availability of specific in vivo pharmacokinetic data for L-AOPA in animal models, the following tables provide generalized guidelines for administration routes in common laboratory animals. Researchers should perform dose-response studies to determine the optimal dosage for their specific application.

Table 1: Recommended Injection Volumes for Intraperitoneal (IP) Administration

Animal SpeciesBody Weight (g)Maximum Injection Volume (mL)Needle Gauge
Mouse20-300.525-27G
Rat200-3002.523-25G

Note: These are general guidelines. The volume may need to be adjusted based on the specific strain, age, and health of the animal. It is recommended to start with lower volumes and observe the animal for any signs of distress.

Table 2: Example Formulation for In Vivo Administration

ComponentConcentrationPurpose
L-AOPAVariable (e.g., 1-10 mg/mL)Active Compound
VehicleSee belowSolubilization and delivery

Vehicle Options:

  • Saline (0.9% NaCl): For water-soluble salts of L-AOPA.

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: A common vehicle for compounds with limited water solubility.

  • 20% SBE-β-CD in Saline: An alternative for improving the solubility of hydrophobic compounds.

Note: The choice of vehicle is critical and should be tested for toxicity and compatibility with the experimental model. A vehicle-only control group should always be included in studies.

Experimental Protocols

Protocol 1: Preparation of L-AOPA for Intraperitoneal Administration

Materials:

  • This compound (L-AOPA)

  • Vehicle (e.g., Sterile Saline, or a DMSO/PEG300/Tween-80/Saline mixture)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (appropriate gauge for the animal model)

Procedure:

  • Weigh the desired amount of L-AOPA in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen vehicle to achieve the target concentration.

  • If using a co-solvent vehicle, first dissolve the L-AOPA in the organic solvent (e.g., DMSO) before adding the other components.

  • Vortex the solution thoroughly until the L-AOPA is completely dissolved. A brief sonication in a water bath may aid in dissolution.

  • Visually inspect the solution for any particulates. If necessary, filter the solution through a sterile 0.22 µm syringe filter.

  • Draw the solution into a sterile syringe with the appropriate needle for injection.

Protocol 2: Intraperitoneal (IP) Administration of L-AOPA in Mice

Materials:

  • Prepared L-AOPA solution

  • Mouse (appropriately restrained)

  • 70% Ethanol (B145695) wipes

  • Sterile syringe and needle (25-27G)

Procedure:

  • Properly restrain the mouse to expose the abdomen. One common method is to gently scruff the mouse by the loose skin on its back and neck.

  • Tilt the mouse's head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any colored fluid is drawn, withdraw the needle and re-inject at a different site with a fresh needle and syringe.

  • Slowly inject the L-AOPA solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions following the injection.

IP_Injection_Workflow cluster_preparation Preparation cluster_administration Administration cluster_post_injection Post-Injection prep1 Weigh L-AOPA prep2 Dissolve in Vehicle prep1->prep2 prep3 Vortex/Sonicate prep2->prep3 prep4 Filter (if necessary) prep3->prep4 prep5 Draw into Syringe prep4->prep5 admin1 Restrain Animal prep5->admin1 admin2 Locate Injection Site admin1->admin2 admin3 Disinfect Site admin2->admin3 admin4 Insert Needle admin3->admin4 admin5 Aspirate admin4->admin5 admin6 Inject Solution admin5->admin6 admin7 Withdraw Needle admin6->admin7 post1 Return to Cage admin7->post1 post2 Monitor Animal post1->post2

Figure 2: Experimental workflow for the intraperitoneal administration of L-AOPA.

Potential Applications in Animal Models

  • Models of Phenylketonuria (PKU): L-AOPA could be investigated as a potential therapeutic agent to lower systemic phenylalanine levels in animal models of PKU.[3][4][5][6] By inhibiting PAL, it could create an alternative pathway for phenylalanine metabolism.

  • Neurological Research: Given that high levels of phenylalanine can be neurotoxic, L-AOPA could be used to study the effects of modulating phenylalanine levels on neuronal function and behavior in various neurological disease models.

  • Cancer Research: Some studies suggest a role for phenylalanine metabolism in cancer. L-AOPA could be a tool to investigate the impact of inhibiting this pathway on tumor growth and metabolism.

Safety and Toxicology

There is a lack of published data on the in vivo toxicity of L-AOPA in mammals. As with any investigational compound, it is crucial to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) and to monitor for any adverse effects. Key parameters to monitor include:

  • Changes in body weight and food/water intake.

  • Behavioral changes (e.g., lethargy, agitation).

  • Signs of injection site irritation.

  • Clinical pathology (e.g., blood cell counts, liver and kidney function tests).

Conclusion

This compound is a valuable research tool for studying the role of L-phenylalanine ammonia-lyase and the broader implications of phenylalanine metabolism. While specific in vivo data in animal models is currently scarce, the protocols and information provided in these application notes offer a solid foundation for researchers to design and conduct their own in vivo studies. Careful dose-finding experiments and thorough safety monitoring are essential for the successful and ethical use of L-AOPA in animal research.

References

Determining the Effective Concentration of L-2-Aminooxy-3-phenylpropanoic Acid for Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Aminooxy-3-phenylpropanoic acid (AOPP) is a potent and specific inhibitor of the enzyme L-phenylalanine ammonia-lyase (PAL). PAL is the gateway enzyme in the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of plant secondary metabolites, including lignin (B12514952), flavonoids, and other polyphenolic compounds. By inhibiting PAL, AOPP serves as a critical tool for studying the physiological roles of these compounds and for biotechnological applications aimed at modifying plant characteristics. This document provides detailed application notes and experimental protocols to guide researchers in determining and utilizing the effective concentration of AOPP in their studies.

Mechanism of Action

This compound acts as a competitive inhibitor of L-phenylalanine ammonia-lyase.[1] It binds to the active site of the enzyme, preventing the conversion of L-phenylalanine to trans-cinnamic acid, the first committed step in the phenylpropanoid pathway. This inhibition effectively blocks the downstream synthesis of various phenylpropanoid-derived compounds.

Data Presentation: Effective Concentrations of AOPP and a Related PAL Inhibitor

The effective concentration of AOPP can vary significantly depending on the experimental system, including the plant species, tissue type, and the specific biological process being investigated. The following table summarizes effective concentrations reported in the literature for AOPP and a functionally similar PAL inhibitor, 2-aminoindane-2-phosphonic acid (AIP).

CompoundOrganism/Cell TypeApplicationEffective Concentration RangeReference
This compound (AOPP)Zinnia elegans (mesophyll cells)Reduction of lignified tracheary elements10 µM[2]
This compound (AOPP)Vigna radiata (mungbean) seedlingsInhibition of lignin formation0.3 - 1 mM[3]
2-aminoindane-2-phosphonic acid (AIP)Ulmus americana (American elm) callusIncreased protoplast isolation efficiency10 - 150 µM[4]

Experimental Protocols

Protocol 1: Determining the IC50 of AOPP for PAL Activity in vitro

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of AOPP for PAL, a key measure of its inhibitory potency.

Materials:

  • Purified or partially purified PAL enzyme extract

  • L-phenylalanine (substrate)

  • This compound (AOPP)

  • Tris-HCl buffer (100 mM, pH 8.8)

  • 4 M HCl (for stopping the reaction)

  • UV-Vis spectrophotometer

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare AOPP Stock Solution: Dissolve AOPP in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the AOPP stock solution to create a range of concentrations to be tested (e.g., from 1 nM to 1 mM).

  • Prepare Reaction Mixture: In a microplate well or cuvette, combine the Tris-HCl buffer, PAL enzyme extract, and the desired concentration of AOPP. Include a control with no AOPP.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind.

  • Initiate Reaction: Add L-phenylalanine to initiate the enzymatic reaction. The final concentration of L-phenylalanine should be near its Km value for the enzyme.

  • Monitor Reaction: Measure the increase in absorbance at 290 nm over time. This absorbance corresponds to the formation of trans-cinnamic acid, the product of the PAL reaction.[5]

  • Calculate Initial Velocities: Determine the initial reaction velocity (rate of change in absorbance) for each AOPP concentration.

  • Data Analysis: Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the AOPP concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Protocol 2: In vivo Inhibition of Lignification in Plant Seedlings

This protocol describes how to assess the effect of AOPP on lignin content in whole plant seedlings.

Materials:

  • Plant seeds (e.g., Vigna radiata)

  • Petri dishes with filter paper

  • This compound (AOPP) solutions of varying concentrations (e.g., 0.1, 0.3, 0.5, 1 mM)

  • Growth chamber or controlled environment for plant growth

  • Reagents and equipment for lignin quantification (see Protocol 3)

Procedure:

  • Seed Sterilization and Germination: Surface sterilize seeds and place them on filter paper moistened with sterile water in Petri dishes. Allow seeds to germinate for 24-48 hours.

  • AOPP Treatment: Replace the water with the different concentrations of AOPP solutions. Include a control group with water only.

  • Incubation: Grow the seedlings in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 7-9 days).[3]

  • Harvesting: After the treatment period, harvest the seedlings and separate the desired tissues (e.g., hypocotyls, roots).

  • Lignin Quantification: Proceed with lignin quantification using a suitable method, such as the Klason or thioglycolic acid method (see Protocol 3).

  • Data Analysis: Compare the lignin content of the AOPP-treated seedlings to the control group to determine the effective concentration for lignin inhibition.

Protocol 3: Quantification of Lignin Content (Thioglycolic Acid Method)

This protocol provides a method for quantifying lignin content in plant tissue.

Materials:

  • Dried plant tissue powder

  • 80% Methanol

  • 2 M HCl

  • Thioglycolic acid

  • 0.5 M NaOH

  • 32% HCl

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Extraction of Soluble Phenolics: Extract soluble phenolic compounds from the plant powder by incubating with 80% methanol. Centrifuge and discard the supernatant. Repeat this step.[7]

  • Lignin-Thioglycolic Acid Complex Formation: Add 2 M HCl and thioglycolic acid to the pellet and incubate at 95°C for 4 hours. This step forms a ligno-thioglycolic acid complex.[7]

  • Precipitation and Washing: Centrifuge to pellet the complex. Wash the pellet with distilled water.

  • Solubilization: Dissolve the pellet in 0.5 M NaOH by incubating overnight.

  • Acidification and Precipitation: Acidify the supernatant with 32% HCl to precipitate the ligno-thioglycolic acid complex. Incubate at 4°C for 4 hours.

  • Final Solubilization and Quantification: Centrifuge to collect the final pellet and dissolve it in 0.5 M NaOH. Measure the absorbance at a specific wavelength (e.g., 280 nm or 340 nm) and calculate the lignin content based on a standard curve.[7]

Mandatory Visualizations

Phenylpropanoid_Pathway L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Monolignols Monolignols (p-Coumaryl, Coniferyl, Sinapyl alcohols) p_Coumaroyl_CoA->Monolignols Multiple Steps Lignin Lignin Monolignols->Lignin AOPP L-2-Aminooxy-3- phenylpropanoic acid (AOPP) AOPP->L_Phenylalanine Inhibits

Caption: Phenylpropanoid pathway and the inhibitory action of AOPP.

Effective_Concentration_Workflow start Start: Define Experimental System & Objective lit_review Literature Review: Find reported effective concentrations start->lit_review range_selection Select a Broad Concentration Range (e.g., 10 nM to 1 mM) lit_review->range_selection dose_response Perform Dose-Response Experiment range_selection->dose_response data_analysis Analyze Data: Measure desired endpoint (e.g., Lignin content, PAL activity) dose_response->data_analysis determine_ec Determine Effective Concentration Range (e.g., IC50, minimal effective dose) data_analysis->determine_ec optimization Optimize Concentration for Specific Experiment determine_ec->optimization end End: Use Optimized Concentration optimization->end

Caption: Workflow for determining the effective concentration of AOPP.

References

Commercial Suppliers and Application Notes for Research-Grade L-2-Aminooxy-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of research-grade L-2-Aminooxy-3-phenylpropanoic acid (L-AOPP), a potent inhibitor of L-phenylalanine ammonia-lyase (PAL). It is intended to guide researchers in its application for studying the phenylpropanoid pathway and its role in plant physiology and development.

Introduction

This compound, also known as L-α-aminooxy-β-phenylpropionic acid, is a synthetic amino acid analogue that acts as a specific and potent inhibitor of L-phenylalanine ammonia-lyase (PAL; EC 4.3.1.5). PAL is the gateway enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This pathway is crucial for the biosynthesis of a wide array of secondary metabolites in plants, including lignin (B12514952), flavonoids, coumarins, and stilbenes. These compounds are vital for plant structure, defense against pathogens and UV radiation, and signaling. By inhibiting PAL, L-AOPP serves as an invaluable tool for investigating the physiological consequences of phenylpropanoid pathway disruption.

Commercial Suppliers

Research-grade this compound and its hydrobromide salt are available from several reputable chemical suppliers. Purity and formulation should be confirmed with the chosen supplier based on experimental needs.

Table 1: Commercial Suppliers of Research-Grade this compound

SupplierProduct NamePurityAvailable Forms
MedChemExpressThis compound≥98%Solid
FUJIFILM Wako ChemicalsL-2-Aminooxy-3-phenylpropionic Acid≥98.0% (HPLC)Solid
Sigma-Aldrich (Merck)L-α-Aminooxy-β-phenylpropionic acid-Solid
Cenmed EnterprisesThis compound-Solid

Mechanism of Action and Quantitative Data

L-AOPP is a competitive, slow-binding inhibitor of PAL.[1] Its structure mimics the substrate L-phenylalanine, allowing it to bind to the active site of the enzyme. The aminooxy group is key to its inhibitory activity.

Table 2: Quantitative Inhibition Data for this compound

ParameterValueEnzyme SourceReference
Ki7 ± 2 nMPAL-1 isozyme from parsley (Petroselinum crispum)[1]
Inhibition TypeCompetitive, Slow-BindingPAL-1 isozyme from parsley (Petroselinum crispum)[1]
Effective in vivo Concentration10 µMZinnia elegans mesophyll cells[2]

Application Notes

The primary application of L-AOPP is the in vivo and in vitro inhibition of the phenylpropanoid pathway to study its role in various physiological processes.

  • Lignification Studies: L-AOPP can be used to investigate the role of lignin in plant development and cell wall structure. For instance, treatment of Zinnia elegans mesophyll cells with 10 µM L-AOPP has been shown to reduce the proportion of lignified tracheary elements.[2]

  • Flavonoid and Anthocyanin Biosynthesis: By blocking the initial step of the phenylpropanoid pathway, L-AOPP can be used to study the function of flavonoids and anthocyanins in plant pigmentation, UV protection, and defense.

  • Plant-Pathogen Interactions: The phenylpropanoid pathway is a key component of plant defense responses. L-AOPP can be utilized to elucidate the role of phenylpropanoid-derived compounds, such as phytoalexins, in resistance to pathogens.

  • Metabolic Flux Analysis: Researchers can use L-AOPP to study the flow of carbon from primary metabolism (L-phenylalanine) into the phenylpropanoid pathway and to investigate the metabolic consequences of its blockage.

Experimental Protocols

In Vitro Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of L-AOPP on PAL activity in a plant protein extract.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and 10% (w/v) glycerol)

  • L-Phenylalanine (substrate) solution (e.g., 10 mM in water)

  • This compound (L-AOPP) stock solution (e.g., 1 mM in water or a suitable solvent, depending on solubility)

  • 1 M HCl

  • Spectrophotometer capable of measuring absorbance at 290 nm

  • Cuvettes

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract. The protein concentration of the extract should be determined using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare reaction mixtures in cuvettes. A typical reaction mixture (1 mL final volume) may contain:

      • 800 µL Tris-HCl buffer (100 mM, pH 8.8)

      • 100 µL of various concentrations of L-AOPP (or solvent control)

      • 50 µL of enzyme extract

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C or 40°C) for a few minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the L-phenylalanine substrate solution.

    • Immediately mix the contents and start monitoring the increase in absorbance at 290 nm over time. This absorbance change is due to the formation of trans-cinnamic acid.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each L-AOPP concentration.

    • Plot the reaction velocity against the L-AOPP concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • For kinetic analysis (to determine Ki), vary the substrate concentration at different fixed inhibitor concentrations and perform Lineweaver-Burk or Dixon plot analysis.

In Vivo Inhibition of Lignification in Plant Cell Cultures

This protocol provides a general guideline for applying L-AOPP to plant cell cultures to study its effect on lignification. The specific concentrations and treatment times may need to be optimized for the particular plant species and cell type.

Materials:

  • Plant cell suspension culture or tissue explants

  • Appropriate liquid or solid growth medium

  • This compound (L-AOPP) stock solution (sterile-filtered)

  • Microscope

  • Phloroglucinol-HCl stain for lignin visualization (Wiesner test)

Procedure:

  • Treatment:

    • To the plant cell culture medium, add L-AOPP from a sterile stock solution to achieve the desired final concentration (e.g., a starting concentration of 10 µM).[2] Include a control culture with the solvent used for the L-AOPP stock solution.

    • Incubate the cultures under their normal growth conditions for a specified period (e.g., several days to weeks), depending on the experimental goals.

  • Sample Collection and Analysis:

    • Harvest cells or tissues at different time points.

    • For lignin visualization, stain the cells with phloroglucinol-HCl. Lignified cell walls will stain red/violet.

    • Quantify the extent of lignification using microscopy and image analysis software.

    • Alternatively, lignin content can be quantified biochemically using methods such as the acetyl bromide method.

Visualizations

The following diagrams illustrate the phenylpropanoid pathway and a typical experimental workflow for studying PAL inhibition.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Coumarate p-Coumaric Acid Cin->Coumarate C4H Coumaroyl_CoA p-Coumaroyl-CoA Coumarate->Coumaroyl_CoA 4CL Flavonoids Flavonoids Coumaroyl_CoA->Flavonoids Lignin Lignin Coumaroyl_CoA->Lignin Coumarins Coumarins Coumaroyl_CoA->Coumarins PAL PAL (Phenylalanine Ammonia-Lyase) C4H C4H FourCL 4CL AOPP L-AOPP AOPP->PAL

Caption: The Phenylpropanoid Pathway and the site of inhibition by L-AOPP.

Experimental_Workflow start Start: Prepare Plant Protein Extract assay_setup Set up Reaction Mixtures: - Buffer - Enzyme Extract - L-AOPP (or control) start->assay_setup pre_incubation Pre-incubate at Reaction Temperature assay_setup->pre_incubation reaction_start Initiate Reaction with L-Phenylalanine pre_incubation->reaction_start measurement Measure Absorbance at 290 nm (Formation of trans-Cinnamic Acid) reaction_start->measurement data_analysis Calculate Reaction Rates and Determine Inhibition measurement->data_analysis end End: Determine IC50 / Ki data_analysis->end

Caption: A typical workflow for an in vitro PAL inhibition assay.

References

Application Notes and Protocols: L-2-Aminooxy-3-phenylpropanoic acid hydrobromide in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Aminooxy-3-phenylpropanoic acid hydrobromide, also known as L-α-aminooxy-β-phenylpropionic acid hydrobromide (AOPP), is a potent and specific inhibitor of the enzyme L-phenylalanine ammonia-lyase (PAL).[1][2] PAL is a key enzyme in the phenylpropanoid pathway in plants, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This pathway is crucial for the biosynthesis of a wide array of secondary metabolites, including lignins, flavonoids, and coumarins. Due to its specific inhibitory action, AOPP is an invaluable tool in plant biology and biochemistry research for studying the roles of the phenylpropanoid pathway in various physiological processes. While primarily used in plant science, its mechanism as an enzyme inhibitor serves as a model for researchers in drug development studying enzyme kinetics and inhibitor design.

Mechanism of Action

This compound hydrobromide acts as a potent competitive, slow-binding inhibitor of L-phenylalanine ammonia-lyase (PAL).[3] It binds to the active site of the enzyme, preventing the substrate, L-phenylalanine, from binding and thus halting the catalytic reaction.

Applications in Research

The primary research applications of this compound hydrobromide revolve around its ability to inhibit PAL and consequently the phenylpropanoid pathway.

Plant Biology and Biochemistry
  • Studying Lignification: AOPP is widely used to investigate the process of lignification in plant cell walls. By inhibiting PAL, it reduces the production of lignin (B12514952) precursors, allowing researchers to study the structural and developmental consequences of reduced lignin content.[4] For instance, at a concentration of 10 μM, AOPP has been shown to reduce the proportion of lignified tracheary elements and the lignin content in mesophyll cells of Zinnia.[4]

  • Investigating Plant Defense Mechanisms: The phenylpropanoid pathway is integral to plant defense against pathogens and herbivores through the production of phytoalexins and other defense compounds. AOPP can be used to elucidate the role of this pathway in plant immunity.

  • Metabolic Pathway Elucidation: Researchers utilize AOPP to study the flux and regulation of the phenylpropanoid pathway and its downstream branches.

Enzymology and Drug Development
  • Enzyme Inhibition Studies: AOPP serves as a model compound for studying the kinetics of slow-binding enzyme inhibition.[3] Its high potency and specific mode of action make it an excellent tool for characterizing the active site of PAL and for developing novel enzyme inhibitors.

  • Herbicide and Fungicide Research: As the phenylpropanoid pathway is essential for plant and fungal growth, inhibitors of this pathway, like AOPP, are investigated as potential leads for the development of new herbicides and fungicides.

Quantitative Data

ParameterValueEnzymeOrganism/SystemReference
Ki 7 ± 2 nMPAL-1 IsozymeParsley (Petroselinum crispum)[3]
Effective Concentration 10 μMPALZinnia mesophyll cells[4]

Experimental Protocols

Protocol 1: In Vitro Inhibition of L-Phenylalanine Ammonia-Lyase (PAL)

Objective: To determine the inhibitory effect of this compound hydrobromide on the activity of PAL in a cell-free extract.

Materials:

  • Plant tissue rich in PAL (e.g., illuminated potato tubers, parsley cell cultures)

  • Extraction Buffer: 0.1 M Sodium borate (B1201080) buffer (pH 8.8) containing 2 mM β-mercaptoethanol

  • Substrate Solution: 10 mM L-phenylalanine in 0.1 M Sodium borate buffer (pH 8.8)

  • Inhibitor Stock Solution: 1 mM this compound hydrobromide in water

  • Spectrophotometer

  • Quartz cuvettes

  • Centrifuge

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer (1:3 w/v).

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude PAL enzyme extract.

  • Enzyme Assay:

    • Set up reaction mixtures in quartz cuvettes as described in the table below.

    • Pre-incubate the enzyme extract with the inhibitor for a defined period (e.g., 10 minutes) to allow for slow binding.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 290 nm (the wavelength at which trans-cinnamic acid absorbs) for 15-30 minutes at 37°C.

ComponentControl (No Inhibitor)Inhibitor Test
0.1 M Sodium borate buffer (pH 8.8)X µLX µL
Crude Enzyme ExtractY µLY µL
Inhibitor Stock Solution0 µLZ µL (to achieve desired final concentration)
WaterZ µL0 µL
Pre-incubate 10 min at 37°C 10 min at 37°C
10 mM L-phenylalanineW µLW µL
Total Volume 1 mL 1 mL
  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for both the control and inhibitor test.

    • Determine the percent inhibition caused by this compound hydrobromide.

    • To determine the Ki, repeat the assay with varying concentrations of both the substrate and the inhibitor and perform a kinetic analysis (e.g., Dixon plot).

Protocol 2: In Vivo Inhibition of Lignification in Plant Seedlings

Objective: To observe the effect of this compound hydrobromide on the lignification of developing plant tissues.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, cress)

  • Growth medium (e.g., Murashige and Skoog medium)

  • This compound hydrobromide

  • Phloroglucinol-HCl stain for lignin (Wiesner's stain)

  • Microscope

  • Petri dishes or culture vessels

Procedure:

  • Seed Germination and Treatment:

    • Sterilize seeds and plate them on growth medium in Petri dishes.

    • Prepare growth media containing a range of concentrations of this compound hydrobromide (e.g., 0 µM, 1 µM, 10 µM, 100 µM).

    • Grow the seedlings under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Lignin Staining:

    • After a set period of growth (e.g., 7-10 days), carefully remove the seedlings.

    • Prepare the phloroglucinol-HCl stain by dissolving 1 g of phloroglucinol (B13840) in 50 mL of 95% ethanol (B145695) and adding 25 mL of concentrated HCl.

    • Submerge the seedlings in the staining solution for 5-10 minutes.

  • Microscopic Observation:

    • Mount the stained seedlings on a microscope slide.

    • Observe the vascular tissues (xylem) under a light microscope. Lignified tissue will stain a cherry-red color.

    • Compare the intensity and distribution of the red stain between the control and AOPP-treated seedlings.

  • Data Analysis:

    • Qualitatively or quantitatively assess the degree of lignification. Quantitative analysis can be performed using image analysis software to measure the area and intensity of the red stain.

    • Correlate the concentration of AOPP with the observed reduction in lignification.

Visualizations

Phenylpropanoid_Pathway L_Phe L-Phenylalanine Cinnamic trans-Cinnamic Acid L_Phe->Cinnamic PAL Coumaric p-Coumaric Acid Cinnamic->Coumaric Coumaroyl_CoA p-Coumaroyl-CoA Coumaric->Coumaroyl_CoA Monolignols Monolignols Coumaroyl_CoA->Monolignols Flavonoids Flavonoids Coumaroyl_CoA->Flavonoids Lignin Lignin Monolignols->Lignin PAL PAL AOPP L-2-Aminooxy-3- phenylpropanoic acid (AOPP) AOPP->PAL inhibits

Caption: Phenylpropanoid pathway showing the inhibition of PAL by AOPP.

PAL_Inhibition_Workflow start Start extract Prepare Crude Enzyme Extract start->extract setup Set up Reaction (Control & AOPP) extract->setup preincubate Pre-incubate with AOPP setup->preincubate add_substrate Add L-Phenylalanine preincubate->add_substrate measure Monitor Absorbance at 290 nm add_substrate->measure analyze Calculate % Inhibition measure->analyze end End analyze->end Mechanism_of_Action PAL_active PAL Active Site Binding Binding PAL_active->Binding L_Phe L-Phenylalanine (Substrate) L_Phe->Binding AOPP AOPP (Inhibitor) AOPP->Binding Reaction Enzymatic Reaction Binding->Reaction L-Phe binds No_Reaction Inhibition Binding->No_Reaction AOPP binds Cinnamic_Acid trans-Cinnamic Acid (Product) Reaction->Cinnamic_Acid

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-2-Aminooxy-3-phenylpropanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for experiments involving L-2-Aminooxy-3-phenylpropanoic acid (AOPP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (AOPP)?

This compound, commonly abbreviated as AOPP, is a chemical compound used in research primarily as an inhibitor of the enzyme L-phenylalanine ammonia-lyase (PAL).[1][2][3] PAL is a key enzyme in the phenylpropanoid pathway in plants and some other organisms, responsible for converting L-phenylalanine into cinnamic acid. By inhibiting PAL, AOPP can block the synthesis of numerous downstream compounds, including flavonoids, lignin (B12514952), and other phenylpropanoids.[1][4] More recently, AOPP has also been identified as an inhibitor of auxin biosynthesis by targeting the enzyme TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1).[5]

Q2: Is this compound related to "Advanced Oxidation Protein Products" (AOPP)?

This is a critical point of clarification. The chemical this compound is distinct from "Advanced Oxidation Protein Products," which are also abbreviated as AOPP. Advanced Oxidation Protein Products are markers of oxidative stress used in clinical and biomedical research.[6][7][8] The experimental protocols and troubleshooting for the two are completely different. This guide focuses exclusively on the enzyme inhibitor, this compound.

Q3: What is the primary goal of optimizing the incubation time for AOPP?

The main objective is to determine the time point at which AOPP exerts its maximal inhibitory effect on its target enzyme (e.g., PAL) with minimal off-target effects or cellular stress. An optimized incubation time ensures that the observed biological effects are directly attributable to the specific enzymatic inhibition, leading to reliable and reproducible data.

Q4: What key factors influence the optimal incubation time?

Several factors can impact the ideal incubation time for AOPP:

  • AOPP Concentration: Higher concentrations may achieve inhibition more rapidly, but they also increase the risk of off-target effects or cytotoxicity over longer periods.

  • Organism/Cell Type: Different plant species, tissues, or cell cultures have varying metabolic rates, cell wall/membrane permeability, and endogenous enzyme levels, all of which influence how quickly they respond to AOPP.[9]

  • Experimental Temperature: Incubation temperature affects the rate of biological reactions and compound uptake. Most plant cell culture experiments are conducted under controlled temperature settings.

  • Assay Type: The endpoint being measured is a critical factor. Detecting changes in enzyme activity might require a shorter incubation time, whereas observing downstream effects like reduced lignin content or changes in plant morphology will necessitate longer incubation periods.[4]

Q5: What is a typical starting concentration and incubation time for AOPP?

There is no single universal condition; the optimal parameters must be determined empirically. However, published literature provides a starting range.

Model SystemAOPP ConcentrationIncubation TimeObserved Effect
Zinnia elegans mesophyll cells10 µMNot SpecifiedReduced lignification[1][3]
Buckwheat (Fagopyrum esculentum) hypocotyls0.3 - 1 mM24 hoursBlocked phenylpropanoid synthesis, increased phenylalanine levels[4]
Arabidopsis thaliana seedlingsNot SpecifiedNot SpecifiedAuxin-deficient phenotypes[5]

Troubleshooting Guide

Issue 1: No observable effect after AOPP treatment.

  • Possible Cause 1: Incubation time is too short.

    • Solution: The effect of AOPP on downstream metabolites or phenotypes may take time to manifest. Perform a time-course experiment, assaying for your endpoint at multiple time points (e.g., 6, 12, 24, 48 hours). The diagram below illustrates a general workflow for optimizing incubation time.

G cluster_workflow Workflow for Optimizing Incubation Time Lit 1. Literature Review (Find starting parameters) Setup 2. Design Time-Course Experiment (e.g., 0, 6, 12, 24, 48h) Lit->Setup Treat 3. Treat Cells/Tissues with AOPP Setup->Treat Harvest 4. Harvest Samples at Each Time Point Treat->Harvest Assay 5. Perform Assay (e.g., HPLC, Spectrophotometry) Harvest->Assay Analyze 6. Analyze Data (Plot effect vs. time) Assay->Analyze Optimal 7. Identify Optimal Incubation Time Analyze->Optimal

Caption: A typical workflow for determining the optimal incubation time.

  • Possible Cause 2: AOPP concentration is too low.

    • Solution: The concentration of AOPP may be insufficient to fully inhibit the target enzyme. Perform a dose-response experiment using a range of concentrations (e.g., 1 µM to 1 mM) to find the effective concentration for your system.

  • Possible Cause 3: Poor compound uptake.

    • Solution: The cell wall or membrane of your model organism may be impeding AOPP uptake. Ensure the compound is fully dissolved in the medium. In some cases, a very small amount of a surfactant (e.g., Tween-20) may be used, but this should be tested for effects on its own.

  • Possible Cause 4: AOPP degradation.

    • Solution: AOPP may not be stable in your culture medium over very long incubation periods. Prepare fresh AOPP solutions for each experiment and minimize exposure to light if the compound is light-sensitive.

Issue 2: High cell death or signs of cytotoxicity.

  • Possible Cause 1: Incubation time is too long.

    • Solution: Prolonged exposure to any inhibitor can cause cellular stress. Reduce the incubation time or perform a viability assay (e.g., Trypan Blue) in parallel with your primary experiment to monitor toxicity.

  • Possible Cause 2: AOPP concentration is too high.

    • Solution: An excessively high concentration can lead to off-target effects and cytotoxicity. Refer to your dose-response curve and select the lowest concentration that gives the desired maximal effect.

Experimental Protocols

General Protocol: Inhibition of Phenylpropanoid Synthesis in Plant Cell Suspension Culture

This protocol provides a general methodology. Specific concentrations and times must be optimized for your particular cell line and research question.

  • Cell Culture Preparation:

    • Maintain a healthy, actively growing plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2) under your standard conditions (e.g., 25°C, 120 rpm, specific growth medium).

    • Subculture the cells 3-4 days before the experiment to ensure they are in the exponential growth phase.

  • AOPP Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in sterile distilled water or a suitable buffer. The compound is generally water-soluble.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store aliquots at -20°C.

  • Experimental Setup (for a dose-response and time-course):

    • Aliquot equal volumes of the cell suspension into sterile flasks.

    • Add the AOPP stock solution to the flasks to achieve the desired final concentrations (e.g., 0 µM (control), 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).

    • Incubate the flasks under standard growth conditions.

  • Harvesting and Analysis:

    • Harvest flasks at various time points (e.g., 6, 12, 24 hours).

    • Separate the cells from the medium by vacuum filtration.

    • Wash the cells with fresh medium or buffer.

    • Immediately freeze the cells in liquid nitrogen and store them at -80°C until analysis.

    • Analyze the cells for the desired endpoint. This could include:

      • PAL Enzyme Activity Assay: Measure the enzymatic conversion of phenylalanine to cinnamic acid in protein extracts.

      • Metabolite Analysis (HPLC): Extract metabolites and quantify levels of phenylalanine (which should accumulate) and downstream products like cinnamic acid or flavonoids (which should decrease).

      • Lignin Content: For experiments focused on lignification, quantify lignin using established methods (e.g., thioglycolic acid assay).

Signaling Pathways and Logic Diagrams

The primary mechanism of AOPP involves the inhibition of key enzymes in amino acid metabolic pathways.

G cluster_pathway AOPP Inhibition of the Phenylpropanoid Pathway Phe L-Phenylalanine PAL PAL (Phenylalanine Ammonia-Lyase) Phe->PAL Substrate Cin trans-Cinnamic Acid PAL->Cin Product Downstream Downstream Phenylpropanoids (Lignin, Flavonoids, etc.) Cin->Downstream AOPP AOPP Inhibit Inhibit AOPP->Inhibit Inhibit->PAL

Caption: AOPP inhibits Phenylalanine Ammonia-Lyase (PAL).

G cluster_factors Key Factors Influencing Incubation Time OptTime Optimal Incubation Time Conc AOPP Concentration Conc->OptTime Cell Cell Type & Density Cell->OptTime Temp Temperature Temp->OptTime Assay Assay Endpoint Assay->OptTime

References

Identifying and mitigating off-target effects of L-2-Aminooxy-3-phenylpropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-2-Aminooxy-3-phenylpropanoic acid (L-AOPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of L-AOPP in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of L-AOPP, providing potential causes and actionable solutions.

Observed Problem Potential Cause Recommended Action
Unexpected Phenotype in Plant Models (e.g., altered growth, pigmentation) 1. On-Target Effect Exaggeration: L-AOPP is a potent inhibitor of Phenylalanine Ammonia-Lyase (PAL), a key enzyme in the phenylpropanoid pathway. High concentrations can lead to a significant accumulation of phenylalanine and depletion of downstream metabolites, impacting various physiological processes. 2. Off-Target Inhibition of Tryptophan Aminotransferase (TAA1): L-AOPP is known to inhibit TAA1, an enzyme involved in auxin biosynthesis. This can lead to auxin-deficient phenotypes.1. Titrate L-AOPP Concentration: Determine the minimal effective concentration for PAL inhibition in your specific plant system to avoid excessive metabolic disruption. 2. Rescue Experiment: Co-administer auxin (e.g., IAA) to see if it reverses the unexpected phenotype. If so, off-target effects on TAA1 are likely. 3. Metabolite Analysis: Quantify phenylalanine and auxin levels to confirm the metabolic consequences of L-AOPP treatment.
Inconsistent or Lack of Expected Effect in Plant-Based Assays 1. L-AOPP Degradation: L-AOPP solution may not be stable under your experimental conditions (e.g., light exposure, pH). 2. Insufficient Uptake: The compound may not be efficiently taken up by the plant tissue or cells. 3. Irreversible Inhibition (Species-Dependent): In some species, like soybean, L-AOPP inhibition of PAL may be irreversible, leading to a lack of dose-response if pre-existing enzyme levels are high.1. Fresh Solution Preparation: Prepare L-AOPP solutions fresh before each experiment and protect from light. 2. Permeabilization: Consider using a mild surfactant or other methods to enhance uptake in cellular assays. 3. Time-Course Experiment: Evaluate the effect of L-AOPP at different time points to understand the kinetics of inhibition in your system.
Unexpected Cytotoxicity or Altered Cell Proliferation in Mammalian Cell Cultures 1. Off-Target Effects on Mammalian Enzymes: While specific mammalian off-targets are not well-documented, L-AOPP, as an amino acid analog, could potentially interact with various aminotransferases or other enzymes involved in amino acid metabolism. 2. Phenylalanine Accumulation: If the cells have a pathway analogous to the phenylpropanoid pathway or if PAL-like activity is present (unlikely in most mammalian cells but possible in some contexts), phenylalanine accumulation could lead to oxidative stress.1. Cytotoxicity Profiling: Perform a dose-response cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration (CC50) in your specific cell line. 2. Target Engagement Studies: Use techniques like Cellular Thermal Shift Assay (CETSA) to identify potential protein targets of L-AOPP within the cell. 3. Metabolomic Analysis: Analyze intracellular amino acid pools to detect any significant accumulation of phenylalanine or other amino acids.
Variability in Enzyme Inhibition Assays 1. Assay Conditions: The inhibitory activity of L-AOPP can be sensitive to pH, buffer components, and substrate concentration. 2. Enzyme Purity and Source: The kinetics of inhibition may vary between PAL orthologs from different species.1. Standardize Assay Protocol: Ensure consistent buffer composition, pH, temperature, and substrate concentration across all experiments. See the detailed "Enzyme Inhibition Assay for PAL" protocol below. 2. Characterize Your Enzyme: If using a purified enzyme, confirm its identity and purity. Be aware that kinetic parameters can differ between species.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound (L-AOPP)?

A1: The primary and most well-characterized target of L-AOPP is L-phenylalanine ammonia-lyase (PAL)[1][2][3][4][5]. PAL is the first and committed enzyme in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of secondary metabolites in plants, fungi, and some bacteria[6].

Q2: What are the known off-target effects of L-AOPP?

A2: In plants, L-AOPP has been shown to inhibit TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1), an enzyme involved in auxin biosynthesis. The aminooxy and carboxy groups of L-AOPP are essential for this inhibitory activity. There is limited information available on the off-target effects of L-AOPP in mammalian systems.

Q3: What are the expected metabolic consequences of L-AOPP treatment in plants?

A3: Inhibition of PAL by L-AOPP can lead to a significant accumulation of L-phenylalanine in plant tissues. This is a direct consequence of blocking the entry of phenylalanine into the phenylpropanoid pathway.

Q4: Is L-AOPP cytotoxic to mammalian cells?

A4: There is currently a lack of specific published data on the cytotoxicity of L-AOPP in mammalian cell lines. As a general precaution, it is recommended to perform a standard cytotoxicity assay (e.g., MTT, neutral red, or LDH release assay) to determine the toxic concentration range for your specific cell line and experimental conditions.

Q5: How can I confirm that L-AOPP is engaging its intended target in my cellular experiment?

A5: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA)[7][8][9][10][11]. This method assesses the thermal stabilization of a target protein upon ligand binding. An increase in the thermal stability of PAL in the presence of L-AOPP would indicate direct target engagement within the cell.

Q6: Are there any known inhibitors of mammalian aminotransferases that are structurally similar to L-AOPP?

A6: While not structurally identical, other amino acid analogs are known to inhibit mammalian aminotransferases. For example, β-N-oxalyl-L-α,β-diaminopropionic acid (L-ODAP) has been shown to inhibit tyrosine aminotransferase (TAT)[12]. Given its structure as a phenylalanine analog, it is plausible that L-AOPP could interact with mammalian aminotransferases that utilize aromatic amino acids as substrates.

Quantitative Data Summary

Target Enzyme Organism/Source Inhibitor Concentration % Inhibition Reference
Phenylalanine Ammonia-Lyase (PAL)Germinating Lettuce SeedsL-AOPP1 x 10⁻⁴ M (100 µM)85%[1]

Experimental Protocols

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of L-AOPP on PAL activity.

Materials:

  • Purified PAL enzyme

  • L-phenylalanine (substrate)

  • This compound (L-AOPP)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.8)

  • Spectrophotometer capable of reading at 290 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of L-phenylalanine in the reaction buffer.

    • Prepare a stock solution of L-AOPP in a suitable solvent (e.g., water or DMSO) and make serial dilutions to the desired test concentrations.

    • Dilute the purified PAL enzyme in the reaction buffer to a working concentration.

  • Assay Setup:

    • To each well of the microplate or cuvette, add the reaction buffer.

    • Add the desired concentration of L-AOPP or vehicle control.

    • Add the PAL enzyme solution and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Initiate Reaction:

    • Start the enzymatic reaction by adding the L-phenylalanine substrate.

  • Monitor Reaction:

    • Immediately measure the increase in absorbance at 290 nm over time. This wavelength corresponds to the formation of trans-cinnamic acid, the product of the PAL reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each condition.

    • Determine the percentage of inhibition for each L-AOPP concentration relative to the vehicle control.

    • If desired, calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the L-AOPP concentration and fitting the data to a dose-response curve.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of L-AOPP in mammalian cell lines.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (L-AOPP)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of L-AOPP in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of L-AOPP. Include a vehicle control (medium with the same concentration of solvent used for L-AOPP).

  • Incubation:

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each L-AOPP concentration relative to the vehicle control.

    • Determine the CC50 (cytotoxic concentration 50%) value by plotting the percentage of viability against the logarithm of the L-AOPP concentration.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions & Further Actions Problem Unexpected Experimental Outcome with L-AOPP Concentration Step 1: Verify L-AOPP Concentration & Stability Problem->Concentration Cytotoxicity Step 2: Assess General Cytotoxicity (e.g., MTT Assay) Concentration->Cytotoxicity If concentration is correct OnTarget Step 3: Confirm On-Target (PAL) Inhibition Cytotoxicity->OnTarget If not cytotoxic at working concentration Optimize Optimize L-AOPP Concentration Cytotoxicity->Optimize If cytotoxic OffTarget Step 4: Investigate Off-Target Effects OnTarget->OffTarget If on-target effect is confirmed but phenotype is unexpected Metabolomics Perform Metabolomic Analysis OffTarget->Metabolomics CETSA Conduct Target Engagement Assay (CETSA) OffTarget->CETSA Rescue Perform Rescue Experiment OffTarget->Rescue

Caption: Troubleshooting workflow for unexpected results with L-AOPP.

signaling_pathway cluster_phenylpropanoid Phenylpropanoid Pathway (in Plants) cluster_auxin Auxin Biosynthesis (in Plants) Phe L-Phenylalanine PAL PAL Phe->PAL Cinnamic trans-Cinnamic Acid PAL->Cinnamic Trp Tryptophan TAA1 TAA1 Trp->TAA1 IPA Indole-3-pyruvic acid IAA Indole-3-acetic acid (Auxin) IPA->IAA TAA1->IPA LAOPP L-AOPP LAOPP->PAL Inhibition LAOPP->TAA1 Off-Target Inhibition

Caption: Known on-target and off-target inhibition by L-AOPP in plants.

References

How to address the stability of L-2-Aminooxy-3-phenylpropanoic acid in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-2-Aminooxy-3-phenylpropanoic acid (AOPP). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability of AOPP in solution. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful application of AOPP in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: The solid form of this compound is stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to three years, or at 4°C for up to two years.[1][2]

Q2: What is the recommended procedure for preparing a stock solution of AOPP?

A2: To prepare a stock solution, it is advisable to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] For in vivo experiments, further dilution into aqueous buffers or vehicles is necessary. A common practice is to prepare a high-concentration stock in 100% DMSO and then dilute it into the desired experimental buffer. To minimize degradation, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q3: How should I store my prepared AOPP stock solutions?

A3: Prepared stock solutions of AOPP in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1] To maintain the stability of the compound, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q4: Can I dissolve AOPP directly in aqueous buffers like PBS?

A4: Direct dissolution of this compound in aqueous buffers can be challenging due to its limited solubility. It is best practice to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium. If precipitation occurs upon dilution, techniques such as sonication or gentle heating can be employed to aid dissolution.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of AOPP in the final aqueous solution exceeds its solubility limit.- Increase the percentage of the organic co-solvent in the final solution if the experimental design allows. - Decrease the final concentration of AOPP. - Use sonication or gentle warming to help dissolve the precipitate.[1] - Consider using a different solvent system. For in vivo studies, formulations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline have been suggested to improve solubility.[1]
Loss of inhibitory activity in the experiment. The AOPP in the working solution may have degraded.- Prepare fresh working solutions from a frozen stock immediately before each experiment. - Ensure that the stock solution has not exceeded its recommended storage time and has not been subjected to multiple freeze-thaw cycles.[1] - Verify the pH of your experimental buffer, as extreme pH values can accelerate the degradation of the compound. - Protect solutions from prolonged exposure to light and elevated temperatures.
Inconsistent experimental results. This could be due to variable stability of AOPP in the solution over the course of the experiment.- Perform a stability study of AOPP in your specific experimental buffer and under your experimental conditions (temperature, light exposure) to determine its rate of degradation. - If significant degradation is observed, adjust your experimental timeline to minimize the time the compound spends in solution before use.

Stability of this compound in Solution: A Quantitative Overview (Illustrative Data)

The following table provides illustrative data on the stability of AOPP in a 10% DMSO / 90% PBS (pH 7.4) solution under different storage conditions. This data is intended to serve as a guideline; stability in your specific experimental setup should be independently verified.

Storage ConditionTime PointRemaining AOPP (%)Potential Degradants
-80°C 1 month99.5%Not Detected
3 months98.2%Not Detected
6 months96.8%Trace amounts of hydrolytic products
-20°C 1 week99.1%Not Detected
1 month94.3%Minor hydrolytic products
3 months85.2%Increased levels of hydrolytic products
4°C 24 hours97.6%Not Detected
72 hours90.1%Minor hydrolytic and oxidative products
1 week78.5%Significant degradation
Room Temperature (25°C) 8 hours92.3%Detectable hydrolytic products
24 hours81.7%Significant hydrolytic and oxidative products
48 hours65.4%Major degradation

Disclaimer: The data presented in this table is for illustrative purposes only and is not derived from direct experimental results on this compound stability.

Experimental Protocol: Assessing the Stability of AOPP in Solution via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for determining the stability of this compound in a specific solution over time.

1. Objective: To quantify the concentration of AOPP in a solution at various time points and under different storage conditions to determine its stability.

2. Materials:

  • This compound

  • HPLC-grade DMSO

  • Your experimental buffer (e.g., PBS, cell culture medium)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)

3. Methods:

  • Preparation of AOPP Stock Solution:

    • Accurately weigh a known amount of AOPP powder.

    • Dissolve in HPLC-grade DMSO to a final concentration of 10 mM. This will be your stock solution.

  • Preparation of Stability Samples:

    • Dilute the 10 mM AOPP stock solution into your experimental buffer to a final concentration of 100 µM.

    • Aliquot this solution into several vials for each storage condition to be tested.

  • Storage and Sampling:

    • Place the vials in their respective temperature-controlled environments.

    • At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each condition for analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Run a standard curve with known concentrations of AOPP to quantify the amount in your samples.

  • Data Analysis:

    • Calculate the concentration of AOPP remaining at each time point by comparing the peak area to the standard curve.

    • Plot the percentage of remaining AOPP against time for each storage condition to visualize the degradation kinetics.

Visualizing Key Processes

To further aid in understanding the application of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow for stability assessment.

PAL_Inhibition cluster_pathway Phenylpropanoid Pathway cluster_inhibition Inhibition by AOPP L-Phenylalanine L-Phenylalanine Phenylalanine_Ammonia-Lyase_(PAL) Phenylalanine_Ammonia-Lyase_(PAL) L-Phenylalanine->Phenylalanine_Ammonia-Lyase_(PAL) Substrate trans-Cinnamic Acid trans-Cinnamic Acid Phenylalanine_Ammonia-Lyase_(PAL)->trans-Cinnamic Acid Catalyzes AOPP L-2-Aminooxy-3- phenylpropanoic acid (AOPP) AOPP->Phenylalanine_Ammonia-Lyase_(PAL) Competitively Inhibits

Caption: Mechanism of L-phenylalanine ammonia-lyase (PAL) inhibition by AOPP.

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_stock Prepare AOPP Stock Solution (DMSO) prep_samples Dilute into Test Buffer prep_stock->prep_samples storage Aliquot and Store at Different Conditions (-80°C, -20°C, 4°C, 25°C) prep_samples->storage sampling Collect Samples at Time Points storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Quantify AOPP & Determine Degradation Rate hplc->data_analysis

Caption: Experimental workflow for assessing the stability of AOPP in solution.

References

Best practices for storing L-2-Aminooxy-3-phenylpropanoic acid to maintain potency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for storing and handling L-2-Aminooxy-3-phenylpropanoic acid (AOPP) to ensure its long-term potency and stability for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For optimal stability, the solid powder form of this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter-term storage (up to 2 years)[1]. It is also recommended to keep it in a cool, dry, and well-ventilated place in a tightly sealed container[2][3].

Q2: How should I store this compound once it is in solution?

Stock solutions of this compound should be aliquoted to prevent degradation from repeated freeze-thaw cycles[1]. For storage, it is recommended to keep the solutions at -80°C for up to 6 months or at -20°C for up to 1 month[1].

Q3: What is the appearance of high-quality this compound?

High-quality this compound should be a white to off-white solid[1]. Any significant deviation from this appearance could indicate impurity or degradation.

Q4: What solvents are compatible with this compound?

Q5: Are there any chemical incompatibilities I should be aware of?

Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Avoid storing or handling the compound near these substances.

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could the potency of my this compound be compromised?

Inconsistent results can be a sign of reduced potency. To troubleshoot this, consider the following:

  • Storage Conditions: Verify that the compound has been stored according to the recommended temperature and humidity guidelines.

  • Age of Compound: Check the date of receipt and ensure it is within the recommended shelf life.

  • Handling Procedures: Review your handling procedures to ensure the compound has not been exposed to light for extended periods or incompatible substances.

  • Solution Stability: If you are using a stock solution, confirm that it has been stored at the correct temperature and for an appropriate duration. Avoid using solutions that have undergone multiple freeze-thaw cycles[1].

Q2: The appearance of my this compound has changed. What should I do?

A change in color or consistency from a white to off-white powder can indicate degradation or contamination. It is recommended to use a fresh, unopened vial of the compound for your experiments to ensure the reliability of your results.

Q3: How can I test the potency of my this compound?

To verify the potency of your this compound, you can perform a bioassay to measure its inhibitory activity against its target enzyme, L-phenylalanine ammonia-lyase (PAL). This would typically involve:

  • Preparing a fresh solution of your stored this compound.

  • Performing an in vitro PAL activity assay in the presence and absence of your compound.

  • Comparing the inhibition level to that of a new, unopened batch of this compound.

A significant decrease in inhibition compared to the new batch would suggest a loss of potency.

Storage Conditions Summary

FormStorage TemperatureDuration
Powder -20°C3 years[1]
4°C2 years[1]
2-10°CGeneral Recommendation[2]
In Solvent -80°C6 months[1]
-20°C1 month[1]

Experimental Workflow & Troubleshooting

G cluster_storage Storage & Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting start Start: Receive this compound check_form Solid or Solution? start->check_form store_solid Store Solid: -20°C (long-term) 4°C (short-term) Dry, dark, tightly sealed check_form->store_solid Solid prepare_solution Prepare Stock Solution (Consult datasheet for solvent) check_form->prepare_solution Solution use_in_exp Use in Experiment store_solid->use_in_exp aliquot Aliquot Solution prepare_solution->aliquot store_solution Store Solution: -80°C (6 months) -20°C (1 month) aliquot->store_solution store_solution->use_in_exp get_results Obtain Experimental Results use_in_exp->get_results results_ok Results Consistent? get_results->results_ok end End: Successful Experiment results_ok->end Yes troubleshoot Initiate Troubleshooting results_ok->troubleshoot No check_storage Verify Storage Conditions (Temp, Duration, Freeze-Thaw) troubleshoot->check_storage review_protocol Review Experimental Protocol (Other variables?) troubleshoot->review_protocol check_appearance Inspect Physical Appearance (Color, Consistency) check_storage->check_appearance test_potency Perform Potency Test (e.g., PAL Inhibition Assay) check_appearance->test_potency decision Potency Confirmed? test_potency->decision decision->use_in_exp Yes discard Discard and Use New Stock decision->discard No discard->start Re-order

Caption: Troubleshooting workflow for this compound storage and use.

References

How to control for potential phytotoxicity of L-2-Aminooxy-3-phenylpropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-2-Aminooxy-3-phenylpropanoic acid (L-AOPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for the potential phytotoxicity of L-AOPP in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (L-AOPP) and what is its primary mechanism of action in plants?

A1: this compound (L-AOPP) is a potent inhibitor of the enzyme L-phenylalanine ammonia-lyase (PAL). PAL is the gateway enzyme for the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin (B12514952), flavonoids, and other phenolics. By inhibiting PAL, L-AOPP blocks the conversion of L-phenylalanine to trans-cinnamic acid, a precursor for these compounds.[1][2][3] It has also been reported to inhibit auxin biosynthesis, which can contribute to its effects on plant growth.[1]

Q2: Why does L-AOPP exhibit phytotoxicity?

A2: The phytotoxicity of L-AOPP stems from its inhibition of the phenylpropanoid pathway, which is crucial for normal plant growth, development, and defense.[4][5] Inhibition of this pathway can lead to:

  • Structural Weakness: Reduced lignin production can compromise the structural integrity of cell walls, leading to weakened stems and vascular tissues.

  • Impaired Defense: Flavonoids and other phenolics play vital roles in defending against pathogens and UV radiation. Reduced levels of these compounds can increase susceptibility to environmental stresses.

  • Metabolic Imbalance: The blockage of a major metabolic pathway can lead to the accumulation of upstream metabolites (like phenylalanine) and a deficiency of essential downstream products, potentially causing oxidative stress.[6][7][8]

  • Hormonal Disruption: The phenylpropanoid pathway is interconnected with hormone signaling, particularly auxin and ethylene.[9][10][11] Disruption of this pathway can interfere with normal hormonal balance and developmental processes.

Q3: What are the common visual symptoms of L-AOPP-induced phytotoxicity?

A3: Common symptoms of phytotoxicity to observe in your experiments include:

  • Stunted Growth: Reduced overall plant size, including decreased plant height and smaller leaf area.[7][12]

  • Chlorosis: Yellowing of leaves due to a lack of chlorophyll.[12][13]

  • Necrosis: Brown or black spots on leaves, indicating tissue death.[12][13]

  • Leaf Distortion: Curling, crinkling, or cupping of leaves.[12]

  • Inhibition of Root Development: Reduced primary root elongation and altered root architecture.

Q4: How can I be sure the symptoms I am observing are due to L-AOPP phytotoxicity and not another factor?

A4: To differentiate L-AOPP-induced phytotoxicity from other potential causes like nutrient deficiency or disease, consider the following:

  • Dose-Response Relationship: Phytotoxic effects should correlate with the concentration of L-AOPP applied.

  • Timing of Symptom Onset: Symptoms typically appear within a few days to a week after application.[12]

  • Spatial Pattern: If applied as a foliar spray, symptoms may be more pronounced on the parts of the plant that received the most direct application.

  • Healthy New Growth: In some cases, as the plant metabolizes the inhibitor, new growth may appear healthier than the older, treated tissues.[12]

  • Use of Controls: Always include an untreated control group in your experimental design for comparison.

Troubleshooting Guides

Issue 1: Severe stunting and chlorosis observed even at low concentrations of L-AOPP.

Potential Cause Troubleshooting Step
Plant Species Hypersensitivity Different plant species have varying sensitivities to metabolic inhibitors. The concentration you are using may be too high for your specific plant model.
Solution: Conduct a dose-response experiment with a wider range of L-AOPP concentrations to determine the optimal concentration that inhibits the target process without causing excessive phytotoxicity.
Plant Developmental Stage Younger plants and seedlings are often more susceptible to chemical-induced stress.[11]
Solution: If possible, apply L-AOPP to more mature plants. If treatment of seedlings is necessary, use a lower concentration range.
Environmental Stress Plants under suboptimal environmental conditions (e.g., high temperature, low light, water stress) are more prone to phytotoxicity.[14]
Solution: Ensure plants are grown under optimal conditions before and during L-AOPP treatment. Avoid applying to water-stressed plants.

Issue 2: Inconsistent results and high variability in phytotoxicity symptoms across replicates.

Potential Cause Troubleshooting Step
Uneven Application Inconsistent application of L-AOPP can lead to variable responses.
Solution: Ensure a uniform application method. For foliar sprays, use a fine nozzle to ensure even coverage. For root applications, ensure the compound is evenly distributed in the growth medium.
Inconsistent Environmental Conditions Variations in light, temperature, or humidity across your experimental setup can influence plant responses.
Solution: Maintain consistent environmental conditions for all experimental units. Randomize the placement of your treatment groups to account for any minor environmental gradients.

Issue 3: L-AOPP treatment is effective, but phytotoxicity is confounding the interpretation of results.

Potential Cause Troubleshooting Step
Off-target effects are masking the primary effect of interest. The observed phenotype may be a combination of the intended pathway inhibition and a general stress response.
Solution 1: Attempted Rescue Experiment: Co-apply L-AOPP with downstream products of the phenylpropanoid pathway (e.g., trans-cinnamic acid) to see if this can rescue the phytotoxic phenotype without reversing the desired inhibitory effect.
Solution 2: Phenylalanine Supplementation: Since L-AOPP is a competitive inhibitor of PAL, supplementing the growth medium with L-phenylalanine might help to titrate the inhibitory effect and find a concentration that is less phytotoxic.[9][10][13]

Experimental Protocols

Protocol 1: Assessing L-AOPP Phytotoxicity Using a Dose-Response Approach

Objective: To determine the concentration-dependent phytotoxic effects of L-AOPP on a given plant species.

Materials:

  • This compound (L-AOPP)

  • Plant species of interest (e.g., Arabidopsis thaliana, tomato, etc.)

  • Appropriate growth medium (soil, agar (B569324) plates, hydroponics)

  • Solvent for L-AOPP (e.g., DMSO, ethanol)

  • Growth chamber or greenhouse with controlled environmental conditions

  • Ruler or calipers

  • Balance for measuring fresh and dry weight

  • Camera for documentation

Methodology:

  • Prepare L-AOPP Stock Solution: Dissolve L-AOPP in a minimal amount of a suitable solvent to create a concentrated stock solution.

  • Prepare Treatment Solutions: Create a dilution series of L-AOPP in the growth medium or spray buffer to achieve the desired final concentrations. Include a solvent-only control.

  • Plant Growth and Treatment:

    • Germinate and grow plants to the desired developmental stage under optimal conditions.

    • Divide plants into treatment groups, with a sufficient number of replicates for statistical power.

    • Apply the L-AOPP solutions using a consistent method (e.g., root drench, foliar spray, or incorporation into agar medium).

  • Data Collection: At specified time points (e.g., 3, 7, 14, and 21 days after treatment), collect the following data:

    • Visual Phytotoxicity Rating: Score each plant using a standardized rating scale (see Table 1).[2][3][4][5]

    • Plant Height: Measure the height of the main stem.

    • Leaf Area: Can be measured using image analysis software.

    • Biomass: Measure the fresh weight of the aerial parts. Dry the tissue at 60-70°C to a constant weight and record the dry weight.

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine significant differences between treatment groups.[15][16][17] Plot dose-response curves to visualize the effect of increasing L-AOPP concentrations.

Table 1: Visual Phytotoxicity Rating Scale

RatingPercent Injury (%)Description of Symptoms
00No visible effect; plant appears healthy.
11-10Very slight discoloration or stunting on a few leaves.
211-20Slight stunting and/or minor discoloration on several leaves.
321-30Noticeable stunting; discoloration is more widespread.
431-40Moderate stunting; significant discoloration and/or minor necrosis.
541-50Obvious stunting; moderate discoloration and/or necrosis.
651-60Significant stunting; widespread discoloration and necrosis.
761-70Severe stunting; extensive discoloration and necrosis.
871-80Very severe stunting and injury; plant is near death.
981-99Plant is dying; only small areas of green tissue remain.
10100Complete plant death.

This scale is adapted from established herbicide phytotoxicity rating scales.[2][4][5]

Protocol 2: Quantification of Lignin Content

Objective: To quantify the effect of L-AOPP on lignin biosynthesis.

Materials:

  • Plant tissue treated with L-AOPP and control tissue

  • 72% Sulfuric acid (w/w)

  • Autoclave

  • Spectrophotometer

  • Glass fiber filters

Methodology: This protocol is based on the Klason lignin method.

  • Sample Preparation: Dry the plant tissue and grind it to a fine powder.

  • Acid Hydrolysis:

    • Accurately weigh about 100 mg of dried plant powder into a pressure-resistant tube.

    • Add 1.0 mL of 72% H₂SO₄ and incubate at 30°C for 1 hour with occasional stirring.

    • Add 28.0 mL of deionized water to dilute the acid to approximately 3%.

    • Autoclave at 121°C for 1 hour.

  • Separation of Acid-Insoluble and Acid-Soluble Lignin:

    • Filter the hot hydrolysate through a pre-weighed glass fiber filter.

    • Rinse the residue with hot deionized water until the filtrate is neutral.

    • Collect the filtrate to measure acid-soluble lignin.

  • Quantification:

    • Acid-Insoluble Lignin: Dry the filter with the residue at 105°C overnight and weigh. The difference in weight is the acid-insoluble (Klason) lignin.

    • Acid-Soluble Lignin: Measure the absorbance of the filtrate at 205 nm using a spectrophotometer. Calculate the concentration using an appropriate extinction coefficient for your plant species.

  • Calculation: Total lignin is the sum of the acid-insoluble and acid-soluble lignin.

For detailed calculations and specific considerations, refer to established protocols.[8][14][18][19]

Protocol 3: Quantification of Total Flavonoid Content

Objective: To measure the impact of L-AOPP on flavonoid accumulation.

Materials:

Methodology:

  • Extraction:

    • Homogenize fresh or frozen plant tissue in methanol.

    • Centrifuge to pellet the debris and collect the supernatant.

  • Colorimetric Assay:

    • In a microplate well or cuvette, mix an aliquot of the methanolic extract with deionized water.

    • Add 5% NaNO₂ and incubate for 5 minutes.

    • Add 10% AlCl₃ and incubate for another 6 minutes.

    • Add 1 M NaOH to stop the reaction.

  • Measurement: Immediately measure the absorbance at 510 nm using a spectrophotometer.

  • Quantification: Create a standard curve using known concentrations of quercetin or rutin. Use the standard curve to determine the total flavonoid content in your samples, expressed as quercetin or rutin equivalents.

This is a widely used colorimetric method; specific volumes and incubation times may need optimization.[1][20][21][22]

Visualizations

Phenylpropanoid_Pathway_Inhibition cluster_upstream Upstream Metabolism cluster_pathway Phenylpropanoid Pathway cluster_downstream Downstream Products & Effects cluster_inhibitor Inhibitor Action cluster_phytotoxicity Phytotoxicity Symptoms L-Phenylalanine L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) trans-Cinnamic_Acid trans-Cinnamic Acid PAL->trans-Cinnamic_Acid Product Phytotoxicity Stunting, Chlorosis, Necrosis, Reduced Growth PAL->Phytotoxicity Inhibition leads to Lignin Lignin trans-Cinnamic_Acid->Lignin Flavonoids Flavonoids trans-Cinnamic_Acid->Flavonoids Structural_Integrity Structural Integrity Lignin->Structural_Integrity UV_Protection UV Protection & Antioxidant Activity Flavonoids->UV_Protection L-AOPP L-AOPP L-AOPP->PAL Inhibits

Caption: Inhibition of PAL by L-AOPP blocks the phenylpropanoid pathway.

Experimental_Workflow cluster_assessment Phytotoxicity Assessment cluster_biochemical Biochemical Analysis start Start: Plant Cultivation treatment L-AOPP Dose-Response Treatment Application start->treatment data_collection Data Collection (Visual & Quantitative) treatment->data_collection visual Visual Rating (0-10 Scale) data_collection->visual biomass Biomass Measurement (Fresh & Dry Weight) data_collection->biomass growth Growth Parameters (Height, Leaf Area) data_collection->growth lignin Lignin Quantification (Klason Method) data_collection->lignin flavonoids Flavonoid Quantification (Colorimetric Assay) data_collection->flavonoids analysis Statistical Analysis & Dose-Response Modeling visual->analysis biomass->analysis growth->analysis lignin->analysis flavonoids->analysis end End: Determine Phytotoxicity & Biochemical Impact analysis->end

Caption: Workflow for assessing L-AOPP phytotoxicity.

Signaling_Crosstalk cluster_auxin Auxin Signaling cluster_ethylene Ethylene Signaling PAL PAL (Phenylpropanoid Pathway) Auxin_Transport Auxin Transport PAL->Auxin_Transport Modulates ET_Signal Ethylene Signaling (e.g., EIN3/EIL1) PAL->ET_Signal Interacts with Auxin_Bio Auxin Biosynthesis Root_Dev Root Development Auxin_Bio->Root_Dev ET_Bio Ethylene Biosynthesis (ACC Synthase) Auxin_Bio->ET_Bio Crosstalk Auxin_Transport->Root_Dev ET_Bio->ET_Signal Senescence Senescence & Stress Responses ET_Signal->Senescence L-AOPP L-AOPP L-AOPP->Auxin_Bio May Inhibit

References

Technical Support Center: Enhancing the Specificity of L-2-Aminooxy-3-phenylpropanoic acid (AOPP) in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining their experimental designs to enhance the specificity of L-2-Aminooxy-3-phenylpropanoic acid (AOPP), a known inhibitor of L-phenylalanine ammonia-lyase (PAL). This guide addresses the known off-target effects of AOPP, particularly its inhibition of tryptophan aminotransferase (TAA1), and provides actionable strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AOPP) and what is its primary target?

A1: this compound (AOPP) is a potent inhibitor of L-phenylalanine ammonia-lyase (PAL).[1][2] PAL is a key enzyme in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and salicylic (B10762653) acid. AOPP is widely used in plant biology research to study the roles of this pathway in various physiological processes.

Q2: What are the known off-target effects of AOPP?

A2: A significant off-target effect of AOPP is the inhibition of TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1) and its related proteins (TARs).[3] TAA1 is a key enzyme in the biosynthesis of the plant hormone auxin.[3] This off-target activity can lead to confounding results in experiments aiming to solely investigate the effects of PAL inhibition.

Q3: Why is it crucial to consider the specificity of AOPP in my experiments?

Q4: Are there any available quantitative data on the inhibitory activity of AOPP against PAL and TAA1?

A4: Yes, some quantitative data is available, although a direct comparative Ki or IC50 value for AOPP on TAA1 is not readily found in the literature. The available data is summarized in the table below.

Quantitative Data Summary

InhibitorTarget EnzymeSpeciesInhibition Constant (Ki)Notes
(S)-AOPPPhenylalanine Ammonia-Lyase 1 (PAL-1)Petroselinum crispum (Parsley)7 ± 2 nM(S)-AOPP is a slow-binding inhibitor of PAL-1.
L-Kynurenine (Kyn)Tryptophan Aminotransferase of Arabidopsis 1 (TAA1)Arabidopsis thaliana11.52 µML-Kynurenine is a competitive inhibitor of TAA1 and can be used as a tool to study TAA1-specific effects.[4]

Note: The lack of a directly reported Ki or IC50 value for L-AOPP on TAA1 highlights the importance of the experimental controls and validation assays outlined in this guide.

Troubleshooting Guide

This section provides guidance on common issues encountered when using AOPP and strategies to enhance its specificity.

Issue 1: Unexpected or ambiguous phenotypes observed after AOPP treatment.

  • Potential Cause: The observed phenotype may be due to the off-target inhibition of TAA1, leading to altered auxin biosynthesis, rather than or in addition to PAL inhibition.

  • Troubleshooting Steps:

    • Use a TAA1-specific inhibitor as a control: L-kynurenine (Kyn) has been identified as a competitive inhibitor of TAA1.[4][5][6][7][8] By treating your experimental system with Kyn, you can observe the phenotypes specifically associated with TAA1 inhibition and compare them to those induced by AOPP.

    • Genetic Controls: If working with a model organism like Arabidopsis thaliana, use TAA1/TAR loss-of-function mutants. If the phenotype of the AOPP-treated wild-type resembles the mutant phenotype, it strongly suggests an off-target effect on TAA1.

    • Dose-Response Analysis: Perform a detailed dose-response curve for AOPP. If the dose-response for the observed phenotype is significantly different from the known IC50 or Ki for PAL inhibition, it may indicate the involvement of an off-target.

Issue 2: Difficulty in attributing metabolic changes solely to PAL inhibition.

  • Potential Cause: AOPP-induced changes in auxin homeostasis (due to TAA1 inhibition) can have widespread secondary effects on metabolism, making it difficult to isolate the direct consequences of PAL inhibition.

  • Troubleshooting Steps:

    • Metabolite Profiling with Controls: Conduct comprehensive metabolite profiling (e.g., using LC-MS or GC-MS) on samples treated with AOPP, Kyn, and a vehicle control. This will help to distinguish the metabolic signatures associated with PAL versus TAA1 inhibition.

    • Enzyme Activity Assays: Directly measure the in vitro or in vivo activity of both PAL and TAA1 in the presence of AOPP at the concentrations used in your experiments. This will confirm the extent of inhibition of each enzyme under your specific conditions.

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay to Determine AOPP Specificity

This protocol allows for the direct measurement of the inhibitory effect of AOPP on both PAL and TAA1 activity.

Materials:

  • Purified PAL and TAA1 enzymes

  • L-phenylalanine (substrate for PAL)

  • L-tryptophan (B1681604) (substrate for TAA1)

  • α-ketoglutarate (co-substrate for TAA1)

  • Pyridoxal-5'-phosphate (cofactor for TAA1)

  • AOPP stock solution

  • Appropriate assay buffers

  • Spectrophotometer or HPLC

Methodology:

  • PAL Activity Assay:

    • Prepare a reaction mixture containing assay buffer, L-phenylalanine, and varying concentrations of AOPP.

    • Initiate the reaction by adding purified PAL enzyme.

    • Monitor the formation of cinnamic acid over time by measuring the increase in absorbance at 290 nm.

    • Calculate the initial reaction rates and determine the IC50 or Ki value for AOPP.

  • TAA1 Activity Assay:

    • Prepare a reaction mixture containing assay buffer, L-tryptophan, α-ketoglutarate, pyridoxal-5'-phosphate, and varying concentrations of AOPP.

    • Initiate the reaction by adding purified TAA1 enzyme.

    • Monitor the reaction progress by measuring the formation of indole-3-pyruvic acid (IPyA) or by a coupled assay that measures the depletion of a substrate or formation of a downstream product.

    • Calculate the initial reaction rates and determine the IC50 or Ki value for AOPP.

  • Data Analysis:

    • Compare the IC50 or Ki values of AOPP for PAL and TAA1 to determine its selectivity.

Protocol 2: Whole-Cell Assay to Differentiate PAL and TAA1 Inhibition

This protocol uses a plant cell culture system to assess the specific effects of AOPP.

Materials:

  • Plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2)

  • AOPP and L-kynurenine stock solutions

  • Hormone-free cell culture medium

  • Reagents for auxin and phenylpropanoid quantification (e.g., via HPLC or LC-MS)

Methodology:

  • Treatment:

    • Divide the cell culture into four treatment groups: Vehicle control, AOPP, L-kynurenine, and AOPP + L-kynurenine.

    • Treat the cells with the respective inhibitors at appropriate concentrations.

  • Phenotypic Analysis:

    • Observe and quantify any morphological changes in the cells over time (e.g., cell elongation, division rate).

  • Metabolite Analysis:

    • Harvest the cells and the culture medium.

    • Extract and quantify intracellular and secreted auxin levels.

    • Extract and quantify key phenylpropanoid pathway metabolites (e.g., cinnamic acid, flavonoids).

  • Data Analysis:

    • Compare the phenotypic and metabolic changes across the different treatment groups to dissect the relative contributions of PAL and TAA1 inhibition by AOPP.

Visualizations

Signaling_Pathway_Inhibition cluster_phenylpropanoid Phenylpropanoid Pathway cluster_auxin Auxin Biosynthesis L_Phe L-Phenylalanine PAL PAL L_Phe->PAL Cinnamic_Acid Cinnamic Acid PAL->Cinnamic_Acid Lignin Lignin, Flavonoids, etc. Cinnamic_Acid->Lignin ... L_Trp L-Tryptophan TAA1 TAA1 L_Trp->TAA1 IPyA Indole-3-pyruvic acid TAA1->IPyA Auxin Auxin (IAA) IPyA->Auxin ... AOPP L-AOPP AOPP->PAL Inhibition (On-Target) AOPP->TAA1 Inhibition (Off-Target)

Caption: Inhibition of PAL (on-target) and TAA1 (off-target) by L-AOPP.

Experimental_Workflow start Start Experiment treatment Treat Cells/Plants with: - Vehicle - L-AOPP - L-Kynurenine - L-AOPP + L-Kynurenine start->treatment phenotype Phenotypic Analysis (e.g., growth, morphology) treatment->phenotype metabolite Metabolite Analysis (Auxin & Phenylpropanoids) treatment->metabolite data Data Analysis & Interpretation phenotype->data metabolite->data conclusion Draw Conclusions on AOPP Specificity data->conclusion

Caption: Workflow for dissecting on- and off-target effects of L-AOPP.

References

Common pitfalls to avoid when working with L-2-Aminooxy-3-phenylpropanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-2-Aminooxy-3-phenylpropanoic acid (AOPP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions that may arise during its use.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or Lower-Than-Expected Inhibition of Phenylalanine Ammonia-Lyase (PAL)

Question: My PAL inhibition assay is showing variable or weak inhibition with this compound, even at concentrations where I expect to see a strong effect. What could be the cause?

Answer: This is a common issue that can stem from several factors, most notably the kinetic properties of the inhibitor and the stability of the compound.

Possible Causes and Solutions:

  • Slow-Binding Inhibition Kinetics: this compound is a slow-binding inhibitor of PAL.[1] This means that the inhibition is time-dependent and requires a pre-incubation step for the inhibitor and enzyme to reach equilibrium. Without adequate pre-incubation, the inhibitory effect will be underestimated.

    • Solution: Introduce a pre-incubation step in your protocol. Incubate the PAL enzyme with this compound for a set period (e.g., 15-30 minutes) before adding the substrate (L-phenylalanine) to start the reaction. You may need to optimize the pre-incubation time for your specific experimental conditions.

  • Degradation of this compound: The compound, especially in solution, can degrade if not stored properly.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. For short-term storage (up to one month), store the solution at -20°C. For long-term storage (up to six months), aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2]

  • Interference in the Assay: Components in your sample or buffer could be interfering with the assay.

    • Solution: If using purified protein or recombinant enzyme, ensure that the sample is free of ammonium (B1175870) sulfate (B86663) or other primary amines, as these can interfere with fluorescent-based assays.[3] If necessary, perform a buffer exchange. For serum samples, a high dilution (at least 100-fold) is recommended to avoid interference.[3]

G start Inconsistent/Weak PAL Inhibition cause1 Slow-Binding Kinetics? start->cause1 cause2 Compound Degradation? start->cause2 cause3 Assay Interference? start->cause3 cause1->cause2 No solution1 Introduce Pre-incubation Step (Enzyme + Inhibitor) cause1->solution1 Yes cause2->cause3 No solution2 Prepare Fresh Stock Solution Store at -20°C or -80°C cause2->solution2 Yes solution3 Check for Interfering Substances (e.g., Ammonium Sulfate) Perform Buffer Exchange/Dilution cause3->solution3 Yes

Figure 1. Troubleshooting workflow for inconsistent PAL inhibition.
Issue 2: Solubility Problems with this compound

Question: I am having difficulty dissolving this compound in my aqueous buffer. What is the best way to prepare my solutions?

Answer: this compound has limited solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent.

Recommended Solvents and Procedures:

  • Primary Stock Solution: Prepare a stock solution in 100% DMSO.

  • Working Solutions: For in vivo or in vitro experiments, the DMSO stock can be further diluted in an appropriate vehicle. If precipitation occurs upon dilution, gentle heating and/or sonication can aid dissolution.[2]

Vehicle CompositionAchievable Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (11.48 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (11.48 mM)
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (11.48 mM)

Data sourced from MedChemExpress product information.[2]

Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of L-phenylalanine ammonia-lyase (PAL).[2] PAL is a key enzyme in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of plant secondary metabolites, including lignin (B12514952) and flavonoids. By inhibiting PAL, this compound blocks the conversion of L-phenylalanine to trans-cinnamic acid.

G cluster_0 Phenylpropanoid Pathway L_Phe L-Phenylalanine PAL PAL L_Phe->PAL Cinnamic trans-Cinnamic Acid PAL->Cinnamic Lignin Lignin, Flavonoids, etc. Cinnamic->Lignin AOPP L-2-Aminooxy-3- phenylpropanoic acid AOPP->PAL Inhibits

Figure 2. Inhibition of the Phenylpropanoid Pathway by this compound.

Q2: Are there any known off-target effects of this compound?

A2: Yes. In addition to inhibiting PAL, this compound has been shown to target and inhibit TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1).[4] TAA1 is an enzyme involved in auxin biosynthesis in plants. This is a critical consideration for researchers in plant biology, as some of the observed phenotypes may be due to the inhibition of auxin production rather than solely the inhibition of the phenylpropanoid pathway.

Q3: What are the recommended storage conditions for solid this compound and its solutions?

A3:

  • Solid Form: The solid compound should be stored at 2-10°C.[5] The hydrobromide salt form can be stored at room temperature in the continental US.[6]

  • Stock Solutions: As mentioned previously, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month and at -80°C for up to six months.[2]

Q4: How should I handle this compound in the lab? Are there any safety precautions?

A4: While a specific safety data sheet for this compound was not found, general laboratory safety precautions for handling chemical compounds should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Experimental Protocols

Protocol: In Vitro Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay

This protocol is a general guideline for a continuous spectrophotometric assay to determine the inhibitory activity of this compound on PAL.

Materials:

  • Purified PAL enzyme

  • This compound

  • L-phenylalanine (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0-8.5)

  • DMSO (for inhibitor stock solution)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 290 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Prepare a stock solution of L-phenylalanine (e.g., 100 mM) in Tris-HCl buffer.

    • Prepare a working solution of PAL enzyme in Tris-HCl buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Assay Setup:

    • In a 96-well plate or cuvettes, prepare the following reactions:

      • Negative Control (No Inhibition): PAL enzyme, Tris-HCl buffer, and an equivalent volume of DMSO (without inhibitor).

      • Test Reactions: PAL enzyme, Tris-HCl buffer, and varying concentrations of this compound (prepare serial dilutions from the stock solution).

      • Blank: Tris-HCl buffer and substrate (to account for any non-enzymatic conversion).

  • Pre-incubation (Critical Step):

    • Add the PAL enzyme and the inhibitor (or DMSO for the control) to the wells/cuvettes.

    • Incubate the plate/cuvettes at the desired assay temperature (e.g., 30-37°C) for 15-30 minutes. This allows the slow-binding inhibitor to reach equilibrium with the enzyme.

  • Initiation of Reaction:

    • Start the reaction by adding the L-phenylalanine substrate to all wells/cuvettes. Mix gently.

  • Measurement of PAL Activity:

    • Immediately begin monitoring the increase in absorbance at 290 nm over time. This wavelength corresponds to the formation of the product, trans-cinnamic acid.

    • Take readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each reaction from the linear portion of the progress curve.

    • Determine the percent inhibition for each concentration of this compound compared to the negative control.

    • Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

G prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Set up Reactions in Plate (Controls and Test) prep->setup preincubate Pre-incubate Enzyme + Inhibitor (15-30 min) setup->preincubate start_rxn Add Substrate (L-Phenylalanine) preincubate->start_rxn measure Monitor Absorbance at 290 nm (Formation of trans-Cinnamic Acid) start_rxn->measure analyze Calculate Reaction Rates and Determine IC50 measure->analyze

Figure 3. Experimental workflow for a PAL inhibition assay.

References

Technical Support Center: L-2-Aminooxy-3-phenylpropanoic Acid (AOPP) Application in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of L-2-Aminooxy-3-phenylpropanoic acid (AOPP) in plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the uptake of AOPP and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AOPP) and what is its primary mechanism of action in plants?

A1: this compound (AOPP) is a potent and specific inhibitor of the enzyme Phenylalanine Ammonia-Lyase (PAL). PAL is the first and a key regulatory enzyme in the phenylpropanoid biosynthetic pathway in plants. This pathway is responsible for the synthesis of a wide array of secondary metabolites, including lignin (B12514952), flavonoids, and phytoalexins, which are crucial for plant development, defense, and response to environmental stress. By inhibiting PAL, AOPP blocks the conversion of L-phenylalanine to trans-cinnamic acid, thereby downregulating the entire phenylpropanoid pathway.

Q2: What are the common applications of AOPP in plant research?

A2: AOPP is widely used in plant biology to:

  • Investigate the roles of the phenylpropanoid pathway in plant growth, development, and defense mechanisms.

  • Study the impact of reduced lignin content on cell wall structure and biomass digestibility.

  • Elucidate the involvement of flavonoids and other phenolics in stress responses.

  • Control oxidative browning in plant tissue culture by preventing the synthesis of phenolic precursors.

Q3: Why is improving the uptake of AOPP into plant tissues important?

A3: The efficacy of AOPP as an enzyme inhibitor is dependent on its ability to reach its target enzyme, PAL, within the plant cells. Plant tissues possess a protective outer layer, the cuticle, which can be a significant barrier to the penetration of externally applied substances. Inefficient uptake can lead to inconsistent and unreliable experimental results, requiring the use of higher, potentially cytotoxic, concentrations of the inhibitor. Enhancing the uptake of AOPP ensures a more uniform and effective inhibition of PAL, leading to more accurate and reproducible data.

Q4: What are the main challenges encountered when applying AOPP to plant tissues?

A4: Researchers may face several challenges, including:

  • Poor penetration: The waxy cuticle of leaves and the complex structure of root tissues can limit the absorption of AOPP.

  • Inconsistent results: Variability in uptake can lead to high standard deviations in experimental data.[1][2]

  • Phytotoxicity: High concentrations of AOPP or adjuvants used to improve uptake can have off-target effects on plant health.

  • Degradation of AOPP: The stability of AOPP in solution can be affected by factors such as pH and light, potentially reducing its effective concentration.[3][4][5]

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect of AOPP Treatment
Potential Cause Troubleshooting Steps
Poor AOPP Uptake 1. Optimize Application Method: For foliar application, ensure complete and even coverage of the leaf surface. For root application, ensure the entire root system is in contact with the AOPP solution. 2. Incorporate a Surfactant/Adjuvant: Use a non-ionic surfactant to reduce the surface tension of the AOPP solution and improve spreading and penetration through the cuticle. Test a range of surfactant concentrations to find the optimal balance between enhanced uptake and minimal phytotoxicity. 3. Adjust Solution pH: The pH of the AOPP solution can influence its stability and its ability to cross the plant cuticle. Test a range of pH values (e.g., 5.5-6.5) to identify the optimal pH for your plant species and experimental conditions.[6][7][8][9]
AOPP Degradation 1. Prepare Fresh Solutions: Prepare AOPP solutions immediately before use. AOPP in aqueous solutions can degrade over time. 2. Protect from Light: Store AOPP stock solutions and treatment solutions in the dark to prevent photodegradation. 3. Check Solution pH: Extreme pH values can accelerate the degradation of AOPP. Maintain the pH of your stock and working solutions within a stable range.[10]
Incorrect AOPP Concentration 1. Perform a Dose-Response Curve: The optimal AOPP concentration can vary between plant species and experimental systems. Conduct a preliminary experiment with a range of AOPP concentrations to determine the effective concentration for your specific setup. 2. Verify Stock Solution Concentration: If possible, verify the concentration of your AOPP stock solution using a spectrophotometer or HPLC.
Suboptimal Plant Conditions 1. Use Healthy Plant Material: Ensure that the plants or tissues used in the experiment are healthy and at a consistent developmental stage. Stressed or unhealthy plants may exhibit altered metabolic responses. 2. Maintain Consistent Environmental Conditions: Control for environmental variables such as light, temperature, and humidity, as these can influence plant metabolism and the response to AOPP.
Issue 2: High Variability in Experimental Replicates
Potential Cause Troubleshooting Steps
Uneven AOPP Application 1. Standardize Application Technique: For foliar application, use a fine mist sprayer to ensure uniform droplet size and coverage. For root application, ensure equal volumes of solution are applied to each plant. 2. Use of Surfactants: Incorporating a surfactant can help to create a more uniform film of the AOPP solution on the leaf surface, reducing variability in uptake.[11][12][13]
Biological Variability 1. Increase Sample Size: A larger number of biological replicates can help to account for natural variation between individual plants. 2. Randomize Treatments: Randomize the application of treatments to different plants to avoid any systematic bias due to location or other environmental factors.
Inconsistent Sample Collection and Processing 1. Standardize Sampling Time: Harvest plant material at the same time point after AOPP application for all replicates. 2. Homogenize Tissue Samples: Ensure that tissue samples are thoroughly homogenized before extraction to obtain a representative sample.

Data on Improving Chemical Uptake in Plants

Method Mechanism of Action Expected Qualitative Improvement Potential Quantitative Improvement (General) Key Considerations
Non-ionic Surfactants Reduces surface tension of the spray droplet, leading to better spreading and increased contact area with the leaf surface. Can also increase the permeability of the cuticle.[14][15]Significant improvement in foliar uptake, especially on waxy or hairy leaves.1.5 to 5-fold increase in uptake.Concentration-dependent; high concentrations can be phytotoxic.
Organosilicone Adjuvants Drastically reduce surface tension, leading to "super-spreading" and stomatal flooding.Superior spreading and rapid uptake compared to conventional surfactants.5 to 10-fold or greater increase in uptake.Can increase runoff if not applied correctly; may cause rapid desiccation of droplets.
Oil-based Adjuvants (e.g., MSO) Act as a solvent for the cuticle, increasing its fluidity and facilitating the penetration of lipophilic compounds.[12]Effective for improving the uptake of more lipophilic compounds.2 to 7-fold increase in uptake.Can be phytotoxic at high concentrations; may be less effective for highly water-soluble compounds.
Ammonium-based Fertilizers Can increase the permeability of the cuticle and act as a humectant, keeping the AOPP solution on the leaf surface for a longer period.Moderate improvement in uptake.1.2 to 2-fold increase in uptake.Can alter the pH of the solution and may have physiological effects on the plant.
pH Adjustment Can influence the charge of the AOPP molecule and the surface of the cuticle, affecting permeability.Can improve uptake, but the effect is species and compound-specific.Variable; can be a 1.1 to 1.5-fold increase.The optimal pH needs to be determined empirically.[6][7][8][9]

Experimental Protocols

Protocol 1: Foliar Application of L-AOPP to Plant Leaves
  • Preparation of AOPP Stock Solution:

    • Dissolve L-AOPP in a small amount of a suitable solvent (e.g., ethanol (B145695) or DMSO) before diluting with deionized water to the final stock concentration (e.g., 100 mM).

    • Store the stock solution at -20°C in the dark.

  • Preparation of Working Solution:

    • Dilute the AOPP stock solution to the desired final concentration (e.g., 10 µM to 1 mM) in deionized water or a suitable buffer (e.g., 10 mM MES, pH 6.0).

    • If using a surfactant, add it to the working solution at the desired concentration (e.g., 0.01% to 0.1% v/v for a non-ionic surfactant like Tween 20). Mix gently to avoid excessive foaming.

    • Prepare a control solution containing the same concentration of solvent and surfactant (if used) but without AOPP.

  • Application:

    • Use a fine-mist sprayer to apply the working solution to the adaxial and abaxial surfaces of the leaves until runoff. Ensure even coverage.

    • Apply the control solution to a separate set of plants.

    • Keep the treated plants under controlled environmental conditions for the duration of the experiment.

  • Sample Collection:

    • At the desired time points after treatment, harvest the treated leaves.

    • For uptake analysis, gently wash the leaf surface with deionized water containing a small amount of surfactant to remove any unabsorbed AOPP.

    • Immediately freeze the samples in liquid nitrogen and store at -80°C until analysis.

Protocol 2: Quantification of L-AOPP in Plant Tissue by HPLC
  • Extraction:

    • Grind the frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.

    • Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

    • Add a suitable extraction solvent (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v).

    • Vortex the sample vigorously and incubate on a shaker at 4°C for a specified time (e.g., 1 hour).

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[16][17][18]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of two solvents, for example:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 5% to 95% B in 20 minutes).

    • Flow Rate: e.g., 1 mL/min.

    • Detection: UV detector at a wavelength where AOPP has maximum absorbance (e.g., around 260 nm).

    • Quantification: Create a standard curve using known concentrations of L-AOPP. Compare the peak area of AOPP in the plant extract to the standard curve to determine its concentration in the tissue.[16][19]

Protocol 3: Assay of Phenylalanine Ammonia-Lyase (PAL) Activity
  • Enzyme Extraction:

    • Homogenize a known weight of frozen plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and 2% w/v polyvinylpyrrolidone).

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant, which contains the crude enzyme extract.[14][20][21][22]

  • PAL Activity Assay:

    • Prepare a reaction mixture containing the enzyme extract and a buffered solution of L-phenylalanine (the substrate).

    • Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

    • Stop the reaction by adding an acid (e.g., 6 M HCl).

    • Measure the absorbance of the reaction mixture at 290 nm, which corresponds to the formation of trans-cinnamic acid.

    • Calculate the PAL activity based on the change in absorbance over time and normalize it to the total protein concentration of the enzyme extract.[20][21][23]

Visualizations

Phenylpropanoid_Pathway L_Phenylalanine L_Phenylalanine trans_Cinnamic_Acid trans_Cinnamic_Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Chalcones Chalcones p_Coumaroyl_CoA->Chalcones CHS Lignin_Precursors Lignin Precursors (Monolignols) p_Coumaroyl_CoA->Lignin_Precursors Multiple Steps Flavonoids Flavonoids Chalcones->Flavonoids Lignin Lignin Lignin_Precursors->Lignin AOPP L-AOPP PAL PAL AOPP->PAL Inhibits

Caption: Phenylpropanoid pathway and the inhibitory action of L-AOPP on PAL.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Material Select Healthy Plant Material AOPP_Solution Prepare AOPP & Control Solutions (with/without adjuvants) Application Apply AOPP & Control Solutions (Foliar/Root) AOPP_Solution->Application Incubation Incubate under Controlled Conditions Application->Incubation Harvest Harvest & Wash Plant Tissue Incubation->Harvest Analysis_Type Choose Analysis Harvest->Analysis_Type Uptake_Analysis Uptake Analysis (HPLC) Analysis_Type->Uptake_Analysis Quantify AOPP Activity_Assay Enzyme Activity Assay (PAL) Analysis_Type->Activity_Assay Measure Effect Phenotypic_Analysis Phenotypic Analysis Analysis_Type->Phenotypic_Analysis Observe Plant

Caption: General experimental workflow for studying the effects of L-AOPP.

Troubleshooting_Logic Start Inconsistent or No AOPP Effect Check_Uptake Is AOPP uptake optimized? Start->Check_Uptake Improve_Uptake Improve Uptake: - Add Surfactant - Adjust pH - Optimize Application Check_Uptake->Improve_Uptake No Check_AOPP_Integrity Is AOPP solution stable? Check_Uptake->Check_AOPP_Integrity Yes Improve_Uptake->Check_AOPP_Integrity Prepare_Fresh Prepare Fresh Solution Protect from Light Check_AOPP_Integrity->Prepare_Fresh No Check_Concentration Is AOPP concentration correct? Check_AOPP_Integrity->Check_Concentration Yes Prepare_Fresh->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Unsure Re_evaluate Re-evaluate Experiment Check_Concentration->Re_evaluate Yes Dose_Response->Re_evaluate

Caption: A logical troubleshooting workflow for AOPP experiments.

References

Validation & Comparative

A Comparative Analysis of L-2-Aminooxy-3-phenylpropanoic Acid and Other Phenylalanine Ammonia-Lyase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of L-2-Aminooxy-3-phenylpropanoic acid (AOPP) with other inhibitors of Phenylalanine Ammonia-Lyase (PAL), a pivotal enzyme in the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites in plants, fungi, and bacteria, including flavonoids, lignins, and stilbenes. Inhibition of PAL is a key strategy in various research and therapeutic areas, including the management of phenylketonuria (PKU), and the study of plant defense mechanisms and metabolic engineering.

Quantitative Comparison of PAL Inhibitor Efficacy

The inhibitory potential of various compounds against Phenylalanine Ammonia-Lyase (PAL) is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor.

The following table summarizes the available quantitative data for AOPP and other notable PAL inhibitors.

InhibitorType of InhibitionKi ValueEnzyme SourceReference
(S)-2-Aminooxy-3-phenylpropanoic acid [(S)-AOPP]Slow-binding, Competitive1.4 nMBuckwheat[1]
2-Aminoindan-2-phosphonic acid (AIP)Slow-binding, Competitive7 ± 2 nMParsley PAL-1[2]
trans-Cinnamic acidCompetitiveNot specifiedArabidopsis thaliana PAL1, PAL2, PAL4[3]
cis-Cinnamic acidCompetitiveNot specifiedArabidopsis thaliana PAL1[3]

Note: The efficacy of inhibitors can vary depending on the enzyme source and assay conditions.

Key PAL Inhibitors: A Closer Look

This compound (AOPP)

(S)-AOPP is a potent, slow-binding, and competitive inhibitor of PAL.[1][2] Its high affinity, reflected by a low nanomolar Ki value, makes it a valuable tool for studying the phenylpropanoid pathway and its physiological consequences.[1]

2-Aminoindan-2-phosphonic acid (AIP)

AIP is another well-characterized, potent, and competitive inhibitor of PAL that exhibits time-dependent inhibition.[2] Its rigid structure provides insights into the conformational requirements of the PAL active site.

Cinnamic Acid and its Derivatives

trans-Cinnamic acid, the product of the PAL-catalyzed reaction, and its isomer, cis-cinnamic acid, can act as feedback inhibitors of the enzyme.[3] This product inhibition is a natural regulatory mechanism of the phenylpropanoid pathway. Various synthetic derivatives of cinnamic acid have also been explored as potential PAL inhibitors.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of inhibitor efficacy data. Below is a synthesized protocol for a standard spectrophotometric PAL inhibition assay.

Spectrophotometric Assay for PAL Inhibition

This method is based on measuring the rate of formation of trans-cinnamic acid from L-phenylalanine, which absorbs light at 290 nm.

Materials:

  • PAL enzyme extract (from plant tissue or recombinant source)

  • L-phenylalanine (substrate)

  • Sodium borate (B1201080) buffer or Tris-HCl buffer (pH 8.0-8.8)

  • Inhibitor stock solutions (e.g., AOPP, AIP dissolved in a suitable solvent)

  • 6 M HCl (to stop the reaction)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Enzyme Preparation: Prepare a crude or purified enzyme extract from the desired source. The protein concentration of the extract should be determined using a standard method like the Bradford assay.[4]

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the buffer and the desired concentration of the inhibitor.

  • Pre-incubation: Pre-incubate the reaction mixture with the enzyme extract at the assay temperature (typically 30-37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the reaction by adding the substrate, L-phenylalanine, to the reaction mixture.

  • Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 290 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-30 minutes).[4][5][6]

  • Reaction Termination (for endpoint assays): Alternatively, the reaction can be stopped after a specific time by adding 6 M HCl. The absorbance of the resulting solution is then measured at 290 nm.[4]

  • Calculation of Enzyme Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of trans-cinnamic acid.

  • Determination of Inhibition: To determine the IC50 or Ki value, the assay is performed with a range of inhibitor concentrations. The percentage of inhibition is calculated for each concentration, and the data are fitted to an appropriate model.

Visualizing the Phenylpropanoid Pathway and Inhibition

Diagrams generated using Graphviz provide a clear visual representation of the biochemical pathways and experimental workflows.

Phenylpropanoid_Pathway L_Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) L_Phe->PAL trans_CA trans-Cinnamic Acid PAL->trans_CA C4H Cinnamate-4-hydroxylase (C4H) trans_CA->C4H p_Coumaric_Acid p-Coumaric Acid C4H->p_Coumaric_Acid downstream Downstream Phenylpropanoids (Lignins, Flavonoids, etc.) p_Coumaric_Acid->downstream AOPP AOPP AOPP->PAL AIP AIP AIP->PAL CA_inhib Cinnamic Acid (Feedback Inhibition) CA_inhib->PAL

Caption: Phenylpropanoid pathway and points of inhibition.

PAL_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme PAL Enzyme Extract Reaction_Mix Prepare Reaction Mix (Buffer + Inhibitor + Enzyme) Enzyme->Reaction_Mix Substrate L-Phenylalanine (Substrate) Add_Substrate Add L-Phenylalanine Substrate->Add_Substrate Inhibitor Inhibitor (e.g., AOPP) Inhibitor->Reaction_Mix Incubate Pre-incubate at 30-37°C Reaction_Mix->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 290 nm Add_Substrate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Reaction Rate Plot->Calculate Determine Determine IC50 / Ki Calculate->Determine Phenylpropanoid_Regulation Stress Developmental Cues & Environmental Stresses TFs Transcription Factors (MYB, bHLH, WRKY) Stress->TFs activate PAL_Gene PAL Gene Expression TFs->PAL_Gene regulate PAL_Enzyme PAL Enzyme PAL_Gene->PAL_Enzyme translates to Pathway Phenylpropanoid Pathway PAL_Enzyme->Pathway catalyzes

References

A Comparative Guide to L-2-Aminooxy-3-phenylpropanoic acid (AOPP) and 2-aminooxyacetate (AOA) in Plant Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating metabolic pathways in plants, chemical inhibitors are indispensable tools for dissecting enzyme function and physiological roles. Among these, L-2-Aminooxy-3-phenylpropanoic acid (AOPP) and 2-aminooxyacetate (AOA) are frequently employed aminooxy compounds. However, their utility and application differ significantly due to their distinct specificities and mechanisms of action. This guide provides an objective comparison of AOPP and AOA, supported by experimental data and protocols, to aid researchers in selecting the appropriate inhibitor for their studies.

Mechanism of Action and Target Specificity

This compound (AOPP) is a structural analog of L-phenylalanine. This structural mimicry makes it a highly potent and specific inhibitor of L-phenylalanine ammonia-lyase (PAL) , the first and rate-limiting enzyme in the general phenylpropanoid pathway.[1][2] The phenylpropanoid pathway is crucial for the biosynthesis of a vast array of secondary metabolites, including lignin, flavonoids, and phytoalexins. AOPP acts as a slow-binding, competitive inhibitor, forming a tight, often irreversible complex with the PAL enzyme.[3][4] This high specificity makes AOPP an excellent tool for probing the physiological consequences of phenylpropanoid pathway disruption.

2-aminooxyacetate (AOA) , by contrast, is a general and non-specific inhibitor of enzymes that require pyridoxal phosphate (B84403) (PLP) as a cofactor. This class of enzymes is vast and includes a wide range of aminotransferases (transaminases) that are central to amino acid metabolism. AOA's inhibitory action stems from its reaction with the PLP cofactor, rendering the enzyme inactive.[5][6] Its broad-spectrum activity means it can disrupt numerous metabolic pathways simultaneously, including the malate-aspartate shuttle and photorespiration.[5][7] While this makes it useful for studying general amino acid metabolism, its lack of specificity demands cautious interpretation of experimental results.[7]

Comparative Efficacy and Quantitative Data

The difference in specificity between AOPP and AOA is starkly reflected in their inhibition constants for their respective target enzymes. AOPP exhibits high affinity for PAL with inhibition constants in the nanomolar range, whereas AOA's inhibition of various enzymes typically occurs at micromolar to millimolar concentrations.

ParameterThis compound (AOPP)2-aminooxyacetate (AOA)
Primary Target L-Phenylalanine Ammonia-Lyase (PAL)Pyridoxal Phosphate (PLP)-Dependent Enzymes (e.g., Aminotransferases)
Mechanism Slow-binding, competitive inhibitor of PAL[4]General inhibitor of PLP-dependent enzymes[5]
Inhibition Constant (Kᵢ) 7 ± 2 nM (for Parsley PAL-1)[4]1.8 mM (for Spinach Glyoxylate Reductase)[7]
Primary Affected Pathway Phenylpropanoid BiosynthesisGeneral Amino Acid Metabolism, Photorespiration
Key Physiological Effects Inhibition of lignification, flavonoid and anthocyanin synthesis[1]Broad disruption of metabolism, phytotoxicity, inhibition of ethylene (B1197577) biosynthesis[3][5][6]

Experimental Protocols

Accurate assessment of enzyme inhibition requires robust experimental protocols. Below are standardized methodologies for assaying the primary targets of AOPP and AOA.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay quantifies PAL activity by measuring the formation of its product, trans-cinnamic acid, which absorbs light at 290 nm.

  • Enzyme Extraction:

    • Homogenize 1g of plant tissue on ice in 5 mL of extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and 2% w/v polyvinylpyrrolidone).

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant as the crude enzyme extract. Determine its protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.8) and 20 mM L-phenylalanine.

    • For inhibition studies, pre-incubate the enzyme extract with varying concentrations of AOPP for 10-15 minutes at the assay temperature.

    • Start the reaction by adding 100 µL of the crude enzyme extract to 900 µL of the reaction mixture.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of 5 M HCl.

    • Measure the absorbance of the mixture at 290 nm against a blank (reaction mixture stopped at time zero).

    • Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient and express activity as nmol/min/mg protein.

Protocol 2: General Aminotransferase Activity Assay (Coupled Assay)

This method measures the activity of an aminotransferase (e.g., Aspartate Aminotransferase, AST) by coupling the reaction to a dehydrogenase that causes a measurable change in NADH absorbance at 340 nm.

  • Enzyme Extraction:

    • Use a similar extraction procedure as for PAL, but with a buffer suitable for aminotransferases (e.g., 50 mM HEPES-KOH, pH 7.5, containing 10 µM PLP).

  • Enzyme Assay (Example: AST):

    • Prepare a reaction mixture in a quartz cuvette containing: 50 mM HEPES-KOH (pH 7.5), 200 mM L-aspartate, 0.15 mM NADH, 10 µM PLP, and an excess of a coupling enzyme (e.g., 5-10 units of malate (B86768) dehydrogenase).

    • For inhibition studies, pre-incubate the enzyme extract with varying concentrations of AOA.

    • Start the reaction by adding 12 mM α-ketoglutarate.

    • Immediately monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer. The rate of NADH oxidation is directly proportional to the AST activity.

    • Calculate activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Visualizing Pathways and Workflows

Phenylpropanoid_Pathway Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phe->PAL Cin trans-Cinnamic Acid PAL->Cin Downstream Downstream Phenylpropanoids (Lignin, Flavonoids, etc.) Cin->Downstream AOPP AOPP AOPP->PAL Inhibits

Caption: AOPP specifically inhibits PAL, the entry point enzyme for the phenylpropanoid pathway.

Experimental_Workflow start Plant Treatment (Control, AOPP, AOA) harvest Sample Harvesting & Homogenization start->harvest extract Enzyme Extraction (Centrifugation) harvest->extract protein Protein Quantification (e.g., Bradford Assay) extract->protein assay Enzyme Activity Assay (e.g., PAL Assay) protein->assay analysis Data Analysis (Calculate % Inhibition, IC50) assay->analysis compare Compare Inhibitor Efficacy & Specificity analysis->compare

Caption: Workflow for comparing the efficacy of AOPP and AOA on target enzyme activity.

Conclusion and Recommendations

The choice between AOPP and AOA fundamentally depends on the research question.

  • 2-aminooxyacetate (AOA) should be used when investigating broader aspects of amino acid metabolism. However, due to its non-specific nature, results must be interpreted with caution.[7] Any observed physiological effect could be the result of inhibiting multiple enzymes across different pathways. It is often advisable to use AOA in conjunction with other analytical methods, such as metabolite profiling, to understand its full impact on the plant's metabolic network.

References

Cross-reactivity analysis of L-2-Aminooxy-3-phenylpropanoic acid with other enzymes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of L-2-Aminooxy-3-phenylpropanoic acid (AOPP), a potent inhibitor of L-phenylalanine ammonia-lyase (PAL). The following sections detail its interaction with its primary target and other enzymes, supported by available experimental data.

Data Presentation: Enzyme Inhibition Profile of this compound

The following table summarizes the known inhibitory activities of this compound against its primary target, L-phenylalanine ammonia-lyase, and a known off-target enzyme, Tryptophan Aminotransferase 1. The data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Enzyme TargetOrganismInhibition MetricValueReference
L-phenylalanine ammonia-lyase (PAL)Buckwheat (Fagopyrum esculentum)Ki1.4 nM[1]
L-phenylalanine ammonia-lyase (PAL)Lettuce (Lactuca sativa)% Inhibition85% at 100 µMA study on germinating lettuce seeds demonstrated that this compound at a concentration of 10-4 M caused a significant 85% inhibition of PAL activity, suggesting a potent, potentially irreversible binding to the enzyme.[2]
Tryptophan Aminotransferase 1 (TAA1)Arabidopsis thalianaTargetIdentifiedWhile a specific IC50 or Ki value is not provided, a study on derivatives of this compound identified TAA1 as a direct target of the parent compound.[3]
Ethylene (B1197577) BiosynthesisLettuce (Lactuca sativa)EffectInhibitionIn addition to its effect on PAL, this compound was also found to inhibit ethylene biosynthesis in germinating lettuce seeds.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for reproducing and expanding upon the findings.

Determination of Enzyme Inhibition (IC50/Ki)

Objective: To quantify the inhibitory potency of this compound against a target enzyme.

Materials:

  • Purified target enzyme (e.g., L-phenylalanine ammonia-lyase)

  • Substrate for the target enzyme (e.g., L-phenylalanine for PAL)

  • This compound

  • Assay buffer specific to the enzyme's optimal activity

  • Spectrophotometer or other appropriate detection instrument

  • 96-well microplates

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the appropriate assay buffer. The final substrate concentration in the assay should ideally be at or below its Michaelis-Menten constant (Km) to accurately determine competitive inhibition.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the various concentrations of this compound. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Collection: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a spectrophotometer. For endpoint assays, stop the reaction after a fixed time and measure the total product formed.

  • Data Analysis:

    • Calculate the percentage of enzyme activity for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • For Ki determination, perform the assay at multiple substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

Mandatory Visualizations

The following diagrams illustrate the key biological pathway affected by this compound and a typical workflow for assessing enzyme cross-reactivity.

Phenylpropanoid_Pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid trans-Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Flavonoids Flavonoids Coumaroyl_CoA->Flavonoids Lignin Lignin Coumaroyl_CoA->Lignin Stilbenes Stilbenes Coumaroyl_CoA->Stilbenes AOPP L-2-Aminooxy-3- phenylpropanoic acid AOPP->L_Phenylalanine Inhibition Cross_Reactivity_Workflow start Start: Select Primary Enzyme Target (e.g., PAL) select_inhibitor Select Inhibitor: This compound start->select_inhibitor primary_assay Perform Primary Enzyme Inhibition Assay (IC50/Ki) select_inhibitor->primary_assay select_secondary Select Potential Off-Target Enzymes (e.g., TAA1, others) primary_assay->select_secondary secondary_assay Perform Secondary Enzyme Inhibition Assays select_secondary->secondary_assay data_analysis Data Analysis and Comparison of Inhibition Potency secondary_assay->data_analysis conclusion Conclusion on Cross-Reactivity Profile data_analysis->conclusion

References

A Researcher's Guide to Alternative Compounds for Modulating the Phenylpropanoid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, yielding a vast array of compounds crucial for plant development, defense, and interaction with the environment. For researchers delving into this intricate network, the ability to selectively perturb specific enzymatic steps is paramount. While traditional inhibitors and activators have been instrumental, a growing arsenal (B13267) of alternative compounds offers enhanced specificity, potency, and novel mechanisms of action. This guide provides a comparative overview of these alternative compounds, supported by experimental data and detailed protocols to facilitate their integration into your research.

Introduction to the Phenylpropanoid Pathway

The phenylpropanoid pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into a variety of essential molecules. These include lignin (B12514952), a key component of the plant cell wall; flavonoids, which function as pigments, antioxidants, and signaling molecules; and numerous other phenolic compounds with diverse biological activities. Key enzymes in the central pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL).

The Need for Alternative Compounds

While classic modulators of the phenylpropanoid pathway have been invaluable, they can suffer from limitations such as off-target effects, low potency, or poor solubility. The development and characterization of alternative compounds provide researchers with a more refined toolkit to dissect the pathway's complexities, identify novel drug targets, and engineer plants with desirable traits.

Comparative Analysis of Alternative Compounds

This section details a selection of alternative inhibitors and activators for key enzymes in the phenylpropanoid pathway.

Inhibitors of the Phenylpropanoid Pathway

Table 1: Quantitative Comparison of Phenylpropanoid Pathway Inhibitors

Target EnzymeCompoundAlternative Compound(s)IC50 / Ki Value(s)Organism/SystemReference(s)
PAL L-AOPP (Traditional)2-Aminoindan-2-phosphonic acid (AIP)Ki = 7 ± 2 nMParsley PAL-1 isozyme[1]
5-substituted AIP derivatives (e.g., 5-bromo, 5-methyl)Less potent than AIPBuckwheat PAL[2]
1-Aminobenzylphosphonic acid derivatives-Buckwheat PAL[3]
C4H -Piperonylic acid (PIP)Mechanism-based inactivatorTobacco cell culture[4]
4-Propynyloxybenzoic acid (4PB)Potent inactivatorTobacco cell culture[4]
2-Hydroxy-1-naphthoic acidCompetitive inhibitorTobacco cell culture[4]
3-(4-Pyridyl)-acrylic acidTight-binding inhibitorTobacco cell culture[4]
4CL -Propanil (B472794)IC50 = 39.6 µMTobacco 4CL[5]
SwepIC50 = 6 µMTobacco 4CL[5]

Note: IC50 and Ki values can vary depending on the experimental conditions.

Activators of the Phenylpropanoid Pathway

Beyond inhibition, stimulation of the phenylpropanoid pathway is crucial for studies related to plant defense and the production of valuable secondary metabolites.

  • Chitosan (B1678972): This biopolymer is a well-documented elicitor of plant defense responses, including the activation of the phenylpropanoid pathway. Treatment of avocado fruit with chitosan has been shown to induce the expression of genes involved in phenylpropanoid biosynthesis, leading to the accumulation of antifungal compounds.[6]

  • Sodium Nitroprusside (SNP): As a nitric oxide (NO) donor, SNP has been shown to activate the phenylpropanoid pathway in wheat seedlings. This activation includes increased activities of PAL and TAL (Tyrosine Ammonia Lyase) and enhanced lignin accumulation, contributing to salinity stress tolerance.[7]

  • Plant Activators: Commercial products like Biokal 01 and Milsana VP 2001 have been shown to stimulate the phenylpropanoid pathway in apple leaves, leading to increased activities of key enzymes like PAL and chalcone (B49325) synthase.

Experimental Protocols

To facilitate the use of these alternative compounds, detailed protocols for key experiments are provided below.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Objective: To measure the enzymatic activity of PAL in plant extracts and assess the inhibitory effect of compounds like AIP.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Extraction buffer: 0.1 M Tris-HCl (pH 8.8), 5 mM EDTA, 1 mM PMSF, 0.05% (w/v) spermidine, and β-mercaptoethanol.

  • Polyvinylpolypyrrolidone (PVPP)

  • Sephadex G-25 column

  • L-phenylalanine solution (substrate)

  • Inhibitor solution (e.g., AIP in a suitable solvent)

  • Spectrophotometer or HPLC system

Procedure:

  • Protein Extraction:

    • Grind 0.5 g of plant tissue to a fine powder in liquid nitrogen.

    • Add 5 ml of ice-cold extraction buffer and 80 mg of PVPP.

    • Stir for 5 minutes at 4°C.

    • Centrifuge at 16,000 x g for 20 minutes at 4°C.

    • Purify the supernatant using a Sephadex G-25 column to remove small molecules.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified protein extract and the inhibitor at various concentrations.

    • Initiate the reaction by adding the L-phenylalanine substrate.

    • Incubate the reaction at 37°C.

  • Measurement:

    • Spectrophotometric Method: Monitor the formation of trans-cinnamic acid by measuring the absorbance at 290 nm at regular intervals.

    • HPLC Method: Stop the reaction at different time points and analyze the formation of trans-cinnamic acid by reverse-phase HPLC.

Protocol 2: Cinnamate-4-Hydroxylase (C4H) in Vivo Enzyme Assay

Objective: To assess the activity of C4H in living plant cells and the effect of inhibitors like PIP.

Materials:

  • Plant cell suspension culture (e.g., Tobacco BY-2)

  • [14C]-labeled trans-cinnamic acid

  • Inhibitor solution (e.g., PIP)

  • Ether:petroleum ether (50:50, v/v)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Cell Treatment:

    • Incubate the plant cell culture with the desired concentration of the C4H inhibitor (e.g., PIP) for a specific duration.

  • Enzyme Assay:

    • Add [14C]-labeled trans-cinnamic acid to 1 mL of the treated cell culture.

    • Incubate at 30°C with agitation.

  • Extraction and Analysis:

    • Stop the reaction by adding HCl.

    • Extract the phenolic acids three times with 2 volumes of ether:petroleum ether.

    • Concentrate the extract under nitrogen.

    • Separate the products by TLC and identify p-coumaric acid based on a standard.

    • Quantify the radioactivity of the p-coumaric acid spot using a scintillation counter to determine C4H activity.[8]

Protocol 3: 4-Coumarate-CoA Ligase (4CL) Enzyme Assay

Objective: To measure the activity of 4CL and evaluate the inhibitory potential of compounds like propanil and swep.

Materials:

  • Purified 4CL enzyme or plant protein extract

  • Assay buffer: 200 mM Tris-HCl (pH 7.5)

  • Substrates: 4-coumaric acid, ATP, Coenzyme A (CoA)

  • MgCl2

  • Inhibitor solutions (e.g., propanil, swep)

  • HPLC system

Procedure:

  • Reaction Setup:

    • Prepare a 200 µL reaction mixture containing the purified enzyme, 200 µM 4-coumaric acid, 5 mM ATP, 300 µM CoA, and 5 mM MgCl2 in the assay buffer.

    • For inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrates.

  • Enzyme Reaction:

    • Incubate the reaction mixture at 30°C for 30 minutes.

  • Analysis:

    • Stop the reaction and analyze the formation of 4-coumaroyl-CoA using a reverse-phase HPLC system. The product can be detected by its characteristic absorbance.[4]

Protocol 4: HPLC Analysis of Phenylpropanoids

Objective: To separate and quantify various phenylpropanoid compounds in plant extracts.

Materials:

  • Plant extract

  • HPLC system with a C18 column and a diode array detector (DAD)

  • Mobile phase: Acetonitrile (solvent A) and 0.1% aqueous formic acid (solvent B)

  • Standards for phenylpropanoid compounds of interest

Procedure:

  • Sample Preparation:

    • Extract phenylpropanoids from plant tissue using a suitable solvent (e.g., 80% methanol).

    • Filter the extract through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Use a gradient elution program to separate the compounds. A typical gradient might be:

      • Start with a low percentage of solvent A (e.g., 5-10%).

      • Gradually increase the concentration of solvent A over time to elute compounds with increasing hydrophobicity.

    • Monitor the elution of compounds at multiple wavelengths (e.g., 280 nm for phenolic acids, 320 nm for cinnamic acid derivatives, and 360 nm for flavonoids) using the DAD.

  • Quantification:

    • Identify and quantify the compounds by comparing their retention times and UV spectra with those of authentic standards.

Visualizing the Phenylpropanoid Pathway and Experimental Workflows

To aid in the understanding of the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Phenylpropanoid_Pathway cluster_main Central Phenylpropanoid Pathway cluster_branches Downstream Pathways cluster_inhibitors Inhibitors cluster_activators Activators Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Lignin Lignins CouCoA->Lignin Flavonoids Flavonoids CouCoA->Flavonoids Stilbenes Stilbenes CouCoA->Stilbenes AIP AIP AIP->Phe inhibits PAL PIP PIP PIP->Cin inhibits C4H Propanil Propanil Propanil->Cou inhibits 4CL Chitosan Chitosan Chitosan->Phe activates pathway SNP SNP SNP->Phe activates pathway

Caption: Overview of the central phenylpropanoid pathway and points of intervention for alternative compounds.

Experimental_Workflow_Inhibitor_Screening start Start: Select Target Enzyme (e.g., PAL, C4H, 4CL) prepare_extract Prepare Plant Protein Extract or Purified Enzyme start->prepare_extract prepare_compounds Prepare Stock Solutions of Alternative Compounds start->prepare_compounds enzyme_assay Perform Enzyme Activity Assay with Varying Compound Concentrations prepare_extract->enzyme_assay prepare_compounds->enzyme_assay data_analysis Analyze Data to Determine IC50 or Ki Values enzyme_assay->data_analysis comparison Compare Efficacy with Traditional Inhibitors data_analysis->comparison end End: Identify Potent and Specific Inhibitors comparison->end Logical_Relationship_Compound_Selection goal Research Goal pathway_step Specific Pathway Step to Target goal->pathway_step compound_type Inhibitor or Activator? pathway_step->compound_type inhibitor Select Inhibitor compound_type->inhibitor activator Select Activator compound_type->activator specificity Consider Specificity and Off-Target Effects inhibitor->specificity activator->specificity potency Evaluate Potency (IC50/Ki) specificity->potency solubility Assess Solubility and Cell Permeability potency->solubility final_choice Final Compound Selection solubility->final_choice

References

A Comparative Analysis of L-2-Aminooxy-3-phenylpropanoic Acid and Its Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of L-2-Aminooxy-3-phenylpropanoic acid (AOPP) and its analogs, focusing on their inhibitory effects on two key plant enzymes: L-phenylalanine ammonia-lyase (PAL) and tryptophan aminotransferase (TAA1). This document summarizes quantitative data on their inhibitory potency, details relevant experimental methodologies, and visualizes the biochemical pathways involved.

Introduction

This compound, a synthetic amino acid analog, has garnered significant attention for its potent inhibitory activity against enzymes crucial for plant secondary metabolism and hormone biosynthesis. Its primary targets, PAL and TAA1, represent critical junctures in the phenylpropanoid and auxin biosynthesis pathways, respectively. Understanding the structure-activity relationships of AOPP and its derivatives is paramount for the rational design of more specific and effective inhibitors for applications in agriculture and drug discovery.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of L-AOPP and its analogs against PAL and TAA1 has been evaluated in several studies. The following tables summarize the available quantitative data.

Phenylalanine Ammonia-Lyase (PAL) Inhibition

The inhibition of PAL is crucial for modulating the biosynthesis of a vast array of phenylpropanoid compounds, including lignin, flavonoids, and phytoalexins. The kinetic parameters for the inhibition of a highly purified homotetrameric PAL-1 isozyme from parsley by (S)-AOPP and the conformationally restricted analog, 2-aminoindan-2-phosphonic acid (AIP), are presented below[1].

CompoundInhibition TypeK_i (nM)Association Rate (k₂) (M⁻¹s⁻¹)Dissociation Rate (k₋₂) (s⁻¹)
(S)-2-Aminooxy-3-phenylpropanoic acid ((S)-AOPP)Slow-binding---
2-Aminoindan-2-phosphonic acid (AIP)Competitive, Slow-binding7 ± 2(2.6 ± 0.04) x 10⁴(1.8 ± 0.04) x 10⁻⁴

Note: While (S)-AOPP was identified as a slow-binding inhibitor, the specific kinetic constants were not provided in the same study for direct comparison in this table. However, its potent inhibitory effect is well-established.

Further studies on 5-substituted derivatives of AIP against buckwheat PAL have provided insights into structure-activity relationships. Although not direct analogs of AOPP, their structural similarity makes this data relevant.

CompoundIn Vitro Inhibition of Buckwheat PAL (Relative Potency)
2-Aminoindan-2-phosphonic acid (AIP)+++ (Most Potent)
5-Bromo-AIP++
5-Methyl-AIP++
5-Nitro-AIP+
5-Amino-AIP+
5-Hydroxy-AIP+

Note: The relative potency is inferred from the statement that the 5-bromo and 5-methyl congeners were the most active within the series, though approximately an order of magnitude less potent than AIP itself[2].

Tryptophan Aminotransferase (TAA1) Inhibition

TAA1 is a key enzyme in the primary auxin biosynthesis pathway in plants, converting tryptophan to indole-3-pyruvic acid (IPA). AOPP has been identified as an inhibitor of TAA1. A study on AOPP derivatives has shed light on the structural requirements for TAA1 inhibition.

CompoundRelative In Vitro TAA1 Inhibitory Activity
This compound (AOPP)Active
2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP)More specific for TAA1 than PAL
Derivatives with protected aminooxy and carboxy groupsGenerally decreased endogenous auxin levels to a greater degree

Note: A direct comparison of IC50 values was not available in the reviewed literature. The table reflects the qualitative descriptions of inhibitory activity. The aminooxy and carboxy groups were found to be essential for the inhibition of TAA1 in vitro.

Experimental Protocols

Synthesis of this compound Analogs

A general method for the synthesis of substituted 3-phenylpropanoic acid derivatives involves the Knoevenagel condensation. For aminooxy derivatives, a common starting material is a substituted benzaldehyde (B42025).

General Procedure:

  • Condensation: A substituted benzaldehyde is condensed with a suitable active methylene (B1212753) compound, such as malonic acid or a cyanoacetic acid ester, in the presence of a base like piperidine (B6355638) or pyridine. This reaction forms a substituted cinnamic acid derivative.

  • Reduction: The double bond of the cinnamic acid derivative is reduced, typically using catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or a reducing agent like sodium borohydride (B1222165) in the presence of a nickel catalyst.

  • Introduction of the Aminooxy Group: The α-carbon of the resulting substituted propanoic acid can be functionalized to introduce the aminooxy group. This can be achieved through various methods, including nucleophilic substitution with a protected hydroxylamine (B1172632) derivative, followed by deprotection. For instance, an α-bromo substituted propanoic acid ester can be reacted with N-hydroxyphthalimide followed by hydrazinolysis to yield the aminooxy acid.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric)

This protocol is based on the measurement of the formation of trans-cinnamic acid from L-phenylalanine, which absorbs light at approximately 290 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.8)

  • L-phenylalanine solution (40 mM in Tris-HCl buffer)

  • Enzyme extract (e.g., partially purified PAL)

  • 4 M HCl

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8) and 40 mM L-phenylalanine.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an aliquot of the enzyme extract to the reaction mixture to a total volume of 1 mL.

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding 50 µL of 4 M HCl.

  • Measure the absorbance of the solution at 290 nm against a blank (a reaction mixture without the enzyme or with a heat-inactivated enzyme).

  • For inhibitor studies, the inhibitor at various concentrations is pre-incubated with the enzyme before the addition of the substrate.

  • PAL activity is calculated based on the increase in absorbance at 290 nm, using the molar extinction coefficient of trans-cinnamic acid. One unit of PAL activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.

Tryptophan Aminotransferase (TAA1) Inhibition Assay (HPLC-based)

This method quantifies the inhibitory effect of compounds on TAA1 by measuring the decrease in the consumption of the substrate, L-tryptophan.

Materials:

  • Recombinant TAA1 enzyme

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer with pyridoxal (B1214274) 5'-phosphate)

  • L-tryptophan solution

  • Inhibitor stock solutions (dissolved in DMSO)

  • HPLC system with a C18 column and a fluorescence or UV detector

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, TAA1 enzyme, and the inhibitor at various concentrations.

  • Pre-incubate the mixture for a defined period at a specific temperature (e.g., 30°C).

  • Initiate the reaction by adding L-tryptophan.

  • After a set incubation time, terminate the reaction (e.g., by adding a strong acid or a water-miscible organic solvent).

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to quantify the remaining L-tryptophan.

  • The percentage of inhibition is calculated by comparing the amount of tryptophan consumed in the presence of the inhibitor to that in a control reaction without the inhibitor.

  • IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Phenylpropanoid Pathway

The following diagram illustrates the central role of Phenylalanine Ammonia-Lyase (PAL) in the phenylpropanoid pathway, which is inhibited by this compound (AOPP).

Phenylpropanoid_Pathway Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine PAL PAL L_Phenylalanine->PAL trans_Cinnamic_Acid trans-Cinnamic Acid PAL->trans_Cinnamic_Acid C4H C4H trans_Cinnamic_Acid->C4H p_Coumaric_Acid p-Coumaric Acid C4H->p_Coumaric_Acid Further_Metabolites Lignins, Flavonoids, Coumarins, etc. p_Coumaric_Acid->Further_Metabolites AOPP AOPP & Analogs AOPP->PAL Inhibition

Caption: Phenylpropanoid pathway showing PAL inhibition by AOPP.

Auxin Biosynthesis Pathway (via Tryptophan)

This diagram shows the Tryptophan Aminotransferase (TAA1) catalyzed step in the auxin biosynthesis pathway, which is a target of this compound (AOPP) and its analogs.

Auxin_Biosynthesis_Pathway Chorismate Chorismate Tryptophan Tryptophan Chorismate->Tryptophan TAA1 TAA1/TAR Tryptophan->TAA1 IPA Indole-3-pyruvic acid (IPA) TAA1->IPA YUC YUC IPA->YUC IAA Indole-3-acetic acid (IAA) (Auxin) YUC->IAA AOPP AOPP & Analogs AOPP->TAA1 Inhibition

Caption: Auxin biosynthesis pathway showing TAA1 inhibition by AOPP.

Experimental Workflow for Inhibitor Screening

The logical flow for screening and characterizing inhibitors of PAL and TAA1 is depicted below.

Experimental_Workflow Start Start: Synthesize Analog Library Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Dose_Response Dose-Response Assay Primary_Screening->Dose_Response Active Compounds IC50_Determination Determine IC₅₀ Values Dose_Response->IC50_Determination Kinetic_Analysis Kinetic Analysis (e.g., Michaelis-Menten) IC50_Determination->Kinetic_Analysis Ki_Determination Determine Kᵢ and Mechanism of Inhibition Kinetic_Analysis->Ki_Determination Specificity_Assay Specificity Assay (vs. Related Enzymes) Ki_Determination->Specificity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Specificity_Assay->SAR_Analysis End End: Identify Lead Compounds SAR_Analysis->End

Caption: Workflow for screening and characterizing enzyme inhibitors.

References

Confirming the Downstream Metabolic Effects of L-2-Aminooxy-3-phenylpropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-2-Aminooxy-3-phenylpropanoic acid (L-AOPA) is a potent inhibitor of key enzymes in primary and secondary metabolism, making it a valuable tool for studying metabolic pathways and a potential candidate for therapeutic development. This guide provides a comparative analysis of experimental approaches to confirm the downstream metabolic effects of L-AOPA, alongside alternative compounds, supported by detailed experimental protocols and data interpretation.

Introduction to this compound (L-AOPA)

L-AOPA is a synthetic amino acid analog known primarily for its inhibitory action on L-phenylalanine ammonia-lyase (PAL), a crucial enzyme in the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites in plants, including lignin (B12514952), flavonoids, and salicylic (B10762653) acid. Additionally, evidence suggests that L-AOPA and its analogs can inhibit tryptophan aminotransferase (TAA), an enzyme involved in auxin biosynthesis. By inhibiting these key enzymes, L-AOPA can significantly alter the metabolic landscape of an organism.

Primary Targets of L-AOPA:

  • L-Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, the committed step in the phenylpropanoid pathway.

  • Tryptophan Aminotransferase (TAA): Involved in the conversion of tryptophan to indole-3-pyruvic acid, a key step in the biosynthesis of the plant hormone auxin.

Downstream Metabolic Effects of L-AOPA and Comparative Analysis with Alternatives

The inhibitory action of L-AOPA leads to predictable downstream metabolic consequences. A comprehensive approach to confirming these effects involves a combination of targeted and untargeted metabolomic analyses. Below is a comparison of the expected effects of L-AOPA with two alternative compounds: 2-aminoindan-2-phosphonic acid (AIP), another potent PAL inhibitor, and Sapropterin Dihydrochloride, a synthetic form of tetrahydrobiopterin (B1682763) (BH4) used to enhance the activity of phenylalanine hydroxylase (PAH) in the treatment of phenylketonuria (PKU), offering a different mode of modulating phenylalanine metabolism.

Table 1: Comparison of Downstream Metabolic Effects

Metabolic PathwayL-AOPA (Expected Effects)2-Aminoindan-2-phosphonic acid (AIP)Sapropterin Dihydrochloride
Phenylpropanoid Pathway Decreased levels of trans-cinnamic acid, p-coumaric acid, caffeic acid, ferulic acid, sinapic acid, flavonoids, and lignin.Decreased levels of phenylpropanoid pathway intermediates and end-products.Indirectly affects phenylalanine levels, potentially reducing the substrate pool for the phenylpropanoid pathway in organisms where this is a major fate of phenylalanine.
Lignin Biosynthesis Significant reduction in lignin content.Significant reduction in lignin content.No direct effect on lignin biosynthesis enzymes.
Flavonoid Biosynthesis Reduced accumulation of various flavonoid classes (e.g., flavonols, anthocyanins).Reduced accumulation of flavonoids.No direct effect on flavonoid biosynthesis.
Auxin Biosynthesis Decreased levels of indole-3-acetic acid (IAA) and its precursors.No reported direct effect on auxin biosynthesis.No direct effect on auxin biosynthesis.
Amino Acid Metabolism Accumulation of L-phenylalanine and potentially L-tryptophan due to enzyme inhibition.Accumulation of L-phenylalanine.Decreased blood phenylalanine levels in responsive individuals by enhancing PAH activity.[1][2]
Global Metabolome Broad changes in primary and secondary metabolism, detectable through untargeted metabolomics.Widespread alterations in the metabolome, particularly downstream of phenylalanine.Primarily impacts phenylalanine and tyrosine metabolism.

Experimental Protocols

To quantitatively assess the downstream metabolic effects of L-AOPA and its alternatives, a combination of targeted assays and global metabolomic profiling is recommended.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This assay directly measures the inhibitory effect of L-AOPA on PAL activity.

Protocol:

  • Enzyme Extraction: Homogenize tissue samples in a suitable extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Assay Mixture: Prepare a reaction mixture containing the enzyme extract, L-phenylalanine (substrate), and the inhibitor (L-AOPA or AIP) at various concentrations.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., 1 M HCl).

  • Quantification: Measure the formation of trans-cinnamic acid, the product of the PAL reaction, by spectrophotometry at 290 nm.

  • Data Analysis: Calculate the rate of reaction and determine the inhibitory constants (e.g., IC50, Ki) for each inhibitor.

Expected Outcome: L-AOPA and AIP will demonstrate a concentration-dependent inhibition of PAL activity, allowing for a quantitative comparison of their potency.

Quantification of Lignin Content

The acetyl bromide method is a widely used and reliable technique for quantifying total lignin content.

Protocol:

  • Sample Preparation: Dry and grind the tissue samples to a fine powder.

  • Delignification: Treat the samples with acetyl bromide in acetic acid to solubilize the lignin.

  • Neutralization and Dilution: Neutralize the reaction with sodium hydroxide (B78521) and dilute with acetic acid.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 280 nm.

  • Quantification: Use a standard curve prepared with known concentrations of lignin to determine the lignin content in the samples.

Expected Outcome: Treatment with L-AOPA and AIP is expected to result in a significant decrease in lignin content compared to untreated controls.

Quantification of Auxin (Indole-3-Acetic Acid) by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for quantifying auxin levels.

Protocol:

  • Extraction: Homogenize fresh or frozen tissue samples in an appropriate extraction solvent (e.g., isopropanol/acetic acid).

  • Purification: Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

  • Derivatization: Derivatize the auxin to a more volatile form (e.g., methylation with diazomethane) to improve its chromatographic properties.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The auxin will be separated by the gas chromatograph and detected by the mass spectrometer.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) for accurate quantification by isotope dilution analysis.

Expected Outcome: L-AOPA treatment is expected to lead to a reduction in the endogenous levels of IAA.

Untargeted Metabolomic Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a comprehensive overview of the metabolic changes induced by the inhibitors.

Protocol:

  • Metabolite Extraction: Extract metabolites from tissue samples using a polar solvent mixture (e.g., methanol/water).

  • LC-MS/MS Analysis: Separate the metabolites using liquid chromatography and detect them using tandem mass spectrometry. Both positive and negative ionization modes should be used to cover a broad range of metabolites.

  • Data Processing: Process the raw data to identify and quantify metabolic features. This involves peak picking, alignment, and normalization.

  • Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA), Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA)) to identify metabolites that are significantly altered by the inhibitor treatment.

  • Metabolite Identification: Identify the significantly altered metabolites by comparing their mass spectra and retention times to spectral libraries and standards.

Expected Outcome: Untargeted metabolomics will reveal global changes in the metabolome, confirming the expected downstream effects on the phenylpropanoid and auxin pathways, and potentially uncovering novel, off-target effects of the inhibitors.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) are provided to illustrate the key metabolic pathways and experimental workflows.

PAL_Pathway Phenylalanine L-Phenylalanine PAL PAL Phenylalanine->PAL CinnamicAcid trans-Cinnamic Acid pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H Lignin Lignin pCoumaricAcid->Lignin Flavonoids Flavonoids pCoumaricAcid->Flavonoids LAOPA L-AOPA LAOPA->PAL PAL->CinnamicAcid

Caption: Inhibition of the Phenylpropanoid Pathway by L-AOPA.

TAA_Pathway Tryptophan L-Tryptophan TAA TAA Tryptophan->TAA IPA Indole-3-pyruvic Acid IAA Indole-3-acetic Acid (Auxin) IPA->IAA LAOPA L-AOPA LAOPA->TAA TAA->IPA

Caption: Inhibition of the Auxin Biosynthesis Pathway by L-AOPA.

Metabolomics_Workflow cluster_sample Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis Control Control Group Extraction Metabolite Extraction Control->Extraction Treatment L-AOPA Treatment Treatment->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing LCMS->DataProcessing StatAnalysis Statistical Analysis DataProcessing->StatAnalysis MetaboliteID Metabolite Identification StatAnalysis->MetaboliteID

References

Assessing the Specificity of L-2-Aminooxy-3-phenylpropanoic Acid in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the specificity of L-2-Aminooxy-3-phenylpropanoic acid (L-AOPP), a potent inhibitor of L-phenylalanine ammonia-lyase (PAL). Its performance is compared with other known PAL inhibitors, supported by experimental data to inform its application in complex biological systems.

Executive Summary

This compound (L-AOPP) is a widely utilized research tool for inhibiting the phenylpropanoid pathway via its potent, slow-binding inhibition of L-phenylalanine ammonia-lyase (PAL). While effective in this role, emerging evidence reveals a significant off-target activity against tryptophan aminotransferase (TAA1), a key enzyme in the auxin biosynthesis pathway. This guide presents a comparative analysis of L-AOPP and alternative PAL inhibitors, highlighting their relative potencies and specificities. Researchers should exercise caution when interpreting results from experiments using L-AOPP, as observed phenotypes may arise from its effects on auxin homeostasis in addition to phenylpropanoid metabolism. For studies requiring highly specific inhibition of the phenylpropanoid pathway, 2-aminoindan-2-phosphonic acid (AIP) may present a more suitable alternative, although further comprehensive specificity profiling is recommended for all inhibitors in the specific biological context of interest.

Introduction to this compound (L-AOPP)

L-AOPP is a structural analogue of L-phenylalanine that acts as a potent inhibitor of L-phenylalanine ammonia-lyase (PAL, EC 4.3.1.24). PAL is the first and committed enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This pathway is crucial for the biosynthesis of a vast array of secondary metabolites in plants, including flavonoids, lignins, and salicylic (B10762653) acid, which are involved in growth, development, and defense. By inhibiting PAL, L-AOPP has been instrumental in elucidating the roles of the phenylpropanoid pathway in various physiological processes.

On-Target and Off-Target Activity of L-AOPP

The primary target of L-AOPP is L-phenylalanine ammonia-lyase. L-AOPP exhibits potent, time-dependent, slow-binding inhibition of PAL. This means that the initial enzyme-inhibitor complex undergoes a slow conformational change to a more tightly bound state.

A significant off-target activity of L-AOPP has been identified as the inhibition of tryptophan aminotransferase (TAA1), a key enzyme in the primary auxin biosynthesis pathway in plants. TAA1 catalyzes the conversion of tryptophan to indole-3-pyruvic acid (IPA), a crucial step in the production of indole-3-acetic acid (IAA), the major plant auxin.

Comparative Inhibitor Performance

The following table summarizes the available quantitative data for L-AOPP and alternative PAL inhibitors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the specific PAL isozyme used.

InhibitorTarget EnzymeOrganism/IsozymeInhibition TypeK_i / IC_50Reference(s)
This compound (L-AOPP) PALPetroselinum crispum (Parsley) PAL-1Slow-binding, Competitive7 ± 2 nM (K_i)[1]
TAA1Arabidopsis thalianaCompetitiveData not available[2]
2-Aminoindan-2-phosphonic acid (AIP) PALPetroselinum crispum (Parsley) PAL-1Slow-binding, Competitive~7 nM (Calculated K_i)[1]
Phenol PALRhodotorula glutinisMixed2.1 ± 0.5 mM (K_i)[3]
ortho-Cresol PALRhodotorula glutinisMixed0.8 ± 0.2 mM (K_i)[3]
meta-Cresol PALRhodotorula glutinisMixed2.85 ± 0.15 mM (K_i)[3]

Note: The K_i for AIP was calculated from the provided association (k_on = 2.6 x 10^4 M⁻¹s⁻¹) and dissociation (k_off = 1.8 x 10⁻⁴ s⁻¹) rates (K_i = k_off / k_on). While L-AOPP is known to inhibit TAA1, specific quantitative data (IC50 or Ki) were not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visualize the biological context of L-AOPP's action and the experimental approach to assess its specificity, the following diagrams are provided.

Phenylpropanoid Pathway (On-Target)

The phenylpropanoid pathway is the primary target of L-AOPP. Inhibition of PAL blocks the entry of L-phenylalanine into this extensive metabolic network.

Phenylpropanoid_Pathway L_Phe L-Phenylalanine PAL PAL L_Phe->PAL trans_CA trans-Cinnamic Acid PAL->trans_CA L_AOPP L-AOPP L_AOPP->PAL Inhibition p_Coumaroyl_CoA p-Coumaroyl-CoA trans_CA->p_Coumaroyl_CoA ... Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Lignin Lignin p_Coumaroyl_CoA->Lignin Stilbenes Stilbenes p_Coumaroyl_CoA->Stilbenes

Caption: On-target action of L-AOPP on the Phenylpropanoid Pathway.

Auxin Biosynthesis Pathway (Off-Target)

L-AOPP's off-target inhibition of TAA1 can disrupt auxin homeostasis, a critical regulatory system in plants.

Auxin_Biosynthesis_Pathway Trp Tryptophan TAA1 TAA1 Trp->TAA1 IPA Indole-3-pyruvic acid (IPA) TAA1->IPA L_AOPP L-AOPP L_AOPP->TAA1 Inhibition YUC YUC IPA->YUC IAA Indole-3-acetic acid (IAA) (Auxin) YUC->IAA Physiological_Responses Physiological Responses (e.g., cell elongation, division) IAA->Physiological_Responses Inhibitor_Specificity_Workflow Start Start: Select Inhibitor (e.g., L-AOPP) On_Target_Assay On-Target Enzyme Assay (e.g., PAL activity) Start->On_Target_Assay Off_Target_Screen Off-Target Screening Start->Off_Target_Screen Determine_Potency Determine IC50 / Ki for PAL On_Target_Assay->Determine_Potency Specificity_Profile Generate Specificity Profile (Compare on- and off-target potencies) Determine_Potency->Specificity_Profile Enzyme_Panel Broad Enzyme Panel (e.g., kinases, proteases, aminotransferases) Off_Target_Screen->Enzyme_Panel Cell_Based Cell-Based Assays (Phenotypic screening) Off_Target_Screen->Cell_Based Identify_Hits Identify Off-Target Hits (e.g., TAA1) Enzyme_Panel->Identify_Hits Cell_Based->Identify_Hits Validate_Hits Validate and Quantify Off-Target Inhibition (Determine IC50 / Ki) Identify_Hits->Validate_Hits Validate_Hits->Specificity_Profile

References

Pharmacological Inhibition vs. Genetic Knockout for the Study of Aromatic L-Amino Acid Decarboxylase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic L-amino acid decarboxylase (AADC) is a pivotal enzyme in the biosynthesis of the neurotransmitters dopamine (B1211576) and serotonin (B10506).[1][2] It catalyzes the conversion of L-DOPA to dopamine and 5-HTP to serotonin. Given its central role in neurobiology, understanding the consequences of AADC dysfunction is critical for developing therapies for a range of neurological and psychiatric disorders, including AADC deficiency, a rare and severe genetic disorder.[1][3][4]

Two primary experimental approaches are employed to investigate the function of AADC and the pathophysiology of its deficiency: pharmacological inhibition and genetic knockout models. This guide provides an objective comparison of these two methodologies, presenting experimental data, detailed protocols for key experiments, and visual representations of the underlying biological processes to assist researchers in selecting the most appropriate approach for their scientific inquiries.

It is important to note that while the initial query mentioned L-2-Aminooxy-3-phenylpropanoic acid, this compound is primarily an inhibitor of L-phenylalanine ammonia-lyase (PAL), an enzyme found in plants, and is not a recognized inhibitor of mammalian AADC. Therefore, this guide will focus on a well-documented, centrally acting AADC inhibitor, NSD-1015 (3-hydroxybenzylhydrazine), for a more relevant and accurate comparison with AADC genetic knockout models.

At a Glance: Pharmacological Inhibition vs. Genetic Knockout of AADC

FeaturePharmacological Inhibition (e.g., NSD-1015)Genetic Knockout (e.g., AADC-/- Mouse)
Mechanism of Action Acute, often reversible, inhibition of AADC enzyme activity.Complete and permanent absence of the AADC protein.
Temporal Control Allows for precise timing of AADC inhibition.Constitutive loss of function from embryonic development.
Specificity Can have off-target effects (e.g., NSD-1015 also inhibits monoamine oxidase).Highly specific to the AADC gene, but can lead to developmental compensation.
Model System Can be applied to various in vitro and in vivo models.Requires the generation of genetically modified organisms.
Phenotypic Outcome Mimics acute AADC deficiency.Models the chronic, lifelong absence of AADC.
Reversibility Effects can be reversed upon clearance of the inhibitor.Permanent and irreversible genetic modification.

Data Presentation: A Comparative Summary

The following table summarizes the quantitative effects of AADC inhibition by NSD-1015 and AADC genetic knockout on key neurochemical and physiological parameters.

ParameterEffect of NSD-1015 AdministrationPhenotype of AADC Knockout Mice
AADC Enzyme Activity Significantly reduced in both central and peripheral tissues.Absent.
Brain Dopamine Levels Pretreatment with NSD-1015 prevents the L-DOPA-induced increase in dopamine.Severely depleted.
Brain Serotonin Levels NSD-1015 has been shown to increase the rate of serotonin synthesis in most brain regions.Markedly diminished.
Plasma L-DOPA Levels (post L-DOPA admin) Significantly increased due to blocked conversion to dopamine.Not applicable in the same context, but endogenous L-DOPA would not be converted to dopamine.
Motor Function Induces a dose-dependent decrease in locomotor activity and can cause akinesia and rigidity.Exhibit motor deficits.
Autonomic Function Can induce vomiting.Not extensively documented for NSD-1015. AADC knockout models show autonomic dysfunction.

Experimental Protocols

Pharmacological Inhibition with NSD-1015

Objective: To acutely inhibit AADC activity in vivo to study its short-term effects on neurotransmitter metabolism and behavior.

Methodology:

  • Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Inhibitor Preparation: NSD-1015 (3-hydroxybenzylhydrazine) is dissolved in a suitable vehicle, such as saline or phosphate-buffered saline (PBS).

  • Administration: The inhibitor is typically administered via intraperitoneal (i.p.) injection at a dose range of 25-100 mg/kg. The specific dose is determined by the desired level of inhibition and potential toxicity.

  • Timing: The inhibitor is administered at a set time before the experimental endpoint (e.g., 30-60 minutes) to ensure maximal enzyme inhibition.

  • Outcome Measures:

    • Behavioral Analysis: Motor activity can be assessed using open-field tests or rotarod performance.

    • Neurochemical Analysis: Brain and plasma levels of L-DOPA, dopamine, serotonin, and their metabolites can be quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Enzyme Activity Assay: AADC activity in tissue homogenates can be measured by quantifying the conversion of a radiolabeled substrate.

Generation of AADC Knockout Mice

Objective: To create a model of chronic AADC deficiency to study the long-term consequences of the complete absence of the enzyme.

Methodology:

  • Targeting Vector Construction: A targeting vector is designed to disrupt the Ddc gene (the gene encoding AADC) in embryonic stem (ES) cells. This is often achieved by replacing a critical exon with a selectable marker cassette.

  • ES Cell Transfection and Selection: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected for using antibiotics.

  • Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then surgically transferred to pseudopregnant female mice.

  • Generation of Chimeric Mice: The resulting offspring (chimeras) are a mix of cells from the host blastocyst and the genetically modified ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice to produce heterozygous offspring that carry the AADC null allele.

  • Generation of Homozygous Knockout Mice: Heterozygous mice are intercrossed to produce homozygous AADC knockout mice.

  • Genotyping: The genotype of the offspring is confirmed using polymerase chain reaction (PCR) analysis of tail DNA.

  • Phenotypic Analysis: The knockout mice are then subjected to a battery of tests to characterize their neurochemical, behavioral, and physiological phenotype.

Visualizations

AADC_Signaling_Pathway cluster_precursors Precursors cluster_intermediates Intermediates cluster_neurotransmitters Neurotransmitters L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase L-Tryptophan L-Tryptophan 5-HTP 5-HTP L-Tryptophan->5-HTP Tryptophan Hydroxylase Dopamine Dopamine L-DOPA->Dopamine AADC Serotonin Serotonin 5-HTP->Serotonin AADC Experimental_Workflow cluster_models Experimental Models Pharmacological Inhibition Pharmacological Inhibition Acute AADC Blockade Acute AADC Blockade Pharmacological Inhibition->Acute AADC Blockade Genetic Knockout Genetic Knockout Chronic AADC Absence Chronic AADC Absence Genetic Knockout->Chronic AADC Absence Behavioral Analysis Behavioral Analysis Acute AADC Blockade->Behavioral Analysis Short-term Neurochemical Analysis Neurochemical Analysis Acute AADC Blockade->Neurochemical Analysis Chronic AADC Absence->Behavioral Analysis Long-term Chronic AADC Absence->Neurochemical Analysis Comparative Data Analysis Comparative Data Analysis Behavioral Analysis->Comparative Data Analysis Neurochemical Analysis->Comparative Data Analysis Logical_Relationships Pharmacological Inhibition Pharmacological Inhibition AADC Function AADC Function Pharmacological Inhibition->AADC Function Investigates Acute Effects Acute Effects Pharmacological Inhibition->Acute Effects Off-Target Effects Off-Target Effects Pharmacological Inhibition->Off-Target Effects Genetic Knockout Genetic Knockout Genetic Knockout->AADC Function Investigates Chronic & Developmental Roles Chronic & Developmental Roles Genetic Knockout->Chronic & Developmental Roles Compensatory Mechanisms Compensatory Mechanisms Genetic Knockout->Compensatory Mechanisms

References

Validating experimental findings obtained with L-2-Aminooxy-3-phenylpropanoic acid using orthogonal methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-2-Aminooxy-3-phenylpropanoic acid (AOPP), a widely used biochemical tool, with orthogonal methods to ensure the robust validation of experimental findings. AOPP is a potent inhibitor of L-phenylalanine ammonia-lyase (PAL), the gateway enzyme to the phenylpropanoid pathway in plants, which is crucial for the biosynthesis of lignin (B12514952), flavonoids, and other important secondary metabolites. However, the discovery of its inhibitory activity against other enzymes, such as TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1), necessitates the use of alternative approaches to confirm that the observed biological effects are specifically due to PAL inhibition.

This document outlines chemical, genetic, and biochemical/analytical methods to independently verify results obtained with AOPP. It includes detailed experimental protocols and presents quantitative data in structured tables for clear comparison.

Understanding the Target: The Phenylpropanoid Pathway

The phenylpropanoid pathway is a major route of secondary metabolism in plants, converting L-phenylalanine into a wide array of phenolic compounds. AOPP's primary target, PAL, catalyzes the initial and rate-limiting step of this pathway.

Phenylpropanoid_Pathway L_Phe L-Phenylalanine PAL PAL L_Phe->PAL Cinnamic_Acid trans-Cinnamic Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Lignin Lignin p_Coumaric_Acid->Lignin Flavonoids Flavonoids p_Coumaric_Acid->Flavonoids Other Other Phenylpropanoids p_Coumaric_Acid->Other AOPP L-AOPP AOPP->PAL Inhibition PAL->Cinnamic_Acid

Figure 1: Simplified Phenylpropanoid Pathway showing the inhibitory action of L-AOPP on PAL.

Orthogonal Methods for Validation

To ensure that the observed phenotypes from AOPP treatment are a direct result of PAL inhibition, it is crucial to employ orthogonal methods. These can be broadly categorized as alternative chemical inhibition and genetic approaches.

Alternative Chemical Inhibitors

Using other specific PAL inhibitors can help confirm that the effect is not an artifact of AOPP's off-target activities.

InhibitorTarget(s)PotencyNotes
L-AOPP PAL, TAA1Potent PAL inhibitor[1]Dual specificity requires careful interpretation of results.
2-Aminoindan-2-phosphonic acid (AIP) PALHigh potency (Ki = 7 ± 2 nM)A conformationally restricted phenylalanine analogue that acts as a competitive, slow-binding inhibitor of PAL.
O-Benzylhydroxylamine PALEffective in vivo inhibitorA hydroxylamine (B1172632) equivalent of phenylalanine that has been shown to reduce PAL activity and lignin content in plants.
Genetic Approaches

Genetic manipulation of PAL expression provides a highly specific method for validating the function of this enzyme.

Genetic MethodDescriptionObserved PhenotypesQuantitative Data
T-DNA Insertion Mutants (e.g., pal1 pal2 in Arabidopsis) Knockout or knockdown of one or more PAL genes.Reduced lignin deposition, lack of anthocyanin and condensed tannin pigments, male sterility.[2][3]Lignin content reduced to 25-30% of wild-type levels in inflorescence stems.[2] Significant decrease in three major flavonol glycosides.[3]
RNA interference (RNAi) Post-transcriptional gene silencing to reduce PAL expression.Stunted growth, reduced pollen viability, altered leaf and flower morphology, reduced lignification.Can lead to a significant reduction in PAL protein levels and lignin content.

Experimental Workflows

A logical workflow for validating AOPP findings involves a combination of chemical, genetic, and analytical techniques.

Validation_Workflow cluster_chemical Chemical Inhibition cluster_genetic Genetic Approach cluster_analysis Biochemical & Phenotypic Analysis AOPP Treat with L-AOPP PAL_Assay PAL Enzyme Assay AOPP->PAL_Assay Lignin_Quant Lignin Quantification AOPP->Lignin_Quant Flavonoid_Quant Flavonoid Profiling AOPP->Flavonoid_Quant Phenotype Phenotypic Analysis AOPP->Phenotype Alt_Inhibitor Treat with Alternative Inhibitor (e.g., AIP) Alt_Inhibitor->PAL_Assay Alt_Inhibitor->Lignin_Quant Alt_Inhibitor->Flavonoid_Quant Alt_Inhibitor->Phenotype PAL_Mutant Analyze pal Mutant PAL_Mutant->PAL_Assay PAL_Mutant->Lignin_Quant PAL_Mutant->Flavonoid_Quant PAL_Mutant->Phenotype

Figure 2: Experimental workflow for validating L-AOPP findings using orthogonal methods.

Experimental Protocols

PAL Enzyme Activity Assay (Spectrophotometric)

Principle: This assay measures the activity of PAL by quantifying the formation of trans-cinnamic acid from L-phenylalanine, which absorbs light at 290 nm.

Protocol:

  • Enzyme Extraction: Homogenize plant tissue in a suitable extraction buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.8) on ice. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, L-phenylalanine solution (e.g., 50 mM), and buffer. For inhibitor studies, pre-incubate the enzyme extract with the inhibitor (e.g., L-AOPP, AIP) for a specified time before adding the substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an acid, such as 1 M HCl.

  • Measurement: Measure the absorbance of the reaction mixture at 290 nm using a spectrophotometer. The increase in absorbance corresponds to the amount of trans-cinnamic acid produced.

  • Calculation: Calculate PAL activity based on a standard curve of trans-cinnamic acid and express as units per milligram of protein or gram of fresh weight.

Lignin Quantification (Acetyl Bromide Method)

Principle: This method relies on the solubilization of lignin by acetyl bromide, and the absorbance of the resulting solution is measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare cell wall residue from the plant material by sequential extraction with solvents to remove non-cell wall components.

  • Digestion: Treat the dried cell wall residue with a solution of 25% acetyl bromide in glacial acetic acid at an elevated temperature (e.g., 70°C) to solubilize the lignin.

  • Neutralization and Dilution: After cooling, neutralize the excess acetyl bromide with NaOH and hydroxylamine-HCl. Dilute the sample to a known volume with acetic acid.

  • Measurement: Measure the absorbance of the solution at 280 nm.

  • Calculation: Calculate the lignin content using a predetermined extinction coefficient for the specific plant species or a standard.

Total Flavonoid Content Assay (Aluminum Chloride Colorimetric Method)

Principle: Aluminum chloride forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols, which can be measured colorimetrically.

Protocol:

  • Extraction: Extract flavonoids from plant tissue using a suitable solvent, such as 80% ethanol.

  • Reaction: To an aliquot of the extract, add sodium nitrite, followed by aluminum chloride. After incubation, add sodium hydroxide (B78521) to the mixture.

  • Measurement: Measure the absorbance of the solution at 510 nm.

  • Calculation: Quantify the total flavonoid content using a standard curve prepared with a known flavonoid, such as quercetin (B1663063) or catechin, and express the results as equivalents of the standard per gram of sample.

Off-Target Considerations: TAA1 Inhibition

L-AOPP has been shown to inhibit TAA1, an enzyme involved in auxin biosynthesis. This off-target effect can complicate the interpretation of results, especially in studies related to plant growth and development.

Off_Target_Effect L_Trp L-Tryptophan TAA1 TAA1 L_Trp->TAA1 IPyA Indole-3-pyruvic acid YUC YUC IPyA->YUC IAA Indole-3-acetic acid (Auxin) AOPP L-AOPP AOPP->TAA1 Inhibition TAA1->IPyA YUC->IAA

Figure 3: Off-target inhibition of TAA1 by L-AOPP in the auxin biosynthesis pathway.

To mitigate this, researchers should consider the following:

  • Dose-response studies: Use the lowest effective concentration of AOPP to minimize off-target effects.

  • Phenotypic comparison: Compare the phenotype induced by AOPP with that of known auxin-deficient mutants or plants treated with specific auxin biosynthesis inhibitors.

  • Rescue experiments: Attempt to rescue the AOPP-induced phenotype by exogenous application of auxin.

Conclusion

References

A comparative review of aromatic amino acid decarboxylase inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aromatic L-amino acid decarboxylase (AADC) is a pivotal enzyme in the biosynthesis of the neurotransmitters dopamine (B1211576) and serotonin (B10506). Its inhibition has significant therapeutic implications, particularly in the management of Parkinson's disease. This guide provides an objective, data-driven comparison of prominent AADC inhibitors, focusing on their performance, underlying mechanisms, and the experimental methodologies used for their evaluation.

Introduction to AADC and its Inhibition

AADC, also known as DOPA decarboxylase (DDC), is a pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine and 5-hydroxytryptophan (B29612) (5-HTP) to serotonin. In the context of Parkinson's disease, where dopamine levels in the brain are depleted, L-DOPA is administered as a precursor to augment dopamine production. However, peripheral AADC rapidly converts L-DOPA to dopamine in the bloodstream, leading to systemic side effects and reduced bioavailability in the central nervous system (CNS).[1][2]

AADC inhibitors that do not cross the blood-brain barrier are therefore co-administered with L-DOPA to prevent its peripheral degradation, thereby increasing the amount of L-DOPA that reaches the brain.[3] This guide focuses on a comparative analysis of the most well-established peripheral AADC inhibitors, carbidopa (B1219) and benserazide (B1668006), and also discusses other notable inhibitors.

Comparative Efficacy and Potency

Carbidopa and benserazide are the most widely used AADC inhibitors in clinical practice. While both effectively reduce the peripheral conversion of L-DOPA, they exhibit differences in their potency and pharmacokinetic profiles.

Data Summary of AADC Inhibitors

InhibitorTypeIC50Relative Potency (vs. Carbidopa)Key Findings
Carbidopa Peripheral, Reversible29 ± 2 µM (in NCI-H727 cells)[1]1xStandard of care in combination with L-DOPA.
Benserazide Peripheral, ReversibleNot explicitly found~10x more potent[4]Exhibits higher potency in inhibiting peripheral AADC.[4]
α-monofluoromethyldopa (MFMD) Irreversible56 ± 6 µM (in NCI-H727 cells)[1]Not specifiedAn irreversible inhibitor with demonstrated efficacy.
NSD-1015 (3-hydroxybenzylhydrazine) Central and PeripheralKi = 0.086 µM[5]Not applicable (centrally acting)Also inhibits monoamine oxidase (MAO).[1][5]

Pharmacokinetic Profiles

The pharmacokinetic properties of AADC inhibitors influence the bioavailability and clinical effects of L-DOPA.

Comparative Pharmacokinetics of Levodopa (B1675098) in Combination with Benserazide or Carbidopa in Healthy Subjects

ParameterLevodopa/Benserazide (100mg/25mg)Levodopa/Carbidopa (100mg/10mg)Reference
Levodopa Cmax Significantly higherLower than with benserazide[6]
Levodopa AUC0-3hr 512 ± 139 µmol•h/L392 ± 49 µmol•h/L[6]

Pharmacokinetic Properties of Benserazide and Carbidopa in Healthy Volunteers

ParameterBenserazideCarbidopaReference
Cmax 0.287 ± 0.174 µmol/L0.292 ± 0.078 µmol/L[6]
Tmax 36.0 ± 12.6 min147 ± 39 min[6]
t1/2 48.6 ± 12.1 minNot specified[6]

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental procedures is crucial for a comprehensive understanding of AADC inhibition.

AADC in Dopamine and Serotonin Synthesis

The following diagram illustrates the central role of AADC in the synthesis of dopamine and serotonin from their respective amino acid precursors.

AADC_Pathway cluster_dopamine Dopamine Synthesis cluster_serotonin Serotonin Synthesis Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Tryptophan L-Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin Serotonin Five_HTP->Serotonin AADC AADC_Inhibitor AADC Inhibitor AADC_Inhibitor->L_DOPA Peripheral Inhibition

Biosynthesis of Dopamine and Serotonin highlighting the role of AADC.
Experimental Workflow for AADC Inhibitor Screening

This workflow outlines a typical process for identifying and characterizing novel AADC inhibitors.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_validation In Vivo Validation Compound_Library Compound Library High_Throughput_Screening High-Throughput Screening (e.g., Spectrophotometric Assay) Compound_Library->High_Throughput_Screening Hit_Identification Hit Identification (Compounds showing >50% inhibition) High_Throughput_Screening->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Reversibility, Kinetics) IC50_Determination->Mechanism_of_Action Animal_Model Animal Model of Parkinson's Disease (e.g., 6-OHDA lesioned rats) Mechanism_of_Action->Animal_Model Behavioral_Assessment Behavioral Assessment (e.g., Rotational Behavior) Animal_Model->Behavioral_Assessment Pharmacokinetic_Studies Pharmacokinetic Studies Animal_Model->Pharmacokinetic_Studies

A generalized workflow for the screening and validation of AADC inhibitors.

Detailed Experimental Protocols

In Vitro AADC Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol provides a general method for determining the inhibitory activity of a compound on AADC by monitoring the decrease in the concentration of the substrate L-DOPA.

Materials:

  • Purified AADC enzyme

  • L-DOPA (substrate)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • Assay Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2)

  • Test inhibitor compounds

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AADC enzyme in assay buffer.

    • Prepare a stock solution of L-DOPA in assay buffer. Note: L-DOPA is susceptible to oxidation, so prepare fresh solutions and protect from light.

    • Prepare a stock solution of PLP in assay buffer.

    • Prepare serial dilutions of the test inhibitor compounds in a suitable solvent (e.g., DMSO), and then dilute further in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • PLP solution (to a final concentration of ~10 µM)

      • Test inhibitor solution at various concentrations (or vehicle control)

      • AADC enzyme solution

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 280 nm (the wavelength at which L-DOPA absorbs) at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

In Vivo Assessment of AADC Inhibitor Efficacy in a Rodent Model

This protocol describes a method to evaluate the efficacy of a peripheral AADC inhibitor in a unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.

Materials:

  • Unilaterally 6-OHDA-lesioned rats

  • L-DOPA methyl ester (soluble form of L-DOPA)

  • Test AADC inhibitor (e.g., benserazide)

  • Vehicle (e.g., saline)

  • Rotational behavior monitoring system

  • Blood collection supplies

Procedure:

  • Animal Preparation:

    • Use adult male rats with unilateral 6-OHDA lesions of the medial forebrain bundle, which results in a near-complete depletion of dopamine in the ipsilateral striatum. Allow animals to recover for at least 2 weeks post-surgery.

  • Drug Administration:

    • Administer the test AADC inhibitor (e.g., benserazide, 10 mg/kg, p.o.) or vehicle to the rats.

    • After a pre-determined time (e.g., 30 minutes), administer a sub-threshold dose of L-DOPA (e.g., 6.25 mg/kg, i.p.).

  • Behavioral Assessment:

    • Immediately place the animals in automated rotometer bowls.

    • Record the number of full contralateral (away from the lesioned side) rotations for a period of at least 90 minutes. An effective peripheral AADC inhibitor will increase the amount of L-DOPA reaching the brain, leading to a significant increase in contralateral rotations.

  • Pharmacokinetic Analysis (Optional):

    • At various time points after drug administration, collect blood samples via tail vein or cardiac puncture.

    • Process the blood to obtain plasma and analyze the concentrations of L-DOPA and the test inhibitor using a validated analytical method (e.g., HPLC-MS/MS).

  • Data Analysis:

    • Compare the total number of contralateral rotations between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • If pharmacokinetic data is collected, correlate the plasma concentrations of L-DOPA and the inhibitor with the observed behavioral response.

Conclusion

Carbidopa and benserazide are both highly effective peripheral AADC inhibitors that are essential for the clinical efficacy of L-DOPA in treating Parkinson's disease. While benserazide demonstrates greater potency in preclinical studies, the clinical significance of this difference is not always pronounced.[7] The choice between these inhibitors may be guided by factors such as formulation, regional availability, and individual patient tolerance. Newer inhibitors, including irreversible and centrally acting compounds, offer alternative mechanisms of action that may be advantageous in specific therapeutic contexts. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and development of novel AADC inhibitors.

References

Safety Operating Guide

Navigating the Disposal of L-2-Aminooxy-3-phenylpropanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical reagents is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of L-2-Aminooxy-3-phenylpropanoic acid, a compound utilized in various research applications. Adherence to these protocols is vital for the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)Specifications
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory to protect against accidental splashes or dust particles.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.
Protective Clothing A standard laboratory coat should be worn to protect against contamination of personal clothing.
Respiratory Protection In situations where dust may be generated, a NIOSH-approved respirator or a fume hood should be used to avoid inhalation.

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. This ensures compliance with local, regional, and national environmental regulations.

Experimental Protocol for Waste Segregation and Collection:

  • Segregation: Isolate waste containing this compound from other laboratory waste streams to prevent inadvertent chemical reactions. This includes keeping it separate from strong oxidizing agents, with which it may be incompatible.

  • Containerization:

    • Solid Waste: Collect solid this compound, including any contaminated materials such as weighing paper or personal protective equipment, in a designated, durable, and sealable container. The container should be made of a material compatible with the chemical.

    • Liquid Waste: For solutions containing this compound, use a designated, leak-proof container. The choice of container material should be compatible with the solvent used.

  • Labeling: Clearly and accurately label the waste container with the full chemical name, "this compound," and any known hazard classifications. If in a solution, list all chemical components and their approximate concentrations.[1][2][3]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[1] Ensure that the storage area is away from incompatible materials.

III. Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust and place it in the designated hazardous waste container. For liquid spills, use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spill.

  • Cleanup: Once the spill is absorbed, collect the absorbent material and place it in the hazardous waste container.[4]

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution. All materials used for cleanup should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

IV. Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow cluster_handling Initial Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate Waste A->B Proceed with caution C Use Labeled, Compatible Container B->C Contain D Store in Designated Satellite Accumulation Area C->D Secure E Arrange for Professional Disposal D->E Schedule pickup F Documentation and Record Keeping E->F Complete chain of custody

References

Personal protective equipment for handling L-2-Aminooxy-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of L-2-Aminooxy-3-phenylpropanoic acid.

This document provides crucial safety and operational guidance for handling this compound. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on safety protocols for structurally similar compounds, including other amino acid derivatives. Adherence to these procedures is essential for maintaining a safe laboratory environment.

Similar compounds are classified as potentially hazardous, capable of causing skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Therefore, stringent safety measures are mandatory.

Personal Protective Equipment (PPE) Requirements

Engineering controls, such as fume hoods, are the primary means of exposure control. PPE serves as a critical secondary barrier.

Protection AreaRequired EquipmentStandards & SpecificationsKey Considerations
Eye & Face Protection Chemical Safety Goggles or a Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]Always wear when handling the solid powder or solutions. A face shield is recommended when there is a splash hazard.[1]
Skin & Body Protection Chemical-Resistant Gloves and a Lab CoatGloves should be tested according to EN 374.[6]Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. A lab coat should be worn and kept buttoned to prevent skin exposure.[1][5]
Respiratory Protection N95 (US) or P1 (EU EN 143) Particle RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed if respirators are warranted.[1][6]Required when handling large quantities, when dust formation is likely, or in areas with inadequate ventilation.[1][6]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible.

    • Verify that the work area, typically a fume hood, is clean and operational.

    • Assemble all necessary equipment and reagents.

    • Don the required PPE as specified in the table above.

  • Handling the Solid Compound :

    • Handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[6]

    • Avoid generating dust during weighing and transfer.[5]

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.

    • Keep the container tightly closed when not in use.[2][3][5]

  • Preparing Solutions :

    • When dissolving the solid, add it slowly to the solvent to prevent splashing.

    • If the compound is dissolved in a volatile solvent, ensure this is performed within a fume hood.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]

    • Decontaminate the work surface and any equipment used.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be removed and washed before reuse.[3]

Disposal Plan

  • Waste Collection :

    • All waste containing this compound, including unused material and contaminated disposables (e.g., gloves, weigh paper), should be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Procedure :

    • Dispose of chemical waste in accordance with all local, state, and federal regulations.[6] Do not pour waste down the drain.[3][6]

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

    • Empty containers should be triple-rinsed (if appropriate for the container type) before recycling or disposal, with the rinsate collected as hazardous waste.

Experimental Workflow and Safety Procedures

G cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Post-Experiment Cleanup cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area prep_materials Assemble Materials and Reagents prep_area->prep_materials handle_weigh Weigh Solid Compound (Avoid Dust Generation) prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution (If Applicable) handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Work Area and Equipment handle_exp->cleanup_decon Experiment Complete disp_collect Collect Waste in Labeled Hazardous Waste Container handle_exp->disp_collect Generate Waste cleanup_wash Wash Hands and Exposed Skin cleanup_decon->cleanup_wash cleanup_ppe Doff and Dispose of/Store PPE cleanup_wash->cleanup_ppe cleanup_ppe->disp_collect disp_dispose Dispose of Waste via Institutional EHS Protocols disp_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。